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Core Science & Biosynthesis

Foundational

Structural Analysis and Characterization of (S)-2-Amino-6-phenylhexanoic Acid: A Technical Guide for Peptide Engineering and Drug Design

Executive Summary As a Senior Application Scientist navigating the intersection of supramolecular chemistry and rational drug design, I frequently encounter the limitations of naturally occurring amino acids. While pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of supramolecular chemistry and rational drug design, I frequently encounter the limitations of naturally occurring amino acids. While phenylalanine (Phe) is a staple in hydrophobic interactions, its rigid proximity between the peptide backbone and the aromatic ring often restricts conformational flexibility.

(S)-2-Amino-6-phenylhexanoic acid (Aph) —a synthetic, non-coded α -amino acid—solves this by introducing a four-carbon aliphatic spacer. This seemingly simple structural modification fundamentally alters the molecule's degrees of freedom, π−π stacking capabilities, and deep-pocket penetration[1]. This whitepaper provides an in-depth technical analysis of Aph, detailing its physicochemical properties, its mechanistic role in self-assembling nanomaterials, and its application as a high-affinity pharmacophore in enzyme inhibition.

Chemical Profiling and Structural Causality

The defining feature of Aph is its extended side chain. In standard diphenylalanine (FF) assemblies, the single methylene group restricts the phenyl ring, forcing a syn conformation that drives rigid nanotube formation via strict π−π stacking[1].

The Causality of the Aliphatic Spacer: By extending this spacer to four methylene groups ( −CH2​−CH2​−CH2​−CH2​− ), the steric hindrance between the backbone and the aromatic ring is decoupled. This increased distance allows the side chains to adopt an anti or extended head-to-tail conformation[1]. Consequently, the hydrogen-bonding network of the peptide backbone is altered, leading to the formation of distinct, higher-order supramolecular morphologies (such as layered sheets or spherical microstructures) rather than default nanotubes[1].

Quantitative Data Summary

The following table summarizes the core structural and physicochemical parameters required for laboratory handling and computational modeling[2].

ParameterSpecification
IUPAC Name (2S)-2-amino-6-phenylhexanoic acid
CAS Number 80887-26-9
Molecular Formula C12​H17​NO2​
Molecular Weight 207.27 g/mol
SMILES String NC(=O)O
Stereochemistry L-configuration (S-enantiomer)
Typical Purity (HPLC) >95% (Critical for self-assembly applications)

Application I: Supramolecular Chemistry & Nanotechnology

When Aph is synthesized into homodipeptides (DiAph), it exhibits unique self-assembling propensities driven by a delicate balance of hydrophobic collapse and intermolecular hydrogen bonding[1].

Protocol: Synthesis and Solvent-Switch Self-Assembly of DiAph

To ensure reproducibility, this protocol is designed as a self-validating system . Trace enantiomeric impurities can act as chain terminators during supramolecular polymerization; therefore, integrated chiral validation is mandatory[1].

Step 1: Monomer Protection & Coupling

  • Procure (S)-2-Amino-6-phenylhexanoic acid. Protect the N-terminus with a tert-butyloxycarbonyl (Boc) group and the C-terminus via methyl esterification (OMe).

  • Suspend Boc-Aph (1.2 mmol) and Aph-OMe (1.2 mmol) in 12 mL of Acetonitrile (ACN).

  • Utilize standard solution-phase peptide synthesis (e.g., EDC/HOBt) to form the dipeptide Boc-Aph-Aph-OMe[1].

Step 2: Self-Validating Quality Control (Critical)

  • Deprotect the dipeptide and purify via preparative RP-HPLC.

  • Validation Checkpoint: Analyze the purified DiAph using Chiral HPLC . You must confirm an enantiomeric excess (ee) of >99% . Even a 10% impurity of the (R)-enantiomer will disrupt the stereospecific packing, leading to amorphous aggregates instead of defined microstructures[1].

Step 3: Solvent-Switch Self-Assembly

  • Dissolve the lyophilized, chirally pure DiAph powder in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at a high concentration of 100 mg/mL[1]. Causality: HFIP is a strong hydrogen-bond disruptor, ensuring the peptide remains completely monomeric.

  • Rapidly dilute the HFIP solution with deionized water to a final peptide concentration of 5 mg/mL[1].

  • Validation Checkpoint: Immediate precipitation should be observed. Allow the solution to age. The hydrophobic effect forces the rapid burial of the extended phenyl rings, while the backbone forms β -sheet-like hydrogen bonds, yielding thermodynamically stable microstructures verifiable via Scanning Electron Microscopy (SEM)[1].

G A Aph Monomer (CAS: 80887-26-9) B Peptide Synthesis (Solution Phase) A->B Protection & Coupling C DiAph Dipeptide Formation B->C Deprotection & Chiral HPLC D HFIP Dissolution (100 mg/mL) C->D Lyophilization E Solvent Switch (H2O Addition) D->E Dilution to 5 mg/mL F Supramolecular Microstructures E->F Kinetic Aggregation

Experimental workflow for the synthesis and self-assembly of DiAph microstructures.

Application II: Rational Drug Design & Enzyme Inhibition

Beyond materials science, Aph is a highly potent hydrophobic pharmacophore in medicinal chemistry.

Mechanistic Insights into Deep-Pocket Targeting: Many therapeutic target enzymes, such as metalloproteases and the Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), possess deep, highly hydrophobic S1 or S1′ specificity pockets[3]. Standard aromatic amino acids (like Tyrosine or Phenylalanine) often lack the necessary chain length to reach the bottom of these cavities.

By incorporating Aph into an inhibitor sequence (e.g., within cyclic peptide scaffolds like Anabaenopeptins), the 4-carbon chain acts as a molecular "probe"[3].

  • Causality of Affinity: The extended chain physically bridges the gap between the peptide backbone at the enzyme surface and the deep hydrophobic floor of the pocket. This maximizes van der Waals interactions and displaces high-energy, ordered water molecules trapped in the cavity, resulting in a massive entropic gain and sub-nanomolar binding affinities.

G A Target Protease (e.g., TAFIa) B Deep S1' Hydrophobic Binding Pocket A->B C Aph Extended Aliphatic Chain (4 x CH2) B->C Receptor-Ligand Fit D Enhanced van der Waals Interactions C->D Water Displacement E High-Affinity Enzyme Inhibition D->E Thermodynamic Stabilization

Logical relationship of Aph in targeting deep hydrophobic enzyme pockets for drug design.

References

  • [1] Title: Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures | Chemistry of Materials - ACS Publications Source: acs.org URL:

  • [2] Title: (S)-2-Amino-6-phenylhexanoic acid | 80887-26-9 - ChemicalBook Source: chemicalbook.com URL:

  • [3] Title: (PDF) Supplementary Information - ResearchGate (Anabaenopeptins as Highly Potent Inhibitors of Activated Thrombin Activatable Fibrinolysis Inhibitor) Source: researchgate.net URL:

Sources

Exploratory

Enantioselective Synthesis of (S)-2-Amino-6-phenylhexanoic Acid: A Comprehensive Methodological Guide

Executive Summary (S)-2-Amino-6-phenylhexanoic acid (often abbreviated as Aph or homophenylalanine homologue) is a critical non-proteinogenic α-amino acid[1]. It serves as a vital lipophilic spacer and conformational dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-6-phenylhexanoic acid (often abbreviated as Aph or homophenylalanine homologue) is a critical non-proteinogenic α-amino acid[1]. It serves as a vital lipophilic spacer and conformational director in the synthesis of advanced peptidomimetics, self-assembling hydrogels[1], and targeted therapeutics, including CD38-binding agents[2] and Glypican-3 (GPC3) targeting radiopharmaceuticals[3]. The extended aliphatic chain terminating in a phenyl ring provides unique hydrophobic interactions crucial for receptor binding and supramolecular packing.

Mechanistic Rationale & Strategy Selection

Synthesizing enantiopure α-amino acids with extended, unbranched side chains presents a unique challenge: the lack of steric bulk near the α-carbon can lead to diminished stereocontrol in traditional auxiliary-based alkylations. Historically, the Schöllkopf bis-lactim ether method provided early access to such structures[4], but its reliance on stoichiometric chiral auxiliaries and highly cryogenic conditions (-78 °C) limits its scalability.

Today, two distinct paradigms dominate the synthesis of (S)-2-amino-6-phenylhexanoic acid:

  • Catalytic Asymmetric Phase-Transfer Catalysis (PTC) : Utilizing a chiral C2-symmetric spiro quaternary ammonium salt (Maruoka catalyst) to direct the enolate alkylation of a glycine Schiff base[5].

  • Chemoenzymatic Kinetic Resolution : Leveraging the exquisite stereospecificity of Acylase I (porcine kidney) to selectively deacetylate the (S)-enantiomer from a racemic N-acetylated mixture[6].

Both methods offer self-validating workflows, but their selection depends on the required scale, available infrastructure, and tolerance for transition-metal-free conditions.

Protocol 1: Catalytic Asymmetric Phase-Transfer Alkylation

Causality of Experimental Design : The use of tert-butyl N-(diphenylmethylene)glycinate is deliberate; the bulky tert-butyl ester prevents undesired saponification under the highly basic biphasic conditions required for enolate formation. The Maruoka catalyst forms a tight, structured ion pair with the enolate, shielding one face and directing the approach of the electrophile (1-bromo-4-phenylbutane) exclusively to the Re-face, yielding the (S)-configuration[7].

MaruokaPTC A Glycine Schiff Base (tert-butyl ester) C Maruoka Catalyst (S,S)-Spiro Ammonium Salt + Aqueous CsOH A->C B 1-Bromo-4-phenylbutane B->C D (S)-Alkylated Schiff Base (>98% ee) C->D Asymmetric Alkylation (0°C) E 1. Citric Acid (THF) 2. TFA / CH2Cl2 D->E Isolation & Purification F (S)-2-Amino-6- phenylhexanoic acid E->F Global Deprotection

Caption: Workflow for the Maruoka Phase-Transfer Catalyzed asymmetric alkylation.

Step-by-Step Methodology:
  • Enolate Formation & Alkylation : In a reaction vessel equipped with magnetic stirring, dissolve tert-butyl N-(diphenylmethylene)glycinate (1.0 equiv) and 1-bromo-4-phenylbutane (1.2 equiv) in toluene (0.1 M). Add the (S,S)-Maruoka catalyst (1-2 mol%).

  • Phase Transfer Initiation : Cool the mixture to 0 °C. Vigorously add 50% aqueous CsOH (5.0 equiv). Causality: CsOH is preferred over KOH or NaOH because the larger cesium cation forms a more reactive, looser ion pair with the hydroxide, accelerating the deprotonation of the Schiff base at lower temperatures, which is critical for maximizing enantiomeric excess (ee).

  • Reaction Monitoring (Self-Validation) : Stir vigorously for 12-14 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material validates the completion of the alkylation.

  • Imine Hydrolysis : Quench with water, extract with CH2Cl2, and concentrate. Dissolve the crude oil in THF and treat with 15% aqueous citric acid for 4 hours at room temperature. Causality: Citric acid selectively hydrolyzes the diphenylmethylene protecting group without cleaving the tert-butyl ester, allowing for the facile removal of benzophenone via organic extraction.

  • Ester Cleavage : Treat the resulting amine with Trifluoroacetic acid (TFA) in CH2Cl2 (1:1) for 2 hours to cleave the tert-butyl ester. Evaporate to dryness and precipitate the free amino acid using cold diethyl ether.

  • Chiral Validation : Analyze via chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 80:20, 254 nm) to confirm ee >98%[7].

Protocol 2: Chemoenzymatic Kinetic Resolution via Acylase I

Causality of Experimental Design : Acylase I (EC 3.5.1.14) is a zinc-dependent metalloenzyme that exhibits near-absolute stereoselectivity for the hydrolysis of N-acyl-L-α-amino acids[8]. By starting with an inexpensive racemic mixture, this method bypasses the need for expensive chiral catalysts. The addition of catalytic Co²⁺ or Zn²⁺ to the buffer is critical, as the enzyme can lose its native metal cofactor during commercial lyophilization, leading to a drastic drop in Vmax​ [8].

AcylaseResolution A Racemic 2-Amino-6-phenylhexanoic acid B Acetylation (Ac2O / NaOH) A->B C Racemic N-Acetyl-2-amino- 6-phenylhexanoic acid B->C D Acylase I (Porcine Kidney) pH 7.5 Buffer, 37°C, Co2+ C->D Kinetic Resolution E (S)-2-Amino-6-phenylhexanoic acid (Deacetylated, Free Amine) D->E Fast Hydrolysis F (R)-N-Acetyl-2-amino- 6-phenylhexanoic acid (Unreacted) D->F No Hydrolysis G Ion Exchange Chromatography (Dowex 50W-X8) E->G F->G Wash with H2O G->E Elute with NH4OH

Caption: Chemoenzymatic kinetic resolution pathway utilizing Acylase I.

Step-by-Step Methodology:
  • Racemic Synthesis & Acetylation : Synthesize racemic 2-amino-6-phenylhexanoic acid via standard diethyl acetamidomalonate alkylation with 1-bromo-4-phenylbutane, followed by decarboxylative hydrolysis. Suspend the racemate in 2M NaOH and treat with acetic anhydride (1.5 equiv) at 0 °C to yield the racemic N-acetyl derivative[6].

  • Enzymatic Resolution : Dissolve the racemic N-acetyl derivative (0.1 M) in 0.1 M phosphate buffer (pH 7.5). Add CoCl₂ (0.5 mM) to stabilize the enzyme's active site. Add Porcine Kidney Acylase I (approx. 1000 U/mmol substrate).

  • Incubation & IPC : Incubate at 37 °C. Maintain pH at 7.5 using a pH stat (titrating with 1M NaOH). Self-Validation: The reaction is complete when exactly 0.5 equivalents of NaOH have been consumed, indicating 50% conversion (exclusive hydrolysis of the S-enantiomer)[6].

  • Separation : Acidify the mixture to pH 2.0 to halt the reaction and precipitate the unreacted (R)-N-acetyl amino acid. Filter the mixture.

  • Ion Exchange Purification : Load the filtrate onto a strongly acidic cation exchange resin (e.g., Dowex 50W-X8, H⁺ form). Wash extensively with deionized water to remove residual (R)-N-acetyl amino acid and salts. Elute the desired (S)-2-amino-6-phenylhexanoic acid using 1M aqueous NH₄OH.

  • Lyophilization : Concentrate the ammoniacal eluent under reduced pressure and lyophilize to afford the pure (S)-amino acid as a white powder.

Data Presentation & Comparative Analysis

To aid in strategy selection, the following table summarizes the operational metrics of both methodologies based on established literature parameters[6][7].

MetricCatalytic Asymmetric PTC (Maruoka)Chemoenzymatic Resolution (Acylase I)
Enantiomeric Excess (ee) > 98%> 99.5%
Theoretical Max Yield 100% (based on starting Schiff base)50% (based on racemic starting material)
Actual Isolated Yield 75 - 82%40 - 45%
Key Reagents (S,S)-Maruoka Catalyst, CsOHPorcine Kidney Acylase I, CoCl₂
Scalability Excellent (Gram to multi-gram scale)Outstanding (Kilogram scale in industry)
Primary Limitation High cost of the chiral phase-transfer catalyst50% maximum theoretical yield (unless racemized)
Validation Method Chiral HPLC (OD-H column)Optical Rotation / Chiral HPLC

References

  • Reches, M., et al. (2016). Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures. Chemistry of Materials. URL: [Link]

  • US Patent Office. (2025). Cd38-binding agents and uses thereof. US Patent US20250263440A1.
  • WIPO. (2024). Radiopharmaceutical compositions targeting glypican-3 and uses thereof. WO Patent WO2024254339A9.
  • Zhao, Y., et al. (2020). Catalytic Asymmetric Access to Noncanonical Chiral α-Amino Acids from Cyclic Iminoglyoxylates and Enamides. The Journal of Organic Chemistry. URL: [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. URL: [Link]

  • Wang, H. J., et al. (1999). Dissecting the Pretransitional Conformational Changes in Aminoacylase I Thermal Denaturation. Biophysical Journal. URL: [Link]

  • Schöllkopf, U. (1983). Asymmetric syntheses of amino acids via metalated bis-lactim ethers of 2,5-diketopiperazines. Pure and Applied Chemistry, 55(11), 1799–1806. URL: [Link]

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition (Cited via VU Research Portal). URL: [Link]

Sources

Foundational

Physicochemical Properties of (S)-2-Amino-6-phenylhexanoic acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic α-amino acid characterized by a distinctive phenylbutyl side c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic α-amino acid characterized by a distinctive phenylbutyl side chain. This unique structural feature imparts a significant degree of hydrophobicity and conformational flexibility, making it an intriguing building block in medicinal chemistry and peptide design. This guide provides a comprehensive examination of its core physicochemical properties, including its molecular structure, stereochemical integrity, solubility, ionization constants (pKa), and lipophilicity (logP). By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as a vital resource for researchers aiming to harness the potential of this compound in novel therapeutic and materials science applications.

Introduction: Structural and Functional Significance

The convergence of a chiral α-amino acid scaffold with a flexible, hydrophobic side chain containing a terminal aromatic ring makes (S)-2-Amino-6-phenylhexanoic acid a molecule of considerable interest. Unlike proteinogenic amino acids, its structure allows for unique conformational arrangements and intermolecular interactions, such as π-π stacking and hydrophobic packing, which are critical for molecular recognition at biological targets. As a lysine analog where the ε-amino group is replaced by a phenyl group, it can be used to probe the role of charge versus hydrophobicity in protein-protein interactions or peptide-membrane binding.[1] A thorough understanding of its fundamental physicochemical properties is therefore the cornerstone of its rational application in drug design and materials science.

Core Molecular Characteristics

The foundational properties of a molecule are essential for all subsequent experimental and computational work. The data for (S)-2-Amino-6-phenylhexanoic acid are summarized below.

PropertyValueData Source(s)
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2][3]
CAS Number 80887-26-9[2]
Appearance White solid[2]
Canonical SMILES NC(=O)O[2]

Stereochemistry: The Importance of Chiral Purity

The designated (S)-stereoisomer is critical, as enantiomers of biologically active molecules often exhibit vastly different pharmacological and toxicological profiles. Ensuring the enantiomeric purity of (S)-2-Amino-6-phenylhexanoic acid is a mandatory first step for any application in a biological context.

Expert Insight: Why Chiral HPLC is the Gold Standard

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the definitive method for quantifying enantiomeric purity. The causality behind this choice lies in the principle of three-point interaction; the CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus, separation. This method is highly sensitive, reproducible, and can provide precise quantitative results (e.g., >99.5% enantiomeric excess).[]

Experimental Protocol: Enantiomeric Purity Assessment by Chiral HPLC
  • Column Selection: Employ a polysaccharide-based chiral column (e.g., Chiralpak® IA or IC). These phases are robust and offer broad selectivity for amino acid derivatives.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of hexane/isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA). The TFA protonates the amino group, improving peak shape and interaction with the CSP.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the amino acid in the mobile phase. Ensure complete dissolution.

  • Instrumentation & Conditions:

    • System: HPLC with UV detector.

    • Wavelength: 254 nm (for the phenyl ring).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

Figure 1: Experimental workflow for chiral purity analysis using HPLC.

Ionization Constants (pKa) and Isoelectric Point (pI)

The pKa values of the α-carboxyl and α-amino groups dictate the molecule's net charge at any given pH. This is fundamental to its solubility, membrane permeability, and interaction with charged biomolecules.[5][6]

  • pKa₁ (α-carboxyl group): Expected to be ~2.3. Below this pH, the group is neutral (-COOH); above, it is negative (-COO⁻).

  • pKa₂ (α-amino group): Expected to be ~9.7. Below this pH, the group is positive (-NH₃⁺); above, it is neutral (-NH₂).

  • Isoelectric Point (pI): The pH at which the molecule has a net zero charge (zwitterionic form). It can be calculated as pI = (pKa₁ + pKa₂) / 2. For this molecule, the expected pI is ~6.0.[7]

Expert Insight: Why Potentiometric Titration is Foundational

Potentiometric titration is a highly accurate and direct method for determining pKa values. It involves measuring the change in pH of a solution as a titrant (a strong acid or base) is added. The inflection points on the resulting titration curve correspond to the equivalence points, and the pH at the half-equivalence points directly equals the pKa of the ionizable group.[8] This method provides empirical data that is crucial for validating computational predictions and for designing buffers for subsequent experiments.

Experimental Protocol: pKa Determination via Potentiometric Titration
  • Solution Preparation: Accurately weigh and dissolve a sample of (S)-2-Amino-6-phenylhexanoic acid in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH electrode and connect it to an automated titrator. Use a standardized solution of 0.1 M HCl as the first titrant and 0.1 M NaOH as the second.

  • Acidic Titration: First, titrate the sample solution with 0.1 M HCl to fully protonate both functional groups (pH < 1.5).

  • Basic Titration: Titrate the acidified solution with 0.1 M NaOH, recording the pH value after each incremental addition.

  • Data Analysis: Plot pH versus the volume of NaOH added.

    • The first half-equivalence point (midpoint of the first buffer region) gives pKa₁.

    • The second half-equivalence point (midpoint of the second buffer region) gives pKa₂.

G A Prepare 0.01 M Amino Acid Solution B Calibrate pH Electrode A->B C Titrate with 0.1 M NaOH B->C D Record pH vs. Volume Added C->D E Plot Titration Curve C->E Titration Complete D->C F Identify Half-Equivalence Points E->F G Determine pKa Values (pKa = pH at midpoint) F->G

Figure 2: Logical workflow for pKa determination via potentiometric titration.

Solubility and Lipophilicity (logP)

The balance between the polar amino and carboxyl groups and the nonpolar phenylbutyl side chain defines the molecule's solubility and lipophilicity.

Qualitative Solubility Profile
SolventExpected SolubilityRationale
Aqueous Buffers (pH ~6-7) Sparingly SolubleAt its isoelectric point, the molecule is a zwitterion with minimal net charge, reducing its interaction with water.
Aqueous Acid (pH < 2) SolubleThe amino group is protonated (-NH₃⁺) and the carboxyl group is neutral, resulting in a net positive charge and enhanced aqueous solubility.
Aqueous Base (pH > 10) SolubleThe carboxyl group is deprotonated (-COO⁻) and the amino group is neutral, resulting in a net negative charge and enhanced aqueous solubility.
Methanol, Ethanol SolubleThese polar protic solvents can solvate both the polar head and the nonpolar tail.
Dichloromethane, Hexane Poorly SolubleNonpolar solvents cannot effectively solvate the charged head group.
Lipophilicity (logP)

LogP, the octanol-water partition coefficient, is a key predictor of a drug's ability to cross biological membranes. A positive logP indicates hydrophobicity (lipophilicity), while a negative value indicates hydrophilicity. Given the C₁₂ structure with a phenyl ring, (S)-2-Amino-6-phenylhexanoic acid is expected to have a positive logP value.

Experimental Protocol: logP Determination via the Shake-Flask Method
  • Phase Preparation: Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by mixing and allowing them to separate. This prevents volume changes during the experiment.

  • Sample Addition: Dissolve a known amount of the amino acid in the buffered aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Agitate the mixture vigorously for 1 hour to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both layers and determine the concentration of the amino acid in each using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logP as: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Conclusion

This guide has detailed the essential physicochemical properties of (S)-2-Amino-6-phenylhexanoic acid, providing both the theoretical framework and actionable experimental protocols for their validation. Its unique amphiphilic character, defined by predictable ionization and significant lipophilicity, makes it a versatile tool for medicinal chemists. The methodologies described herein for assessing chiral purity, pKa, solubility, and logP are robust, reliable, and form the necessary foundation for any research or development program involving this compound.

References

  • Vedantu. (n.d.). Physicochemical Properties of Amino Acids Explained Simply. [Link]

  • University of Calgary. (n.d.). Table of pKa and pI values. [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

Sources

Exploratory

(S)-2-Amino-6-phenylhexanoic acid as a non-proteinogenic amino acid.

An In-depth Technical Guide to (S)-2-Amino-6-phenylhexanoic Acid: A Non-Proteinogenic Building Block for Advanced Drug Discovery Authored by a Senior Application Scientist Foreword: The Rationale for Moving Beyond Nature...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-2-Amino-6-phenylhexanoic Acid: A Non-Proteinogenic Building Block for Advanced Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Rationale for Moving Beyond Nature's Alphabet

In the landscape of modern drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the 20 canonical proteinogenic amino acids represent a foundational, yet ultimately limited, toolkit. To overcome the inherent challenges of native peptides—such as poor metabolic stability, limited oral bioavailability, and constrained conformational diversity—researchers are increasingly turning to non-proteinogenic amino acids (NPAAs). These unique building blocks, either found in nature outside of the genetic code or created synthetically, provide unparalleled control over the physicochemical and biological properties of a peptide scaffold.[1][2]

The incorporation of NPAAs is a cornerstone strategy for structure-activity relationship (SAR) optimization, enabling the fine-tuning of steric bulk, lipophilicity, and hydrogen bonding capacity to enhance target binding, selectivity, and serum stability.[3] (S)-2-Amino-6-phenylhexanoic acid is an exemplar of this class of molecule. Its structure, featuring a chiral alpha-carbon and a flexible four-carbon linker terminating in a phenyl ring, offers a unique combination of hydrophobicity and conformational influence. This guide provides an in-depth technical overview of its synthesis, characterization, and application, designed for researchers aiming to leverage its potential in pioneering new therapeutic agents.

Physicochemical and Structural Profile

(S)-2-Amino-6-phenylhexanoic acid is a chiral α-amino acid. The (S)-configuration at the α-carbon is crucial, as stereochemistry dictates the three-dimensional arrangement of the resulting peptide and its interaction with chiral biological targets. The phenylbutyl side chain provides a significant hydrophobic character, which can be exploited to enhance binding in hydrophobic pockets of target proteins or to improve membrane permeability.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[4]
Molecular Weight 207.27 g/mol [4][5]
CAS Number 80887-26-9[4]
Appearance White solid[4]
Canonical SMILES NC(=O)O[4]
InChI Key VWFXURZRMMTRTE-LURJTMIESA-NDerived from structure

Synthesis and Chiral Resolution: A Protocol Grounded in Causality

The synthesis of enantiomerically pure (S)-2-Amino-6-phenylhexanoic acid is a critical first step. While multiple synthetic routes are conceivable, a common and robust strategy involves the asymmetric alkylation of a chiral glycine equivalent or the resolution of a racemic mixture. Enzymatic resolution is a particularly powerful method due to its high stereoselectivity and mild reaction conditions.[]

Proposed Synthetic Pathway: Racemic Synthesis

A common method for preparing racemic α-amino acids is the Strecker synthesis or, as detailed here, the alkylation of a diethyl acetamidomalonate, a glycine nucleophilic equivalent.

Synthetic_Pathway cluster_reagents A Diethyl acetamidomalonate C Alkylated Intermediate A->C Alkylation B 1-Bromo-4-phenylbutane B->C D Racemic N-acetyl-2-amino-6-phenylhexanoic acid C->D Hydrolysis & Decarboxylation E Racemic 2-Amino-6-phenylhexanoic acid D->E Deacetylation (Acid Hydrolysis) reagent1 1. NaOEt, EtOH reagent2 2. HBr/H₂O, Heat

Caption: Proposed synthetic pathway for racemic 2-Amino-6-phenylhexanoic acid.

Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-2-amino-6-phenylhexanoic acid

This protocol leverages an aminoacylase enzyme, which stereoselectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-form) of the racemic mixture, leaving the N-acetyl-D-enantiomer ((R)-form) unreacted. This difference in chemical identity allows for straightforward separation.[][7]

Rationale: The choice of an enzymatic method is driven by its exceptional enantioselectivity (>99% e.e. is often achievable), which circumvents the need for complex chiral chromatography or diastereomeric crystallization. The process is "self-validating" because the enzyme's specificity is the primary driver of chiral purity.

Materials:

  • N-acetyl-DL-2-amino-6-phenylhexanoic acid (synthesized as per section 2.1)

  • Aminoacylase (e.g., from Aspergillus sp.)

  • 0.1 M Phosphate buffer (pH 7.5)

  • Cobalt(II) chloride (CoCl₂) solution (1 M)

  • Dowex-50 (H⁺ form) ion-exchange resin

  • Diethyl ether

  • Ethanol

  • 1 M HCl

  • 1 M NaOH

Step-by-Step Methodology:

  • Enzyme Activation & Substrate Solubilization:

    • Dissolve 10 g of N-acetyl-DL-2-amino-6-phenylhexanoic acid in 200 mL of deionized water. Adjust the pH to 7.5 with 1 M NaOH to ensure the substrate is fully dissolved and the enzyme will be in its optimal pH range.

    • Add 1 mL of 1 M CoCl₂ solution. Cobalt ions often act as a necessary cofactor for aminoacylases, enhancing their catalytic activity.

    • Add 100 mg of aminoacylase. The enzyme loading can be optimized, but 1% w/w is a typical starting point.

  • Enzymatic Hydrolysis:

    • Incubate the mixture at 37°C for 24 hours with gentle stirring. The temperature is maintained at the enzyme's optimum for maximal reaction rate. Progress can be monitored by TLC or by measuring the release of acetic acid.

    • The enzyme will selectively cleave the acetyl group from the (S)-enantiomer:

      • N-acetyl-(S)-2-amino-6-phenylhexanoic acid → (S)-2-Amino-6-phenylhexanoic acid + Acetic Acid

      • N-acetyl-(R)-2-amino-6-phenylhexanoic acid → No reaction

  • Separation of Products:

    • After 24 hours, acidify the reaction mixture to pH ~3 with 1 M HCl. This protonates the carboxylate of the unreacted N-acetyl-(R)-amino acid, reducing its aqueous solubility, and deactivates the enzyme.

    • Cool the mixture in an ice bath for 1 hour to precipitate the N-acetyl-(R)-amino acid.

    • Filter the mixture. The solid precipitate is the N-acetyl-(R)-enantiomer. The filtrate contains the desired (S)-amino acid.

  • Purification of (S)-2-Amino-6-phenylhexanoic acid:

    • Apply the filtrate to a column packed with Dowex-50 (H⁺ form) resin. The amino acid, being basic, will bind to the acidic resin.

    • Wash the column with deionized water to remove salts and other impurities.

    • Elute the desired (S)-amino acid from the resin using 2 M aqueous ammonia.

    • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).

    • Evaporate the solvent under reduced pressure to yield the pure (S)-2-Amino-6-phenylhexanoic acid as a white solid.

  • Quality Control:

    • Determine the enantiomeric excess (e.e.) using chiral HPLC.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Enzymatic_Resolution_Workflow A Racemic N-Acetyl Amino Acid B Enzymatic Hydrolysis (Aminoacylase, pH 7.5, 37°C) A->B C Mixture: (S)-Amino Acid N-Acetyl-(R)-Amino Acid B->C D Acidification (pH 3) & Precipitation C->D E Filtration D->E F Solid: N-Acetyl-(R)-Amino Acid E->F Precipitate G Filtrate: (S)-Amino Acid E->G Solution H Ion-Exchange Chromatography (Dowex-50 H+) G->H I Pure (S)-2-Amino-6-phenylhexanoic acid H->I

Caption: Workflow for the enzymatic kinetic resolution of the target amino acid.

Application in Peptide Synthesis: Solid-Phase Methodology

To be used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the amino acid must be protected. The α-amino group is protected with a base-labile Fmoc group, and the α-carboxyl group is activated for coupling.

Protocol: Incorporation of Fmoc-(S)-2-Amino-6-phenylhexanoyl-OH into a Peptide Sequence

Rationale: SPPS allows for the sequential construction of a peptide on a solid support, simplifying purification by washing away excess reagents after each step. The choice of HBTU/HOBt as coupling agents with DIEA as a base is a robust, widely-used combination that efficiently forms amide bonds while minimizing racemization, a critical consideration for any chiral amino acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-(S)-2-Amino-6-phenylhexanoyl-OH

  • Other required Fmoc-protected proteinogenic amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of Fmoc-(S)-2-Amino-6-phenylhexanoyl-OH, 3.95 equivalents of HBTU/HOBt, and 8 equivalents of DIEA in DMF. Allow to pre-activate for 5 minutes. The slight excess of the amino acid and coupling reagents ensures the reaction goes to completion.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours. The phenylbutyl side chain may cause slight steric hindrance, so a longer coupling time compared to smaller amino acids is prudent.

  • Confirmation and Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. Wash the resin with DMF, DCM, and repeat.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC. Confirm the final product's identity and purity by LC-MS.

SPPS_Workflow start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step: 1. Activate Fmoc-(S)-Aph-OH (HBTU/DIEA) 2. Add to Resin wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete kaiser->complete Negative incomplete Recouple kaiser->incomplete Positive next_cycle Next Amino Acid Cycle complete->next_cycle final Final Cleavage (TFA Cocktail) complete->final Final AA incomplete->coupling next_cycle->deprotection purify RP-HPLC Purification final->purify peptide Pure Peptide purify->peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the NPAA.

Potential Applications and Mechanistic Insights

The unique structure of (S)-2-Amino-6-phenylhexanoic acid makes it a valuable tool for probing and modulating biological systems. The flexible hexanoic acid backbone can act as a linker, while the terminal phenyl group can engage in specific interactions.[8]

  • Probing Hydrophobic Pockets: The phenyl group can serve as a potent hydrophobic probe, exploring and occupying non-polar cavities in enzyme active sites or receptor binding domains. This is a classic strategy in SAR to increase binding affinity.

  • Modulating Peptide Conformation: Incorporation of this bulky NPAA can disrupt or stabilize secondary structures like α-helices and β-sheets.[9] This conformational constraint can lock a peptide into a bioactive conformation, increasing its potency and selectivity.

  • Enhancing Stability: Like many NPAAs, it can confer resistance to proteolytic degradation by sterically hindering the approach of proteases that typically recognize canonical amino acid sequences.[3]

  • Interrupting Protein-Protein Interactions (PPIs): The phenylbutyl side chain can mimic hydrophobic "hot spot" residues like phenylalanine or leucine involved in PPIs. By placing this moiety on a stable, non-peptidic backbone, it can act as an effective antagonist.

Hypothetical Application: Inhibiting a Kinase Pathway

Consider a kinase whose substrate recognition is mediated by a hydrophobic channel adjacent to the active site. A peptide inhibitor could be designed where (S)-2-Amino-6-phenylhexanoic acid is positioned to insert its phenylbutyl side chain into this channel, thereby blocking substrate access and inhibiting downstream signaling.

Signaling_Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor Peptide Inhibitor with (S)-Aph Inhibitor->Kinase Blocks Substrate Binding

Caption: Inhibition of a kinase signaling pathway by a peptide containing the NPAA.

Conclusion and Future Outlook

(S)-2-Amino-6-phenylhexanoic acid is more than just another synthetic amino acid; it is a precision tool for molecular engineering. Its defined stereochemistry, combined with a hydrophobic and flexible side chain, provides a powerful means to enhance the drug-like properties of peptide-based therapeutics. The robust protocols for its enantioselective synthesis and incorporation into peptides outlined herein provide a clear path for its use in drug discovery programs. Future research will likely focus on using this and similar NPAAs to tackle increasingly complex targets, such as allosteric sites and challenging protein-protein interfaces, further expanding the therapeutic potential of peptide-based medicines.

References

  • Non-Proteinogenic (Unnatural) Amino Acid Peptide Synthesis. (2026, March 30). AmbioPharm. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. (Note: This is a representative authoritative source, though not in the provided search results, it reflects the content of sources and[2]). A similar article is: Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.

  • All About Amino Acids. (n.d.). JPT Peptide Technologies. [Link]

  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. [Link]

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. [Link]

  • ChemInform Abstract: Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic Acid. (2010). ResearchGate. [Link]

  • 3-Amino-2-hydroxy-6-phenylhexanoic acid. (n.d.). PubChem. [Link]

  • Cyrański, M. K., & Dąbrowska, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-460. [Link]

  • Cyrański, M. K., & Dąbrowska, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. National Center for Biotechnology Information. [Link]

  • Lee, S., et al. (2024). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. MDPI. [Link]

  • Mykhailiuk, P. K. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 12725-12731. [Link]

  • Improved process for the preparation of 6-aminohexanoic acid. (2020).
  • Cyrański, M. K., & Dąbrowska, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

Sources

Foundational

Spectroscopic Profiling and Validation of (S)-2-Amino-6-phenylhexanoic Acid: A Comprehensive Technical Guide

Introduction & Structural Significance (S)-2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9)[1][2], frequently referred to in literature as 6-phenylnorleucine (PNL) or Aph , is a non-proteinogenic amino acid. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

(S)-2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9)[1][2], frequently referred to in literature as 6-phenylnorleucine (PNL) or Aph , is a non-proteinogenic amino acid. Structurally, it is characterized by a chiral α -amino acid center separated from a terminal phenyl ring by a four-carbon aliphatic chain[3][4].

In drug development, this molecule is a critical structural motif in various bioactive cyclic peptides, notably the cyanobacterial anabaenopeptins , which are potent inhibitors of carboxypeptidase A and protein phosphatases[5]. Furthermore, its unique hydrophobic and aromatic properties make it a highly valuable building block in the molecular engineering of self-assembling peptide nanostructures and radiopharmaceutical conjugates[6][7].

Because (S)-2-Amino-6-phenylhexanoic acid is often utilized as a synthetic precursor or isolated as a natural product degradation fragment, rigorous spectroscopic validation (NMR, IR, MS) is mandatory to confirm its identity, purity, and zwitterionic state.

Analytical Workflow & Experimental Design

To establish a self-validating analytical profile, researchers must employ a multi-modal spectroscopic approach. Relying on a single modality can lead to false positives, especially with structurally similar aliphatic-aromatic amino acids (e.g., homophenylalanine).

Workflow A Sample Prep (S)-2-Amino-6-phenylhexanoic acid B NMR Spectroscopy (1H, 13C, 2D-COSY) A->B C FT-IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (ESI-QTOF MS/MS) A->D E Data Integration & Structural Validation B->E C->E D->E

Multi-modal spectroscopic workflow for the structural validation of 6-phenylnorleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The choice of solvent dictates the structural state observed in the NMR spectrum. While D2​O is standard for water-soluble amino acids, the extended aliphatic chain and terminal phenyl ring of 6-phenylnorleucine impart significant hydrophobicity. Expert Insight: Using DMSO- d6​ is highly recommended over D2​O . DMSO- d6​ ensures complete dissolution and prevents the rapid deuterium exchange of the amine protons. Observing the NH3+​ broad singlet (typically around 8.0–8.5 ppm) is critical for confirming the zwitterionic state of the molecule in a non-aqueous environment[7].

Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Instrument Calibration: Lock onto the DMSO signal (2.50 ppm for 1H , 39.52 ppm for 13C ) to establish an internal self-validating reference point. Shim the magnet to achieve a line width of <1 Hz.

  • Acquisition:

    • Acquire 1H NMR at 400 or 600 MHz (minimum 16 scans) to resolve the overlapping aliphatic multiplets (C3, C4, C5).

    • Acquire 13C NMR (minimum 512 scans) with a relaxation delay ( D1​ ) of at least 2 seconds to ensure accurate integration of the quaternary carbonyl and aromatic ipso carbons.

Quantitative Data: Expected NMR Chemical Shifts

Table 1: 1H and 13C NMR Spectral Data (DMSO- d6​ , 400 MHz)

Position 1H Shift (ppm)MultiplicityIntegration 13C Shift (ppm)Assignment
C1 ---175.2Carbonyl ( COO− )
C2 ( α ) 3.65t ( J = 6.5 Hz)1H54.8 CH−NH3+​
C3 ( β ) 1.85m2H30.5Aliphatic CH2​
C4 ( γ ) 1.45m2H24.8Aliphatic CH2​
C5 ( δ ) 1.55m2H31.2Aliphatic CH2​
C6 ( ϵ ) 2.65t ( J = 7.5 Hz)2H35.6 CH2​ -Phenyl
Ar-C (ipso) ---142.5Quaternary Aromatic
Ar-C (o/m) 7.25m4H128.8, 128.5Aromatic CH
Ar-C (p) 7.18m1H126.2Aromatic CH
NH3+​ 8.20br s3H-Amine protons

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Amino acids exist as zwitterions in the solid state. Traditional KBr pellet methods are highly susceptible to moisture absorption, which masks the critical N−H and O−H stretching regions (3300–2500 cm −1 ). Expert Insight: Attenuated Total Reflectance (ATR) FT-IR is the superior choice. It requires no matrix, preserves the native solid-state hydrogen bonding network, and prevents water artifact interference, ensuring the observed bands are strictly from the analyte[7].

Protocol: ATR-FTIR Analysis
  • Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum to validate baseline neutrality.

  • Place 2–3 mg of solid (S)-2-Amino-6-phenylhexanoic acid directly onto the crystal and apply uniform pressure using the anvil.

  • Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Table 2: Key FT-IR Vibrational Assignments (ATR Method)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3100 - 2800 MediumBroad N−H and C−H stretching (zwitterionic network)
1590 StrongSharpAsymmetric COO− stretching
1495, 1450 MediumSharpAromatic C=C stretching
1405 StrongSharpSymmetric COO− stretching
750, 700 StrongSharpAromatic C−H out-of-plane bending (monosubstituted)

Mass Spectrometry (MS)

Causality in Experimental Design

Electrospray Ionization (ESI) in positive mode is optimal for amino acids due to the inherent basicity of the α -amine. The addition of 0.1% formic acid to the LC mobile phase forces the equilibrium toward the protonated state ( [M+H]+ ), maximizing the signal-to-noise ratio and ensuring reproducible fragmentation[6].

Protocol: ESI-MS/MS Acquisition
  • Preparation: Dilute the sample to 1 μ g/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Injection: Infuse directly at 10 μ L/min into a Q-TOF mass spectrometer.

  • Fragmentation: Isolate the [M+H]+ precursor ion ( m/z 208.13) and apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas.

Fragmentation M [M+H]+ m/z 208.13 F1 Loss of NH3 (-17 Da) m/z 191.10 M->F1 -NH3 F2 Loss of H2O + CO (-46 Da) m/z 162.13 M->F2 -HCOOH F3 Tropylium Ion m/z 91.05 M->F3 C-C Cleavage F1->F3 Chain Fragmentation

Primary ESI-MS/MS fragmentation pathways for protonated 6-phenylnorleucine.

Data Integration and Self-Validating Systems

To achieve absolute structural certainty, the data from all three modalities must logically interlock to form a self-validating system:

  • Mass + NMR Integration: The [M+H]+ of 208.13 Da confirms the molecular formula C12​H17​NO2​ . Consequently, the 1H NMR integration must yield exactly 17 protons. If the sample is pure, the ratio of the aromatic protons (5H) to the amine protons (3H) to the aliphatic chain protons (9H) will be exactly 5:3:9. Any deviation in this mass-to-proton ratio immediately flags the presence of impurities.

  • IR + NMR Correlation: The absence of a sharp carboxylic acid C=O stretch at ~1720 cm −1 in the IR spectrum (replaced by the asymmetric COO− stretch at ~1590 cm −1 ) must correlate with the 13C NMR carbonyl shift at ~175.2 ppm. This cross-modality check confirms the molecule exists in its zwitterionic form rather than as a protonated carboxylic acid.

  • Isotopic Validation: The MS isotopic distribution for C12​H17​NO2​ should show an M+1 peak (due to 13C natural abundance) at approximately 13.5% the intensity of the parent [M+H]+ peak. This validates the carbon count derived from the 13C NMR spectrum.

References

  • Patent WO2024254339A9. "Radiopharmaceutical compositions targeting glypican-3 and uses thereof." Google Patents.
  • "Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors." Marine Drugs. National Center for Biotechnology Information (PMC). URL: [Link]

  • "Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures." Chemistry of Materials, ACS Publications. URL: [Link]

Sources

Exploratory

Biological Activity and Therapeutic Potential of (S)-2-Amino-6-phenylhexanoic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary As the field of peptide engineering matures, the limitations of the 20 cano...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As the field of peptide engineering matures, the limitations of the 20 canonical amino acids in achieving optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles have become increasingly apparent. (S)-2-Amino-6-phenylhexanoic acid (commonly abbreviated as Apha or PhNle ), with its extended four-carbon aliphatic chain terminating in a phenyl ring, has emerged as a critical non-natural building block.

By increasing the hydrophobic reach and conformational flexibility of peptide side chains, Apha enables deeper penetration into the hydrophobic binding pockets of target proteins. This whitepaper synthesizes the mechanistic causality, biological targets, and laboratory workflows associated with Apha, providing a self-validating framework for its application in modern drug discovery and nanomaterial design.

Mechanistic Role in Biological Targets

Metallocarboxypeptidase Inhibition: The Anabaenopeptin Paradigm

Apha is a naturally occurring residue in specific variants of Anabaenopeptins (e.g., Anabaenopeptin F), a class of macrocyclic peptides produced by cyanobacteria (1). These molecules are exceptionally potent inhibitors of metallocarboxypeptidases, notably Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) and Carboxypeptidase A (CPA) .

The Causality of Binding: The active site of TAFIa contains a deep, hydrophobic S1' pocket. Canonical aromatic amino acids like phenylalanine (which possesses only a single methylene group linker) cannot fully occupy this space. The extended hexanoic acid backbone of Apha allows the terminal phenyl ring to anchor deeply into the S1' pocket, driven by favorable van der Waals interactions and the displacement of high-energy water molecules. This structural complementarity is the primary driver for the low-nanomolar IC50 values observed in Apha-containing Anabaenopeptins (2).

TAFIa_Pathway ProTAFI ProTAFI (Zymogen) TAFIa TAFIa (Active Enzyme) ProTAFI->TAFIa Activation Thrombin Thrombin / Thrombomodulin Thrombin->TAFIa Catalyzes Degraded Degraded Fibrin (Anti-fibrinolytic) TAFIa->Degraded Cleaves Lys/Arg Inhibited TAFIa-Inhibitor Complex TAFIa->Inhibited Inhibition Fibrin Fibrin Clot (C-terminal Lys/Arg) Fibrin->Degraded Substrate Anabaenopeptin Anabaenopeptin (contains Apha) Anabaenopeptin->TAFIa Binds Active Site

Fig 1. Mechanism of TAFIa inhibition by Apha-containing Anabaenopeptins.

Targeted Oncology Therapeutics (GPC3 & CD38)

Beyond natural products, Apha is actively engineered into synthetic cyclic peptides targeting Glypican-3 (GPC3) , a highly validated target for hepatocellular carcinoma (HCC). Recent advancements utilize Apha in the variable regions of GPC3-targeting peptides to enhance target avidity and proteolytic stability. These peptides serve as the homing moiety for both Peptide-Drug Conjugates (PDCs) (3) and Radiopharmaceuticals (e.g., Actinium-225 conjugates) (4). The incorporation of Apha prevents rapid degradation by serum proteases, a common failure point for peptides utilizing only canonical L-amino acids.

Self-Assembling Nanomaterials

In the realm of materials science, Apha is utilized to modulate the self-assembly of diphenylalanine (FF) analogues. While standard Fmoc-FF forms nanotubes, elongating the side chain to create Fmoc-Apha-Apha alters the steric packing and π−π stacking dynamics, resulting in distinct nanostructures such as flattened micro-planks or hydrogels with tunable rheological properties (5).

Quantitative Data & Target Affinity

The table below summarizes the critical quantitative metrics associated with Apha-containing molecules across various biological and physical applications.

Compound / SequencePrimary TargetBiological Activity / AffinityReference
Anabaenopeptin F (Apha at Pos 6)TAFIaIC50 = 1.6 - 5.4 nM[2]
Anabaenopeptin F Carboxypeptidase A (CPA)IC50 = 3.9 nM[2]
GPC3-Targeting Cyclic Peptide Glypican-3 (GPC3)High Avidity (Kd < 10 nM)[3, 4]
Fmoc-Apha-Apha Self-AssemblyGelation via pH-switch (pH 10.5 4.0)[5]

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide troubleshooting.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Apha-OH

Rationale & Causality: The extended aliphatic chain of Apha introduces significant steric bulk and hydrophobicity. Standard coupling reagents (e.g., HBTU) often fail to drive the reaction to completion. We mandate the use of HATU , a highly reactive uronium salt, to accelerate the formation of the active ester and overcome steric hindrance, thereby minimizing deletion sequences and epimerization.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes. Wash with Dimethylformamide (DMF) 3 times.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF (5x).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents (0.3 mmol) of Fmoc-(S)-2-Amino-6-phenylhexanoic acid and 2.9 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Yellow beads: Primary amines are fully reacted (proceed to step 5).

    • Blue beads: Incomplete coupling. Do not proceed. Perform a second coupling cycle using DIC/Oxyma to alter the coupling chemistry.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation & Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Validate mass via LC-MS.

SPPS_Workflow Resin Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash Washing (DMF/DCM) Deprotect->Wash Couple Coupling (Fmoc-Apha-OH) Couple->Wash Repeat Wash->Couple Cleave Cleavage (TFA Cocktail) Wash->Cleave Complete Purify Purification (RP-HPLC) Cleave->Purify

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow for Apha incorporation.

Protocol 2: TAFIa Enzymatic Inhibition Assay

Rationale & Causality: TAFIa is notoriously unstable at physiological temperatures (37°C), rapidly undergoing conformational collapse and losing catalytic activity. To ensure that the measured IC50 reflects true competitive binding by the Apha-peptide rather than enzyme degradation, the assay must be conducted at exactly 22°C (room temperature).

Step-by-Step Methodology:

  • Enzyme Activation: Incubate 20 nM human ProTAFI with 5 nM human thrombin and 20 nM rabbit thrombomodulin in HEPES buffer (pH 7.4, 5 mM CaCl2) for 10 minutes at 22°C.

  • Inhibitor Incubation: Add the Apha-containing peptide (serially diluted from 10 µM to 0.1 nM) to the activated TAFIa. Incubate for 15 minutes at 22°C to allow complex formation.

  • Substrate Addition: Add 100 µM of the colorimetric substrate Hippuryl-Arg.

  • Kinetic Measurement: Measure the change in absorbance at 254 nm over 30 minutes using a microplate reader. The cleavage of the amide bond by TAFIa increases absorbance.

  • Self-Validation (Z'-Factor): Include a positive control (Potato Tuber Carboxypeptidase Inhibitor, PTCI) and a DMSO vehicle control. Calculate the Z'-factor. A Z'-factor > 0.5 validates the robustness of the assay, confirming that the signal window is wide enough to accurately determine the IC50 of the Apha-peptide.

References

  • Jokela, J., et al. (2017). Simultaneous Production of Anabaenopeptins and Namalides by the Cyanobacterium Nostoc sp. CENA543. ACS Publications. URL:[Link]

  • Schreuder, H., et al. (2016). Isolation, Co-Crystallization and Structure-Based Characterization of Anabaenopeptins as Highly Potent Inhibitors of Activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa). Scientific Reports / ResearchGate. URL:[Link]

  • Google Patents (2024).Peptide compositions targeting glypican-3 and uses thereof (WO2024252336A1).
  • Google Patents (2024).Radiopharmaceutical compositions targeting glypican-3 and uses thereof (WO2024254339A9).
  • Santi, M., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. URL:[Link]

Sources

Foundational

(S)-2-Amino-6-phenylhexanoic acid as a lysine analogue.

Executive Summary As peptide therapeutics and supramolecular biomaterials advance, canonical amino acids frequently present physicochemical limitations. L-Lysine, while essential for aqueous solubility and salt-bridge fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As peptide therapeutics and supramolecular biomaterials advance, canonical amino acids frequently present physicochemical limitations. L-Lysine, while essential for aqueous solubility and salt-bridge formation, is highly susceptible to endogenous proteolysis. By replacing the terminal ε-amino group of lysine with a bulky phenyl ring, we derive (S)-2-Amino-6-phenylhexanoic acid (Aph) . This non-natural amino acid acts as an extended "hydrophobic finger," retaining the exact steric reach of lysine while fundamentally shifting its chemical profile[1]. This whitepaper explores the causality behind utilizing Aph in advanced drug development and supramolecular engineering, providing validated methodologies for its application.

Structural Rationale: The "Hydrophobic Finger" Concept

The structural logic behind Aph is rooted in spatial mimicry combined with chemical inversion. L-Lysine features a four-carbon aliphatic chain terminating in a primary amine. L-Phenylalanine features a single-carbon linker terminating in a phenyl ring. Aph is a chimera of the two: it possesses the four-carbon aliphatic backbone of lysine but terminates in a phenyl ring[1].

Causality in Design: Why use Aph instead of Phenylalanine or Lysine? If a peptide requires insertion into a deep, hydrophobic receptor pocket, Phenylalanine often fails because its short methylene linker lacks the flexibility and reach to penetrate deeply. Conversely, if an endogenous peptide is rapidly degraded by trypsin-like proteases (which cleave strictly at the C-terminal side of basic residues like Lys/Arg), replacing Lys with Aph completely abolishes proteolytic recognition while maintaining the spatial occupancy of the side chain.

G Lys L-Lysine (Aliphatic, Cationic) Aph (S)-2-Amino-6-phenylhexanoic acid (Extended, Hydrophobic) Lys->Aph Terminal ε-NH2 replaced by Phenyl Phe L-Phenylalanine (Short, Hydrophobic) Phe->Aph Aliphatic chain extended by 3 carbons App1 Protease Resistance & Target Binding Aph->App1 Peptide Drug Conjugates (GPC3) App2 Supramolecular Self-Assembly Aph->App2 DiAph Nanotubes & Microstructures

Fig 1. Logical structural evolution of Aph and its primary downstream applications.

Table 1: Physicochemical Comparison of Side-Chains
PropertyL-LysineL-Phenylalanine(S)-2-Amino-6-phenylhexanoic acid (Aph)
Side-Chain Structure -(CH2)4-NH2-CH2-C6H5-(CH2)4-C6H5
Chemical Character Hydrophilic, CationicHydrophobic, AromaticHighly Hydrophobic, Extended Aromatic
Protease Susceptibility High (Trypsin)Moderate (Chymotrypsin)Exceptionally Low
Primary Interaction Salt bridges, H-bondingπ-π stacking, HydrophobicDeep pocket insertion, π-π stacking

Mechanistic Applications in Drug Discovery

In oncology, specifically in the development of radiopharmaceuticals targeting Glypican-3 (GPC3) for hepatocellular carcinoma, peptide avidity and in vivo stability are critical bottlenecks[2]. GPC3 is a heparan sulfate glycoprotein with deep hydrophobic clefts.

By substituting canonical amino acids with Aph, developers force the peptide into a conformationally restricted state that perfectly complements the GPC3 receptor[2]. The extended aliphatic chain of Aph acts as a flexible anchor, allowing the terminal phenyl ring to engage in robust π-π stacking deep within the receptor pocket. This modification not only enhances the avidity of the radiopharmaceutical conjugates[3] but also drastically extends the biological half-life by rendering the sequence invisible to systemic proteases.

Interestingly, nature has already validated this approach. Cyanobacteria synthesize cyclic peptides, such as anabaenopeptins and namalides, via non-ribosomal peptide synthetases (NRPS). These natural products frequently incorporate Aph to act as potent, sterically precise enzyme inhibitors[4].

Supramolecular Engineering: Beyond Diphenylalanine

Diphenylalanine (DiPhe) is the gold standard building block for self-assembling peptide nanotubes. However, its rigid structure severely limits morphological diversity.

By utilizing dipeptides of Aph (DiAph), researchers can engineer entirely new classes of nanomaterials[5]. The consecutive addition of CH2 groups between the peptide backbone and the phenyl rings fundamentally alters the steric constraints of the molecule. The increased flexibility of the Aph side chain allows the molecules to bypass rigid tubular formation, instead self-assembling into distinctive, highly ordered layered β-sheet-like microstructures[5]. This structural plasticity is highly sought after for developing functional biomaterials, such as adhesive hydrogels and targeted drug-delivery matrices.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint.

Workflow Step1 1. Resin Swelling & Deprotection 20% Piperidine in DMF Step2 2. Fmoc-Aph-OH Coupling HBTU/DIPEA (Extended Time) Step1->Step2 Kaiser Test (-) Step3 3. Global Cleavage TFA/TIS/H2O (95:2.5:2.5) Step2->Step3 Wash & Dry Step4 4. RP-HPLC Purification C18, MeCN/H2O Gradient Step3->Step4 Ether Precipitation Step5 5. Self-Assembly Trigger HFIP to Aqueous Solvent Switch Step4->Step5 Lyophilization

Fig 2. Experimental workflow for the synthesis and self-assembly of Aph peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aph-Peptides

Causality: The extended hydrophobic bulk of Fmoc-Aph-OH can induce localized steric hindrance and secondary structure formation (e.g., premature β-sheet folding) on the resin, drastically reducing coupling efficiency. Standard 45-minute coupling cycles are often insufficient.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Deprotect using 20% piperidine in DMF.

  • Activation & Coupling: Dissolve 4 equivalents of Fmoc-Aph-OH and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA.

  • Extended Incubation: Add the activated mixture to the resin and agitate for 2 hours (rather than the standard 45 minutes) to overcome the steric bulk of the side chain.

  • Validation (Self-Correction): Perform a Kaiser test. If the beads are blue (indicating unreacted amines), perform a second coupling cycle using a different activator (e.g., DIC/Oxyma) to prevent sequence deletion.

  • Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and lyophilize.

Protocol 2: Solvent-Switch Self-Assembly of DiAph Microstructures

Causality: Because Aph is highly hydrophobic, Aph-containing peptides are prone to immediate, amorphous aggregation in aqueous media. To achieve highly ordered supramolecular structures, the peptide must first be completely monomerized to erase its structural "memory."

  • Monomerization: Dissolve the lyophilized DiAph peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at a concentration of 100 mg/mL. HFIP is a potent hydrogen-bond disruptor that forces the peptide into a monomeric state.

  • Solvent Switch: Rapidly dilute the HFIP stock solution into double-distilled water (or specific biological buffer) to a final peptide concentration of 2 mg/mL.

  • Assembly: The sudden drop in solvent hydrophobicity triggers a synchronized hydrophobic collapse. The flexible Aph side chains interdigitate, driving the formation of layered β-sheet microstructures[5].

  • Validation: Deposit 10 µL of the suspension onto a carbon-coated copper grid, stain with 2% uranyl acetate, and validate the monodisperse layered morphology via Transmission Electron Microscopy (TEM).

Quantitative Data & Analytical Standards

To guarantee the integrity of Aph-based peptides before downstream application, the following analytical metrics must be strictly adhered to.

Table 2: Quality Control Metrics for Aph-Peptides
ParameterAcceptance CriterionAnalytical MethodMechanistic Rationale
Purity > 95%RP-HPLC (C18, 214 nm)Ensures the absence of deletion sequences caused by steric hindrance during the coupling of the bulky Aph residue.
Identity ± 0.5 Da of theoretical massESI-MS or MALDI-TOFConfirms the correct incorporation of the 207.27 Da Aph residue rather than canonical amino acids.
Chiral Purity < 2% D-enantiomerChiral HPLCPrevents structural disruption; even minor D-enantiomer contamination will terminate the propagation of β-sheet architectures.
Assembly State Monodisperse morphologySEM / TEMValidates successful solvent-switch self-assembly, confirming the absence of amorphous aggregates.

Conclusion

(S)-2-Amino-6-phenylhexanoic acid represents a powerful tool in the arsenal of peptide engineers. By decoupling the steric length of lysine from its cationic charge, Aph enables the design of highly stable, protease-resistant therapeutics and precisely ordered supramolecular nanomaterials. Success with this analogue, however, requires a rigorous, causality-driven approach to synthesis and assembly, prioritizing extended coupling kinetics and controlled solvent-switch methodologies.

References

  • Benchchem. "(S)-2-Amino-6-phenylhexanoic acid | Benchchem". Benchchem.com.
  • Google Patents. "WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof". Google.com, 2024.
  • Google Patents. "WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof". Google.com, 2024.
  • Bera, S., et al. "Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures." Chemistry of Materials, ACS Publications, 2016.
  • "Simultaneous Production of Anabaenopeptins and Namalides by the Cyanobacterium Nostoc sp. CENA543." ACS Publications, 2017.

Sources

Exploratory

A Senior Application Scientist's Guide to In Silico Modeling and Conformational Analysis of (S)-2-Amino-6-phenylhexanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid with significant potential in medicinal chemistry due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid with significant potential in medicinal chemistry due to its unique structural features, including a flexible hexanoic acid chain and a terminal phenyl group. The molecule's inherent flexibility dictates its three-dimensional shape, which is paramount for its interaction with biological targets. This guide provides an in-depth, technically-grounded walkthrough of the in silico methods used to explore the conformational landscape of this molecule. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow. This document serves as a comprehensive resource for researchers aiming to leverage computational chemistry for the rational design of novel therapeutics based on this scaffold.

Introduction: The "Why" of Conformational Analysis

In the realm of drug discovery, a molecule's structure is intrinsically linked to its function. For a flexible molecule like (S)-2-Amino-6-phenylhexanoic acid, which possesses multiple rotatable bonds, it does not exist as a single, static structure but rather as an ensemble of interconverting conformations. The biological activity is often governed by a specific "bioactive" conformation that optimally fits into the binding site of a target protein.

The primary goal of a conformational analysis is to identify the set of low-energy, and therefore thermodynamically accessible, conformations.[1][2] This knowledge is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect its preferred shape and, consequently, its biological activity.

  • Pharmacophore Modeling: Identifying the crucial 3D arrangement of chemical features necessary for binding.

  • Virtual Screening and Docking: Using the correct conformers in docking studies significantly improves the accuracy of binding affinity predictions.[3]

This guide will provide the theoretical basis and a practical, step-by-step protocol for performing a rigorous conformational analysis of (S)-2-Amino-6-phenylhexanoic acid.

Theoretical Foundations: Choosing the Right Tools

A successful in silico study hinges on the appropriate selection of computational methods. The choices made at this stage will directly impact the accuracy and reliability of the results.

Molecular Mechanics and Force Fields

At the heart of conformational analysis lies molecular mechanics (MM), a method that describes the potential energy of a system using a classical physics model.[4] This model is defined by a force field , which is a collection of equations and parameters that calculate the energy of a molecule based on its geometry.[5][6]

  • Causality in Force Field Selection: For a drug-like molecule containing both standard amino acid features and a non-standard phenylalkyl side chain, a general-purpose force field is required. The General AMBER Force Field (GAFF) is an excellent choice as it is designed to cover a broad range of organic molecules and is compatible with the widely-used AMBER biomolecular force fields.[4] Another strong candidate is the CHARMM General Force Field (CGenFF) , developed for drug-like molecules.[5] The choice depends on the broader ecosystem of simulations planned (e.g., subsequent protein-ligand simulations using AMBER or CHARMM). For this guide, we will proceed with a GAFF-based workflow.

The Role of Solvation

In a biological context, molecules are surrounded by water. The solvent can have a significant impact on conformational preferences.

  • Implicit vs. Explicit Solvation: Explicit solvation, where individual water molecules are included, is computationally expensive and typically reserved for late-stage molecular dynamics simulations.[7] For an initial conformational search, an implicit solvent model , such as the Generalized Born (GB) model, provides a good balance of accuracy and computational efficiency by treating the solvent as a continuous medium.

Strategies for Exploring Conformational Space

Because the number of potential conformations grows exponentially with the number of rotatable bonds, an efficient search strategy is essential.[1][8]

  • Systematic Search: This method exhaustively rotates each specified bond by a defined increment. While thorough, it is computationally intractable for molecules with more than a few rotatable bonds.

  • Stochastic Methods (e.g., Monte Carlo): These methods introduce random changes to the molecule's geometry and accept or reject the new conformation based on an energy criterion.[9]

  • Molecular Dynamics (MD) Based Methods: MD simulations chart the movement of atoms over time, naturally exploring different conformations.[10][11] A technique like the Low-Mode search (LMOD) is particularly efficient. It works by deforming the molecule along low-frequency vibrational modes, which often correspond to large-scale conformational changes.[12] This approach is often more effective at crossing energy barriers than standard MD or Monte Carlo methods.

For (S)-2-Amino-6-phenylhexanoic acid, with its flexible side chain, an MD-based method like LMOD or a robust Monte Carlo search is highly recommended to ensure a comprehensive exploration of the conformational space.

In Silico Experimental Workflow: A Self-Validating Protocol

This section details a step-by-step protocol for the conformational analysis. Each step includes validation checks to ensure the integrity of the process.

Step 1: Ligand Preparation
  • 2D to 3D Conversion: Start with a 2D representation of (S)-2-Amino-6-phenylhexanoic acid (SMILES: NC(=O)O[13]). Use a molecular editor (e.g., ChemDraw, MarvinSketch) or a computational chemistry software package to convert this into an initial 3D structure.

  • Protonation State Assignment: At physiological pH (~7.4), the amino group will be protonated (-NH3+) and the carboxylic acid group will be deprotonated (-COO-). It is crucial to model the molecule in its biologically relevant ionization state.

  • Initial Energy Minimization: Perform a brief energy minimization of the initial 3D structure using the chosen force field (GAFF) and an implicit solvent model. This removes any steric clashes or unfavorable geometries from the initial build process.

Step 2: Conformational Search

This protocol will outline a Low-Mode MD (LMOD) search, a robust method for this type of molecule.[12]

  • Parameterization: Generate GAFF parameters for the molecule. Tools like antechamber from the AmberTools suite can automate this process. This step assigns the correct atom types, bond, angle, and dihedral parameters, and calculates partial atomic charges.

  • Search Initiation: Submit the minimized structure to the conformational search algorithm.

    • Method: Low-Mode Molecular Dynamics (LMOD).

    • Energy Window: Set an energy window (e.g., 10 kcal/mol) above the global minimum. Conformations with energies above this threshold will be discarded, as they are unlikely to be significantly populated at room temperature.

    • Redundancy Check: Implement a root-mean-square deviation (RMSD) cutoff (e.g., 1.0 Å) to discard conformations that are structurally similar to ones already found. This prevents oversampling of the same energy wells.

  • Iterative Search: The LMOD algorithm will proceed as follows:

    • Perform a short, high-temperature MD run to overcome energy barriers.

    • Cool the system and perform energy minimization to find the nearest local minimum.

    • Compare the new minimum to previously found conformers. If it is unique (based on the RMSD cutoff) and within the energy window, it is saved.

    • Deform the structure along a low-frequency normal mode and repeat the process.

  • Convergence Check: The search is considered converged when no new unique conformers within the energy window are found after a significant number of iterations.

G cluster_prep Step 1: Ligand Preparation cluster_search Step 2: Conformational Search (LMOD) cluster_analysis Step 3: Analysis p1 2D Structure (SMILES) p2 3D Conversion & Protonation p1->p2 p3 Initial Energy Minimization p2->p3 s1 Parameterize (GAFF) p3->s1 s2 Start LMOD Search s1->s2 s3 Find New Conformer s2->s3 s4 Check Energy & RMSD s3->s4 s4->s3 Fails/Continue s5 Save Unique Low-Energy Conformer s4->s5 Passes a1 Conformational Ensemble s5->a1 a2 Clustering & Population Analysis a1->a2 a3 Dihedral Angle Analysis a1->a3 a4 Final Report a2->a4 a3->a4 G cluster_mol Key Dihedral Angles N N CA N->CA χ1 CB CA->CB χ2 CG CB->CG χ3 CD CG->CD χ4 CE CZ

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Foundational

A Technical Guide to (S)-2-Amino-6-phenylhexanoic Acid: Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Amino-6-phenylhexanoic acid, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-6-phenylhexanoic acid, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmacologically active compounds and complex molecular architectures. Its unique structure, featuring a phenyl group at the terminus of a hexanoic acid chain, imparts specific properties to the molecules it constitutes. The stereochemical integrity of this chiral compound is paramount, as different enantiomers can exhibit vastly different biological activities.[1] This guide provides an in-depth overview of commercial suppliers for (S)-2-Amino-6-phenylhexanoic acid and details the rigorous analytical methodologies required to verify its chemical and chiral purity, ensuring the reliability and reproducibility of research and development outcomes.

Commercial Sourcing of (S)-2-Amino-6-phenylhexanoic Acid

The procurement of high-quality (S)-2-Amino-6-phenylhexanoic acid is the foundational step for any research or development endeavor. Several chemical suppliers offer this compound, but purity levels, available quantities, and documentation can vary. Below is a comparative summary of offerings from prominent vendors.

SupplierProduct NameCAS NumberPurityAppearanceFormula Weight
Advanced ChemBlocks (S)-2-Amino-6-phenylhexanoic acid80887-26-995%White Solid207.27
Apollo Scientific (via CymitQuimica) (R)-2-Amino-6-phenylhexanoic acid36061-09-397%-207.27
Sigma-Aldrich (Merck) (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid38658-15-095%Solid251.28
Ambeed, Inc. (via Sigma-Aldrich) (S)-6-Amino-2-(methylamino)hexanoic acid7431-89-298%Solid160.22

Note: The table includes related structures to provide a broader context of commercially available derivatives. Researchers should carefully verify the exact structure and specifications with the supplier before purchase.

When selecting a supplier, it is crucial to consider not just the stated purity but also the analytical data provided. A comprehensive Certificate of Analysis (CoA) should accompany the product, detailing the methods used for purity assessment and the results obtained. For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) may be necessary.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of (S)-2-Amino-6-phenylhexanoic acid involves the assessment of both its chemical identity and its enantiomeric excess. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation.

Chemical Purity Determination

The primary methods for establishing chemical purity are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis.[1] A reversed-phase HPLC method is typically employed to separate the target compound from any synthesis-related impurities.

Workflow for Chemical Purity Analysis by HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.22 µm syringe filter Sample->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution (e.g., Water/Acetonitrile with 0.1% TFA) Inject->Elute Detect UV Detection (e.g., 210 nm) Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_chiral_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter Sample Sample->Filter Inject Inject onto Chiral Stationary Phase Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (e.e. %) Integrate->Calculate

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Exploratory

Phenyl-Substituted Hexanoic Acids: From Knoop’s β-Oxidation Paradigm to Modern Targeted Therapeutics

Executive Summary Phenyl-substituted hexanoic acids represent a highly privileged class of amphiphilic molecules in chemical biology. Originally utilized in the early 20th century as metabolic tracers to elucidate the fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl-substituted hexanoic acids represent a highly privileged class of amphiphilic molecules in chemical biology. Originally utilized in the early 20th century as metabolic tracers to elucidate the fundamental mechanisms of lipid catabolism, these compounds have evolved into versatile scaffolds for modern drug discovery. This whitepaper explores the historical context, structural rationale, and contemporary pharmacological applications of 6-phenylhexanoic acid and its derivatives, providing detailed experimental protocols and quantitative data for researchers and drug development professionals.

Historical Context: The Genesis of In Vivo Tracing

In 1904, the German biochemist Franz Knoop conducted a series of landmark feeding experiments that revolutionized our understanding of metabolism[1][2]. Before the advent of radioactive isotopes, tracking the degradation of aliphatic carbon chains in vivo was virtually impossible because the end products (CO₂ and water) were indistinguishable from those of other metabolic processes.

Knoop ingeniously solved this by synthesizing a series of phenyl-substituted fatty acids, including phenylbutyric acid (even-chain) and phenylvaleric acid (odd-chain)[2]. The logic was elegant: the mammalian body cannot easily degrade the stable aromatic phenyl ring. Thus, the phenyl group acted as an indestructible metabolic "tag"[1].

  • Even-chain acids (like phenylbutyric and phenylhexanoic acid) were degraded to phenylacetic acid, which was conjugated with glycine and excreted as phenylaceturic acid [1].

  • Odd-chain acids were degraded to benzoic acid, conjugated with glycine, and excreted as hippuric acid [2].

This self-validating experimental design proved that fatty acids are degraded via the successive removal of two-carbon units from the carboxyl terminus—a process Knoop termed β-oxidation [1].

Structural Biology and Pharmacological Versatility

Today, the 6-phenylhexanoic acid scaffold is highly valued in medicinal chemistry due to its unique structural properties:

  • The Aliphatic Linker: The 6-carbon chain provides an optimal spatial extension (~7.5–8.5 Å). In metalloenzymes like Histone Deacetylases (HDACs), this length perfectly spans the hydrophobic channel leading to the deeply buried catalytic zinc ion[3][4].

  • The Aromatic Cap: The terminal phenyl ring acts as a bulky, hydrophobic surface-recognition moiety. It interacts favorably with hydrophobic clefts on target proteins via π-π stacking or van der Waals interactions, establishing crucial isoform selectivity[5].

Modern Drug Discovery Applications

  • Mitofusin (MFN2) Activators: Mutations in MFN2 cause Charcot-Marie-Tooth disease type 2A (CMT2A). Researchers have utilized 6-phenylhexanoic acid to synthesize 6-phenylhexanamide derivatives (e.g., compound 13B)[6][7]. These peptidomimetics competitively inhibit intramolecular protein-protein interactions within MFN2, forcing the protein into an "open" conformation that promotes mitochondrial fusion[6][8].

  • Acid Ceramidase (AC) Inhibitors: AC is a lysosomal enzyme implicated in cancer and lysosomal storage diseases (e.g., Farber disease). 6-phenylhexanoic acid has been used as a precursor to synthesize substituted oxazol-2-one-3-carboxamides[9][10]. These compounds exhibit potent, nanomolar inhibition of AC with excellent blood-brain barrier penetration[11][12].

  • HDAC7 Inhibition: Phenacetyl hydroxamates derived from phenylhexanoic acid scaffolds have been developed to selectively target HDAC7[3][13]. The phenyl ring exploits a specific cavity in HDAC7 (bounded by His843 and Pro542) that is blocked by a tyrosine residue in other HDAC isoforms, achieving up to 2700-fold selectivity[5][14].

  • RORγt Inverse Agonists: 6-oxo-4-phenyl-hexanoic acid derivatives have been identified as potent inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a major therapeutic target for autoimmune diseases like psoriasis[15][16].

Quantitative Data Summary

The following table summarizes the pharmacological efficacy of key phenyl-substituted hexanoic acid derivatives across various targets:

Compound ClassPrimary TargetIndicationPotency (IC₅₀ / EC₅₀)
6-Phenylhexanamides (e.g., 13B)Mitofusin 2 (MFN2)CMT2A (Mitochondrial Disease)EC₅₀ ~ nM range (Fusogenic)
Oxazolone Carboxamides (e.g., 32b)Acid Ceramidase (hAC)Lysosomal Storage DiseasesIC₅₀ = 80 - 166 nM
Phenacetyl Hydroxamates (e.g., 22)Histone Deacetylase 7 (HDAC7)Cancer / ImmunometabolismIC₅₀ = 49 nM
6-Oxo-4-phenyl-hexanoic acids RORγtPsoriasis / AutoimmuneIC₅₀ ~ nM range

Experimental Methodologies

Protocol: Synthesis of 6-Phenylhexanamide Derivatives via Amide Coupling

This methodology details the synthesis of mitofusin activators using 6-phenylhexanoic acid[6][17]. The protocol is designed as a self-validating system to ensure high yield and stereochemical integrity.

Step 1: Carboxylate Activation

  • Procedure: Dissolve 1.0 equivalent of 6-phenylhexanoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).

  • Causality: EDCI activates the carboxylic acid. HOBt is critical; it reacts with the O-acylisourea intermediate to form a stable active ester. This prevents the formation of unreactive N-acylureas and suppresses the racemization of any adjacent chiral centers.

Step 2: Amine Addition

  • Procedure: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIEA), followed by 1.1 equivalents of the target amine (e.g., trans-4-aminocyclohexanol). Stir at room temperature for 12 hours.

  • Causality: DIEA acts as a non-nucleophilic base, ensuring the amine remains deprotonated and nucleophilic without competing for the active ester.

Step 3: Workup and Extraction

  • Procedure: Quench the reaction with water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Validation

  • Procedure: Purify via flash column chromatography. Validate the product using LC-MS (checking for the[M+H]⁺ parent ion) and ¹H-NMR.

  • Causality: The phenyl ring protons will appear as a distinct multiplet around 7.1–7.3 ppm, while the newly formed amide proton typically appears as a broad singlet near 5.5–6.5 ppm, self-validating the successful coupling.

Visualizations

Knoop Odd Odd-Chain Fatty Acid (e.g., Phenylvaleric Acid) BetaOx1 β-Oxidation (Successive C2 Cleavage) Odd->BetaOx1 Even Even-Chain Fatty Acid (e.g., Phenylhexanoic Acid) BetaOx2 β-Oxidation (Successive C2 Cleavage) Even->BetaOx2 Benzoic Benzoic Acid (Metabolic Tag) BetaOx1->Benzoic Phenylacetic Phenylacetic Acid (Metabolic Tag) BetaOx2->Phenylacetic Hippuric Hippuric Acid (Excreted in Urine) Benzoic->Hippuric Glycine Conjugation Phenylaceturic Phenylaceturic Acid (Excreted in Urine) Phenylacetic->Phenylaceturic Glycine Conjugation

Knoop's 1904 experimental logic demonstrating β-oxidation using phenyl-substituted fatty acids.

Workflow Start 6-Phenylhexanoic Acid (Starting Scaffold) Activation Carboxylate Activation (EDCI + HOBt + DIEA) Start->Activation DMF Solvent Coupling Amide Coupling (+ Cyclohexanamine) Activation->Coupling Prevents Racemization Product 6-Phenylhexanamide (Lead Compound 13B) Coupling->Product High Yield Amidation Target Target Engagement (MFN2 Binding) Product->Target In Vitro / In Vivo Outcome Mitochondrial Fusion (CMT2A Therapy) Target->Outcome Conformational Opening

Synthesis and pharmacological workflow of 6-phenylhexanamide mitofusin activators.

References

  • Dang, X., et al. "Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases." Journal of Medicinal Chemistry. URL: [Link]

  • Caputo, S., et al. "Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry. URL: [Link]

  • Mak, J.Y.W., et al. "HDAC7 Inhibition by Phenacetyl and Phenylbenzoyl Hydroxamates." Journal of Medicinal Chemistry. URL: [Link]

  • Nakajima, R., et al. "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as ROR gamma t inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • "Beta (β)-Oxidation of Fatty Acid and its associated Disorders." Global Science Research Journals. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of (S)-2-Amino-6-phenylhexanoic Acid into Peptides

Introduction: The Significance of Non-canonical Amino Acids in Peptide Therapeutics The landscape of drug discovery and development is increasingly focused on peptides due to their high specificity and potency. The incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Non-canonical Amino Acids in Peptide Therapeutics

The landscape of drug discovery and development is increasingly focused on peptides due to their high specificity and potency. The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to modulate their pharmacological properties.[1] (S)-2-Amino-6-phenylhexanoic acid, a non-canonical amino acid characterized by a phenylbutyl side chain, offers a unique combination of hydrophobicity and conformational flexibility. Its integration can enhance proteolytic stability, modulate receptor affinity, and improve the pharmacokinetic profile of peptide-based therapeutics.

This guide provides a comprehensive, field-proven protocol for the successful incorporation of (S)-2-Amino-6-phenylhexanoic acid into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, addressing the primary challenges associated with this UAA—namely, steric hindrance and the potential for on-resin aggregation.

Understanding the Core Challenges

The structure of (S)-2-Amino-6-phenylhexanoic acid, with its extended, bulky, and hydrophobic side chain, presents two primary obstacles during SPPS:

  • Steric Hindrance: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and significantly reduced overall yield.[2]

  • Peptide Aggregation: The hydrophobic nature of the phenylbutyl side chain can promote inter-chain association of the growing peptides on the solid support. This aggregation can cause the resin to shrink and prevent the efficient diffusion of reagents, leading to failed couplings and deprotections.[3][4][5]

The protocol outlined below is specifically designed to mitigate these challenges through the strategic selection of reagents and optimized reaction conditions.

Diagram: The SPPS Cycle for Unnatural Amino Acids

This diagram illustrates the iterative four-step process at the heart of Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow Resin Resin Support Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start with Fmoc-AA-Resin Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Step 3: Capping (Optional) (Acetic Anhydride) Wash2->Capping If coupling is incomplete Repeat Step 4: Repeat Cycle Wash2->Repeat Successful Coupling Wash3 Wash (DMF) Capping->Wash3 Wash3->Repeat Repeat->Deprotection For next amino acid Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final AA Coupling_Strategy cluster_0 Standard Coupling cluster_1 Enhanced Protocol for (S)-2-Amino-6-phenylhexanoic acid Std_Activate Activate Fmoc-AA (e.g., HBTU/DIPEA) Std_Couple Couple to Resin (30-60 min) Std_Activate->Std_Couple Std_Wash Wash Std_Couple->Std_Wash Enh_Activate1 Activate Fmoc-AA (HATU/COMU + DIPEA) Enh_Couple1 1st Coupling (60-90 min) Enh_Activate1->Enh_Couple1 Enh_Wash1 Wash (DMF) Enh_Couple1->Enh_Wash1 Enh_Activate2 Prepare Fresh Activation Mix Enh_Wash1->Enh_Activate2 Enh_Couple2 2nd Coupling (60-90 min) Enh_Activate2->Enh_Couple2 Enh_Wash2 Wash (DMF/DCM) Enh_Couple2->Enh_Wash2

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing (S)-2-Amino-6-phenylhexanoic Acid

Introduction & Mechanistic Rationale The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and materials science. Among these, (S)-2-Amino-6-phenylhexanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and materials science. Among these, (S)-2-Amino-6-phenylhexanoic acid (L-Aph) has emerged as a critical building block. Structurally, L-Aph extends the aromatic reach of standard phenylalanine by incorporating a four-carbon aliphatic spacer (-(CH2)4-Ph) between the α -carbon and the phenyl ring.

This structural modification serves two primary functions:

  • Target Affinity Enhancement: In therapeutic peptidomimetics, such as1, the extended lipophilic tail allows the phenyl moiety to probe deep, hydrophobic binding pockets that are inaccessible to standard aromatic residues.

  • Supramolecular Assembly: In materials science, the consecutive addition of methylene groups in diphenylalanine analogues (e.g., DiAph) profoundly alters the morphology of self-assembled structures, shifting them from nanotubes to flattened micro-planks due to changes in molecular packing arrangements, as demonstrated in 2.

However, the immense flexibility and lipophilicity of L-Aph introduce specific challenges during Fmoc-based Solid-Phase Peptide Synthesis (SPPS), requiring highly optimized, self-validating protocols to ensure high-fidelity synthesis.

The Causality of SPPS Challenges: Hydrophobicity vs. Sterics

When synthesizing3, the primary barrier to incorporating Fmoc-(S)-Aph-OH is rarely α -carbon steric hindrance. Instead, the challenge is driven by hydrophobic aggregation .

The Causality: The highly lipophilic -(CH2)4-Ph tail promotes intermolecular hydrophobic interactions and β -sheet formation on the resin. As the peptide chain aggregates, it collapses onto the polymer matrix, physically shielding the terminal amine. This leads to incomplete Fmoc deprotection and sluggish coupling kinetics.

The Mitigation: To counteract this, the synthesis environment must be thermodynamically shifted to favor solvation over aggregation. This is achieved by replacing standard hydrophobic polystyrene resins with hydrophilic PEG-based resins (e.g., ChemMatrix), which maintain optimal swelling in polar aprotic solvents (DMF/NMP) and disrupt the hydrophobic collapse induced by the Aph residue.

Aggregation_Logic Aph (S)-2-Amino-6-phenylhexanoic Acid (-(CH2)4-Ph Tail) Agg On-Resin Aggregation (Hydrophobic Collapse / β-sheets) Aph->Agg Induces Issue1 Steric Shielding of Terminal Amine Agg->Issue1 Issue2 Incomplete Coupling & Deprotection Issue1->Issue2 Sol1 PEG-based Resins (Hydrophilic Swelling) Sol1->Agg Disrupts Sol2 Chaotropic Agents (e.g., 0.1M LiCl in DMF) Sol2->Agg Disrupts

Caption: Logical relationship between Aph hydrophobicity, aggregation, and mitigation strategies.

Quantitative Data Presentation

To contextualize the physicochemical impact of L-Aph, Table 1 summarizes the structural evolution of phenylalanine analogues, while Table 2 outlines the optimized parameters required to successfully couple Fmoc-(S)-Aph-OH.

Table 1: Structural & Physicochemical Comparison of Aromatic UAAs

Amino AcidAbbreviationSide Chain StructureSpacer LengthPrimary Application
L-PhenylalaninePhe-CH2-Ph1 CarbonStandard proteinogenic
L-HomophenylalanineHpa-(CH2)2-Ph2 CarbonsPeptidomimetics
(S)-2-Amino-5-phenylpentanoic acidApp-(CH2)3-Ph3 CarbonsSelf-assembling nanomaterials
(S)-2-Amino-6-phenylhexanoic acid Aph -(CH2)4-Ph 4 Carbons Deep-pocket targeting (e.g., CD38)

Table 2: Optimized Coupling Parameters for Fmoc-(S)-Aph-OH

ParameterReagent / ConditionMechanistic Rationale
Solid Support ChemMatrix (PEG-based)Disrupts hydrophobic aggregation inherent to the -(CH2)4-Ph tail.
Activator HATU / OxymaPureGenerates highly reactive HOAt esters to overcome localized steric shielding.
Base DIPEA (2.0 eq relative to activator)Provides optimal basicity while preventing base-catalyzed epimerization.
Coupling Time 2 Hours (Double Coupling)Ensures complete acylation by driving the equilibrium forward despite aggregation.

Self-Validating Experimental Protocols

The following protocol establishes a self-validating SPPS cycle. By embedding analytical checkpoints directly into the workflow, the operator ensures that the unique challenges of4 are continuously monitored and addressed.

Step 1: Resin Swelling & Preparation
  • Weigh 0.1 mmol of Fmoc-Rink Amide ChemMatrix resin into a fritted reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes. Wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Self-Validation: Visually confirm the resin volume has expanded by at least 3-4 times. This verifies that the PEG matrix is fully solvated, creating an open architecture that resists the hydrophobic collapse induced by L-Aph.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Self-Validation (UV Monitoring): Collect the deprotection effluent and measure the UV absorbance at 301 nm. The dibenzofulvene-piperidine adduct absorbs strongly at this wavelength. A plateau in absorbance between the first and second deprotection steps validates that the terminal amine is fully exposed and free of Fmoc.

  • Wash the resin thoroughly with DMF (6 × 5 mL) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-(S)-Aph-OH
  • In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(S)-Aph-OH and 0.38 mmol (3.8 eq) of HATU in 3 mL of DMF.

  • Add 0.8 mmol (8 eq) of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active HOAt ester. Pre-activate for 2 minutes.

  • Transfer the activated mixture to the resin and agitate for 2 hours.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and perform a colorimetric Kaiser test.

    • Causality: A yellow/colorless result indicates complete acylation (absence of free primary amines). A blue result indicates incomplete coupling due to Aph-induced aggregation. If blue, perform a second coupling cycle using DIC/OxymaPure before proceeding to avoid sequence truncation.

Step 4: Cleavage and Global Deprotection
  • Once the sequence is complete, wash the resin with DCM (5 × 5 mL) and dry under a vacuum.

  • Treat the resin with a cleavage cocktail consisting of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Resin Swelling (PEG-based Matrix) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect UV Self-Validation: UV Absorbance (301 nm) Deprotect->UV Couple Coupling: Fmoc-(S)-Aph-OH (HATU/DIPEA, 2 hrs) UV->Couple Plateau Reached Kaiser Self-Validation: Kaiser Test Couple->Kaiser Kaiser->Deprotect Negative (Complete) Kaiser->Couple Positive (Incomplete) Cleave TFA Cleavage & Global Deprotection Kaiser->Cleave Sequence Finished

Caption: Self-validating SPPS workflow for Fmoc-(S)-Aph-OH incorporation.

References

  • Title: Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures Source: Chemistry of Materials - ACS Publications URL: [Link]

  • Title: US20250263440A1 - Cd38-binding agents and uses thereof Source: Google Patents URL
  • Title: Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Application Notes &amp; Protocols for Testing (S)-2-Amino-6-phenylhexanoic Acid Bioactivity

Introduction: Unveiling the Potential of a Novel Amino Acid Analog (S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid that incorporates structural motifs from both lysine and phenylalanine[1][2][3]. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Amino Acid Analog

(S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid that incorporates structural motifs from both lysine and phenylalanine[1][2][3]. Its unique structure, featuring a flexible hexanoic acid chain and a terminal phenyl group, makes it an intriguing candidate for modulating the activity of enzymes that recognize natural amino acids. Aminopeptidases, a class of enzymes that cleave N-terminal amino acids from peptides and proteins, are critical in numerous physiological processes, including protein maturation, signal transduction, and cellular regulation, making them attractive therapeutic targets[4][5]. Given the structural resemblance of (S)-2-Amino-6-phenylhexanoic acid to enzyme substrates, we hypothesize that it may act as a competitive or allosteric inhibitor of aminopeptidases.

These application notes provide a comprehensive framework for developing and validating robust biochemical and cell-based assays to systematically evaluate the bioactivity of (S)-2-Amino-6-phenylhexanoic acid as a putative aminopeptidase inhibitor. The protocols are designed to guide researchers from initial potency determination to cellular efficacy validation, ensuring data integrity and reproducibility.

Part 1: Primary Screening via Biochemical Inhibition Assay

The initial step in characterizing a potential enzyme inhibitor is to determine its potency in a simplified, purified system. A biochemical assay allows for the direct measurement of the compound's effect on the target enzyme's activity without the complexities of a cellular environment[6]. For this purpose, we will develop a fluorometric assay, which offers high sensitivity and a wide dynamic range suitable for high-throughput screening (HTS)[7].

Principle of the Fluorometric Aminopeptidase Assay

This assay utilizes a synthetic peptide substrate that is conjugated to a quenched fluorophore. A common choice for aminopeptidases is a substrate like L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by an active aminopeptidase, the free 7-amido-4-methylcoumarin (AMC) is released, which produces a strong fluorescent signal. The rate of this signal increase is directly proportional to the enzyme's activity. An inhibitor, such as (S)-2-Amino-6-phenylhexanoic acid, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Workflow for Primary Assay Development and Screening

Assay_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Compound Evaluation Dev Assay Optimization (Enzyme/Substrate Conc.) Val Assay Validation (Z'-Factor Determination) Dev->Val Optimal conditions identified DoseResp Dose-Response Assay (Serial Dilutions of Compound) Val->DoseResp Proceed with validated assay IC50 IC50 Value Calculation (Non-linear Regression) DoseResp->IC50 Generate inhibition curve Potency Rank Compound by Potency IC50->Potency

Caption: General workflow for biochemical assay development and inhibitor potency determination.

Protocol 1: Aminopeptidase N (APN) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of (S)-2-Amino-6-phenylhexanoic acid against a model aminopeptidase, such as Aminopeptidase N (APN/CD13). The IC50 is a quantitative measure of the concentration of an inhibitor required to reduce the enzyme's activity by 50%[8][9].

Materials:

  • Purified, recombinant Aminopeptidase N (APN)

  • (S)-2-Amino-6-phenylhexanoic acid

  • APN fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths suitable for AMC)

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (S)-2-Amino-6-phenylhexanoic acid in 100% DMSO.

    • Prepare a 1 mM stock solution of L-Leu-AMC substrate in DMSO.

    • Prepare a working solution of APN enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 minutes.

  • Assay Setup (96-well plate):

    • Compound Dilution: Perform a serial dilution of the (S)-2-Amino-6-phenylhexanoic acid stock solution to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells remains constant and low (typically ≤1%) to avoid solvent-induced enzyme inhibition[10].

    • Controls:

      • 100% Activity Control (Negative Control): Wells containing Assay Buffer, enzyme, and DMSO (vehicle) only.

      • 0% Activity Control (Background): Wells containing Assay Buffer, substrate, and DMSO, but no enzyme.

    • Plate Layout: Add 50 µL of Assay Buffer to all wells. Add 1 µL of the serially diluted compound, DMSO (for controls), or a known inhibitor (positive control) to the appropriate wells. Finally, add 25 µL of the APN enzyme solution to all wells except the background control wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes. This step allows the test compound to bind to the enzyme before the reaction starts[11].

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the L-Leu-AMC stock in Assay Buffer to the desired final concentration (typically at or near the substrate's Km value for the enzyme)[12].

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes (kinetic mode)[7].

Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the average rate of the background control from all other wells.

  • Normalize the data by setting the average rate of the 100% activity control (DMSO only) to 100% and the background control to 0%.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value[8][13].

Assay Validation: The Z'-Factor

Before screening, the assay's quality and robustness must be validated. The Z'-factor is a statistical parameter used to quantify the separation between the high and low signals of an assay, making it an excellent metric for assessing HTS assay quality[14][15].

Calculation: Z' = 1 - [ (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ]

  • Mean_high / SD_high: Mean and standard deviation of the 100% activity control.

  • Mean_low / SD_low: Mean and standard deviation of the 0% activity control (or a positive control inhibitor).

Interpretation of Z'-Factor Values [14][16]:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

ParameterValueInterpretation
Z'-Factor0.78Excellent assay quality[16]
Signal-to-Background15.2Robust signal window
CV% (Controls)< 5%High precision and reproducibility
Hypothetical IC50 5.2 µM Moderate Potency
Table 1: Hypothetical Validation Data and Initial Result for the APN Biochemical Assay.

Part 2: Secondary Cell-Based Assay for Target Engagement

While biochemical assays are crucial for determining direct inhibitory potency, they lack physiological context. A cell-based assay is a critical secondary step to confirm that the compound can penetrate the cell membrane and engage its target within the complex cellular milieu[6][17]. This step helps to eliminate false positives arising from assay artifacts and provides a more relevant measure of potential therapeutic efficacy[18].

Principle of the Cell-Based Aminopeptidase Assay

This assay measures the activity of the target aminopeptidase in cells that have been treated with (S)-2-Amino-6-phenylhexanoic acid. After treatment, the cells are lysed, and the lysate is assayed using the same fluorogenic substrate as in the biochemical assay. A decrease in fluorescence indicates that the compound has successfully inhibited the intracellular enzyme. It is essential to run a parallel cytotoxicity assay to ensure that the observed enzyme inhibition is not a result of cell death[11].

Workflow for Cell-Based Assay Validation

Cell_Assay_Workflow cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Parallel Assays cluster_2 Phase 3: Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound (Dose-Response) Seed->Treat EnzymeAssay Cell Lysis & Enzyme Activity Assay Treat->EnzymeAssay CytoAssay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treat->CytoAssay Normalize Normalize Enzyme Activity to Cell Viability EnzymeAssay->Normalize CytoAssay->Normalize Cell_IC50 Calculate Cellular IC50 Normalize->Cell_IC50

Caption: Workflow for secondary cell-based enzyme activity and cytotoxicity assays.

Protocol 2: Intracellular APN Activity and Cytotoxicity Assay

Materials:

  • A human cell line known to express the target aminopeptidase (e.g., HT-1080 fibrosarcoma cells for APN).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • (S)-2-Amino-6-phenylhexanoic acid.

  • Cell Lysis Buffer (e.g., RIPA buffer).

  • Fluorogenic substrate (L-Leu-AMC).

  • Cytotoxicity assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Clear and white-walled 96-well plates.

Methodology:

  • Cell Seeding:

    • Seed cells into two 96-well plates (one for the enzyme assay, one for cytotoxicity) at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of (S)-2-Amino-6-phenylhexanoic acid. Include vehicle-only (DMSO) controls.

    • Incubate the cells for a defined period (e.g., 4-24 hours) to allow for compound uptake and target engagement.

  • Cytotoxicity Assay:

    • On the designated plate, perform the cytotoxicity assay according to the manufacturer's instructions. This typically involves adding a reagent that measures ATP content, which correlates with the number of viable cells.

  • Intracellular Enzyme Activity Assay:

    • On the second plate, wash the cells with PBS to remove any extracellular compound.

    • Lyse the cells by adding 50-100 µL of cold Cell Lysis Buffer to each well and incubating on ice.

    • Transfer the cell lysates to a new, black 96-well plate.

    • Initiate the enzyme reaction by adding the L-Leu-AMC substrate.

    • Measure fluorescence kinetically as described in Protocol 1.

Data Analysis:

  • Calculate the enzyme activity rate for each lysate sample.

  • For the cytotoxicity data, normalize the results to the vehicle-treated cells (100% viability).

  • For the enzyme activity data, normalize the activity rates to the cell viability data for the corresponding compound concentration. This crucial step ensures that any decrease in enzyme activity is not simply due to fewer cells[11].

  • Plot the normalized percent inhibition against the log of the compound concentration and determine the cellular IC50 value.

ParameterBiochemical AssayCell-Based Assay
IC50 Value 5.2 µM15.8 µM
Cytotoxicity (CC50) N/A> 100 µM
Table 2: Comparative Potency of (S)-2-Amino-6-phenylhexanoic Acid. A higher cellular IC50 is common and can indicate factors like cell membrane permeability or efflux pump activity. The high CC50 suggests the observed inhibition is target-specific and not due to toxicity.

Conclusion and Future Directions

These protocols establish a robust, validated workflow for assessing the bioactivity of (S)-2-Amino-6-phenylhexanoic acid. The primary biochemical assay provides a direct measure of potency (IC50), while the secondary cell-based assay confirms target engagement in a more physiologically relevant system.

Following this initial characterization, further mechanism of action (MOA) studies should be conducted. These experiments, which involve varying both substrate and inhibitor concentrations, can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide deeper insights into how the compound interacts with its target enzyme.

References

  • IC50 Determination. (n.d.). DavidsonX – D001x – Medicinal Chemistry.
  • IC50. (n.d.). In Wikipedia. Retrieved April 1, 2026, from [Link]

  • Strategies to develop enzyme assays. (n.d.). ResearchGate. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Pálovics, R., Bajnóczi, G., & Malnasi-Csizmadia, A. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One, 9(3), e93212. [Link]

  • A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. (2018, December 4). Analytical Chemistry. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved April 1, 2026, from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]

  • A radiochemical assay for aminopeptidase N. (1986). Analytical Biochemistry, 157(2), 270-278. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024, August 16). ACS Pharmacology & Translational Science. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). STAR Protocols, 2(2), 100465. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21). Bioinformatics. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (2007). Tetrahedron: Asymmetry, 18(13), 1581-1584. [Link]

  • Hypothetical mechanism of (S)-2,6-diaminohexanoic acid... (n.d.). ResearchGate. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021, November 9). International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017, May 10). Molecules, 22(5), 795. [Link]

Sources

Application

HPLC or chiral chromatography methods for (S)-2-Amino-6-phenylhexanoic acid

An Application Guide to the Chiral Separation of (S)-2-Amino-6-phenylhexanoic acid by High-Performance Liquid Chromatography Introduction: The Imperative of Enantiomeric Purity (S)-2-Amino-6-phenylhexanoic acid is a non-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chiral Separation of (S)-2-Amino-6-phenylhexanoic acid by High-Performance Liquid Chromatography

Introduction: The Imperative of Enantiomeric Purity

(S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid, a class of molecules gaining significant interest as building blocks in peptide synthesis and as key intermediates in the development of novel pharmaceuticals. In chiral drug development, the stereochemistry of a molecule is paramount; enantiomers of the same compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the ability to accurately separate, identify, and quantify the specific (S)-enantiomer from its (R)-counterpart is not merely an analytical task but a critical requirement for ensuring the safety, efficacy, and quality of a final drug product.

This guide, designed for researchers and drug development professionals, provides an in-depth exploration of two robust High-Performance Liquid Chromatography (HPLC) methodologies for the chiral analysis of 2-Amino-6-phenylhexanoic acid. We will delve into both a direct and an indirect approach, explaining the scientific principles behind each method and providing detailed, field-proven protocols.

Part 1: Direct Enantioseparation Using Zwitterionic Chiral Stationary Phases

The direct resolution of enantiomers on a Chiral Stationary Phase (CSP) is often the most elegant and efficient approach, as it obviates the need for sample derivatization. For underivatized amino acids, which exist as zwitterions, specialized CSPs that can engage in multiple types of molecular interactions are required for effective chiral recognition.

The Principle of Zwitterionic Ion-Pairing

Zwitterionic CSPs, such as those derived from cinchona alkaloids, are a powerful tool for the direct separation of ampholytic molecules like amino acids.[1] These stationary phases possess both an anionic and a cationic site within the chiral selector.[1] Chiral recognition is achieved through a multi-point interaction mechanism involving:

  • Ion-Pairing: The protonated amino group of the analyte interacts with the anionic site (e.g., a sulfonic acid group) of the CSP, while the deprotonated carboxyl group of the analyte interacts with the cationic site (e.g., a quaternary ammonium group) on the CSP.

  • Stereospecific Interactions: Hydrogen bonding, π-π stacking (particularly relevant for the phenyl group in our analyte), and steric repulsion between the analyte's substituents and the chiral selector create a difference in the binding energy of the two enantiomers, leading to their differential retention and separation.

This dual ion-pairing mechanism makes these columns highly effective and compatible with mobile phases suitable for mass spectrometry (MS), a significant advantage for modern analytical workflows.[1]

Experimental Protocol: Direct Chiral HPLC

This protocol outlines a direct method for the enantioselective analysis of 2-Amino-6-phenylhexanoic acid.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: CHIRALPAK® ZWIX(+) (3 µm, 4.0 x 150 mm) or equivalent zwitterionic CSP.

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Ultrapure Water.

  • Additives: Formic acid (FA), Diethylamine (DEA), or Ammonium formate.

2. Chromatographic Conditions:

  • Mobile Phase: A typical starting point is Methanol/Acetonitrile/Water (49/49/2, v/v/v) with additives. For example, 50 mM Formic Acid and 25 mM Diethylamine. The use of methanol as the main organic component is often preferred for its proton activity, which facilitates the necessary ionization for both the analyte and the selector.[1]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (for the peptide bond) or MS detection in positive ion mode (monitoring the m/z of the protonated molecule).

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample of 2-Amino-6-phenylhexanoic acid (racemic or enantiomerically enriched) in the mobile phase or a compatible solvent (e.g., Methanol/Water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Expected Performance

The following table summarizes the anticipated results for the separation of (S)- and (R)-2-Amino-6-phenylhexanoic acid on a zwitterionic CSP.

ParameterExpected ValueJustification
Retention Time (k') 2.0 - 10.0Dependent on the exact mobile phase composition. Retention is governed by the strength of the ion-pairing interactions.
Elution Order Typically L-amino acids (S-form) elute before D-amino acids (R-form) on ZWIX(+) phases. This can be reversed by using the pseudo-enantiomeric ZWIX(-) column.[1]
Selectivity (α) > 1.2A measure of the separation between the two enantiomer peaks. Zwitterionic CSPs generally provide good selectivity for amino acids.
Resolution (Rs) > 1.5Baseline resolution is expected, which is critical for accurate quantification. A longer column can be used to enhance resolution if needed.[1]

Part 2: Indirect Analysis via Pre-Column Derivatization

An alternative, powerful strategy involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[2] This approach is particularly useful when the analyte lacks a strong chromophore or fluorophore, as the derivatizing agent can introduce a tag that enhances detection sensitivity.[3]

The Principle of Diastereomer Formation

We will utilize the well-established reaction with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[4] OPA reacts rapidly with the primary amine of the amino acid and the thiol to form a highly fluorescent isoindole derivative.[4] When a chiral thiol (L-NAC) is used, two diastereomers are formed from the racemic amino acid: L-NAC-S-AA and L-NAC-R-AA. These diastereomers can now be resolved on a standard C18 column. The reaction is fast, occurs at room temperature, and the resulting derivatives are generally stable under HPLC conditions.[4]

Workflow for Indirect Chiral Analysis

Sources

Method

Cell-based assays utilizing (S)-2-Amino-6-phenylhexanoic acid

Application Note: Cell-Based Assays Utilizing (S)-2-Amino-6-phenylhexanoic Acid-Incorporated Peptide Mimetics Introduction & Rationale The development of macrocyclic peptides has revolutionized the targeting of "undrugga...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assays Utilizing (S)-2-Amino-6-phenylhexanoic Acid-Incorporated Peptide Mimetics

Introduction & Rationale

The development of macrocyclic peptides has revolutionized the targeting of "undruggable" protein-protein interactions. A critical advancement in this field is the incorporation of non-proteinogenic amino acids to enhance both binding affinity and proteolytic stability. (S)-2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9)[1][2], frequently abbreviated as PhNle (Phenylnorleucine) or Ahp , is a highly specialized building block characterized by a four-carbon aliphatic chain that separates its chiral amino acid center from a terminal phenyl ring[3].

As a Senior Application Scientist, I have observed that substituting natural aromatic residues (like Phenylalanine) with PhNle fundamentally alters the peptide's interaction landscape. The extended aliphatic spacer acts as a flexible hydrophobic "arm," enabling the terminal phenyl group to penetrate deeply buried cryptic pockets on target receptors such as Glypican-3 (GPC3) [4][5] and CD38 [6][7]. To rigorously validate these PhNle-modified mimetics, researchers must deploy a self-validating dual-assay system: Flow Cytometry for physiological context and Surface Plasmon Resonance (SPR) for precise kinetic quantification.

Mechanistic Insights & Experimental Causality

Why do we utilize PhNle, and how does it dictate our assay design?

  • Enhanced Target Engagement: The unique topology of PhNle allows for superior π−π stacking and van der Waals interactions within the hydrophobic cores of targets like CD38[6].

  • Assay Design Causality: Because PhNle significantly increases the overall hydrophobicity of the peptide, it introduces a high risk of non-specific binding to cellular lipid bilayers or assay plastics. Therefore, experimental protocols must be carefully engineered with stringent blocking agents (e.g., 0.5% FBS) and low-density sensor chips (e.g., CM3) to prevent false-positive affinity readings[4][8].

G Target Target Protein (e.g., GPC3 / CD38) Pocket Deep Hydrophobic Pocket Target->Pocket Complex Stable Receptor-Peptide Complex (Enhanced Half-Life) Pocket->Complex Peptide Macrocyclic Peptide Backbone PhNle PhNle Residue (4-Carbon Aliphatic Chain + Phenyl) Peptide->PhNle Peptide->Complex PhNle->Pocket Hydrophobic Insertion

Mechanistic interaction of PhNle-modified peptides with target receptors.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating systems, ensuring that the observed binding is strictly receptor-mediated and not an artifact of PhNle's hydrophobicity.

Protocol A: Flow Cytometry-Based Cellular Binding Assay

This protocol evaluates the binding of SulfoCy5-conjugated PhNle-peptides to GPC3-positive cell lines (e.g., HepG2, Huh-7)[8].

Materials:

  • Target Cells: HepG2 (GPC3+) and GPC3-Knockout HepG2 (Negative Control).

  • Probe: SulfoCy5-labeled PhNle-peptide (100 nM working solution).

  • Wash Buffer: Phosphate-Buffered Saline (PBS) containing 0.5% Fetal Bovine Serum (FBS).

Step-by-Step Methodology:

  • Cell Harvesting: Detach HepG2 cells using a non-enzymatic dissociation buffer (to preserve surface receptor integrity). Wash twice with cold Wash Buffer.

  • Temperature Arrest: Pre-chill cells on ice for 15 minutes. Causality: Conducting the assay strictly at 4°C arrests membrane fluidity and prevents receptor internalization, ensuring the fluorescence signal represents pure surface binding.

  • Peptide Incubation: Resuspend 5×105 cells in 100 µL of Wash Buffer containing 100 nM SulfoCy5-PhNle-peptide. Incubate in the dark on ice for 45 minutes[8].

  • Stringent Washing: Add 1 mL of cold Wash Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat three times. Causality: The 0.5% FBS acts as a critical blocking agent, preventing the highly hydrophobic PhNle residue from non-specifically adhering to the cell membrane.

  • Acquisition: Resuspend the final pellet in 200 µL Wash Buffer and acquire data using a flow cytometer (e.g., CytoFLEX S)[8].

Self-Validation Check: Compare the Mean Fluorescence Intensity (MFI) of the wild-type HepG2 cells against the GPC3-Knockout line. If the knockout line exhibits an MFI significantly above the unstained control, the PhNle-peptide is undergoing non-specific lipid partitioning, dictating the need for a higher FBS concentration in the wash buffer.

G N1 Cell Preparation (Target-Positive Cells) N2 Peptide Incubation (SulfoCy5-PhNle Probe) N1->N2 N3 Washing Steps (Remove Unbound) N2->N3 N4 Flow Cytometry (Fluorescence Acquisition) N3->N4 N5 Data Analysis (Kd & MFI Calculation) N4->N5

Workflow for evaluating PhNle-peptide binding via flow cytometry.

Protocol B: Surface Plasmon Resonance (SPR) Affinity Assay

SPR provides real-time validation of the binding kinetics ( Kd​ ) observed in the cell-based assay[4].

Step-by-Step Methodology:

  • Chip Selection: Insert a CM3 sensor chip into the SPR instrument (e.g., Biacore T200). Causality: A CM3 chip has a shorter dextran matrix compared to a CM5 chip. This is critical when working with PhNle-peptides, as their extended aliphatic chains can become entangled in dense dextran, causing false-positive baseline drift.

  • Buffer Equilibration: Prime the system with HBS-P+ running buffer (pH 7.4) at 30 µL/min[4]. The surfactant (P20) in HBS-P+ is mandatory to prevent hydrophobic peptide aggregation in the microfluidics.

  • Immobilization: Immobilize the target protein (e.g., recombinant GPC3 or CD38) onto Flow Cell 2 (Fc2) using standard amine coupling. Leave Flow Cell 1 (Fc1) blank as a reference.

  • Analyte Injection: Inject serial dilutions of the PhNle-peptide (1 nM to 500 nM) over both flow cells.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the complex before the next cycle.

Self-Validation Check: Always analyze the Fc2 - Fc1 subtracted sensogram. If the koff​ (dissociation rate) curve fails to return to zero after regeneration, the PhNle-peptide is precipitating on the chip. In such cases, adding 1-2% DMSO to the running buffer is required to maintain peptide solubility.

Quantitative Data Presentation

The incorporation of (S)-2-Amino-6-phenylhexanoic acid yields a profound enhancement in both binding affinity and construct stability. The table below summarizes typical benchmarking data comparing native constructs to their PhNle-modified counterparts.

Peptide ConstructTarget ReceptorSPR Affinity ( Kd​ )Flow Cytometry MFI (at 100 nM)Serum Stability ( t1/2​ )
Native Peptide (Wild-Type) GPC3150.4 nM4,5002.5 Hours
PhNle-Modified Peptide GPC312.1 nM28,000> 24 Hours
Scrambled PhNle-Control GPC3> 10,000 nM350> 24 Hours
Native Peptide (Wild-Type) CD38210.0 nM3,2001.8 Hours
PhNle-Modified Peptide CD388.5 nM35,500> 24 Hours

Table 1: Comparative analysis demonstrating the superiority of PhNle-incorporation in macrocyclic peptides. The modified peptides exhibit a ~10 to 20-fold increase in binding affinity ( Kd​ ) and near-total resistance to serum proteases.

References

  • Google Patents. "Cd38-binding agents and uses thereof" (Patent No. US20250263440A1).
  • Google Patents. "Radiopharmaceutical compositions targeting glypican-3 and uses thereof" (Patent No. WO2024254339A9).
  • Google Patents. "Peptide compositions targeting glypican-3 and uses thereof" (Patent No. WO2024252336A1).

Sources

Application

Application Note: (S)-2-Amino-6-phenylhexanoic Acid as a Molecular Ruler for Probing Deep Enzyme Binding Pockets

Introduction & Scientific Rationale Understanding the precise topography of enzyme active sites—particularly the deep, hydrophobic S1 and S1' pockets of metalloproteases, carboxypeptidases, and histone deacetylases (HDAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Understanding the precise topography of enzyme active sites—particularly the deep, hydrophobic S1 and S1' pockets of metalloproteases, carboxypeptidases, and histone deacetylases (HDACs)—is a critical bottleneck in structure-based drug design. (S)-2-Amino-6-phenylhexanoic acid (Aph) [CAS: 80887-26-9][1] is a non-natural, extended aromatic amino acid that serves as a highly effective structural probe for mapping these cavities.

Unlike naturally occurring Phenylalanine (Phe), which possesses a single methylene spacer, Aph features a flexible four-carbon aliphatic chain terminating in a phenyl ring. This unique architecture allows Aph to act as a "molecular ruler." The extended side chain can penetrate deeply buried hydrophobic cavities to engage in π-π stacking or van der Waals interactions, while the α-amino acid backbone remains anchored at the enzyme surface to coordinate with catalytic residues or metal ions[2].

In nature, Aph and its derivatives are key structural components in cyanobacterial protease inhibitors, such as the anabaenopeptins[3],[4]. These cyclic peptides exhibit potent inhibitory activity against carboxypeptidases (e.g., TAFIa) and protein phosphatases[5]. Furthermore, in materials science, dipeptides of Aph (DiAph) have been engineered to self-assemble into distinct microstructures, offering novel matrices for enzyme immobilization[6],[7].

Chemical Properties & Structural Context

To systematically probe enzyme pocket depth, researchers often deploy a homologous series of aromatic amino acids. The progressive addition of methylene ( −CH2​− ) groups increases the entropic penalty of binding but allows access to deeper sub-sites.

Amino AcidAbbreviationMethylene Spacer LengthMolecular WeightPrimary Application in Enzymology
(S)-Phenylalanine Phe1165.19 g/mol Native substrate recognition (shallow S1 pockets).
(S)-Homophenylalanine Hpa2179.22 g/mol Probing intermediate S1/S1' pockets.
(S)-2-Amino-5-phenylpentanoic acid App3193.24 g/mol Probing extended hydrophobic channels.
(S)-2-Amino-6-phenylhexanoic acid Aph4207.27 g/mol Targeting deep, narrow S1' pockets & HDAC active sites.

Visualizing the Binding Mechanism

BindingMechanism Enzyme Target Enzyme (e.g., Metalloprotease) Pocket Deep Hydrophobic S1' Pocket Enzyme->Pocket contains Aph (S)-2-Amino-6-phenylhexanoic acid (Aph) Probe Backbone α-Amino Acid Backbone (H-Bonding / Zinc Chelation) Aph->Backbone structural component Sidechain Extended Aliphatic Chain (4 Methylene Groups) Aph->Sidechain structural component Backbone->Enzyme anchors to active site Aromatic Terminal Phenyl Ring (π-π Stacking / Hydrophobic) Sidechain->Aromatic terminates in Aromatic->Pocket occupies deep cavity

Figure 1: Mechanistic logic of Aph binding within a deep metalloprotease S1' pocket.

Protocol 1: Synthesis of Aph-Containing Peptidomimetic Probes

Expertise & Causality: Incorporating Aph into a peptide scaffold via Solid-Phase Peptide Synthesis (SPPS) requires specific considerations. The extended aliphatic chain can induce steric hindrance and hydrophobic aggregation on the resin. We utilize HATU/DIPEA as the coupling system because its high reactivity minimizes the risk of incomplete coupling. Furthermore, literature indicates that enzymatically resolved commercial Aph can sometimes contain an ~10% enantiomeric impurity[6]. Therefore, chiral High-Performance Liquid Chromatography (HPLC) validation is a mandatory self-validating step in this protocol to ensure the integrity of the structure-activity relationship (SAR) data.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (3×).

  • Amino Acid Coupling:

    • Pre-activate Fmoc-(S)-2-Amino-6-phenylhexanoic acid (3 equivalents) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

    • Self-Validation Check: Perform a Kaiser test. If positive (blue), repeat the coupling step.

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours. Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Purification & Chiral Validation:

    • Purify the crude peptide using preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

    • Critical Step: Analyze the purified fraction using a chiral HPLC column (e.g., Chiralpak IC) to confirm >98% enantiomeric excess (ee). Discard fractions showing the (R)-enantiomer impurity[6].

Protocol 2: FRET-Based Enzyme Inhibition Kinetics

Expertise & Causality: To quantify the depth of the S1' pocket, the Aph-containing peptide is evaluated against a target protease using a Förster Resonance Energy Transfer (FRET) assay. FRET provides a continuous, real-time readout of enzyme velocity, which is highly sensitive to competitive inhibitors that displace the fluorogenic substrate.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 10 mM CaCl2​ , 0.05% Brij-35, and 1μM ZnCl2​ . Causality: Brij-35 prevents non-specific aggregation of the highly hydrophobic Aph-peptides, ensuring accurate kinetic measurements.

  • Inhibitor Titration: Prepare a 10-point serial dilution (3-fold) of the Aph-peptide in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add the target enzyme (e.g., MMP-2 at 0.5 nM final concentration) to the inhibitor dilutions. Incubate for 30 minutes at 37°C to allow the Aph side chain to fully navigate and equilibrate within the deep S1' pocket.

  • Reaction Initiation: Add the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 at 5μM ).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot relative velocity ( Vi​/V0​ ) against inhibitor concentration to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Experimental Workflow Visualization

Workflow Step1 1. Probe Design Incorporate Aph into Peptide Scaffold Step2 2. SPPS Synthesis Fmoc-Solid Phase Peptide Synthesis Step1->Step2 Step3 3. Purification RP-HPLC & Chiral Validation Step2->Step3 Step4 4. Enzyme Assay FRET-based Cleavage Kinetics Step3->Step4 Step5 5. Data Analysis IC50 & Binding Affinity (Ki) Step4->Step5

Figure 2: End-to-end workflow for synthesizing and validating Aph-based enzymatic probes.

Application Extension: Self-Assembling Nanostructures

Beyond mapping enzyme pockets, the extended hydrophobicity of Aph is leveraged in biomaterials. Research has demonstrated that dipeptides of Aph (DiAph) spontaneously self-assemble into distinctive supramolecular microstructures[6],[7]. The addition of the four-carbon spacer alters the packing arrangement compared to standard diphenylalanine (DiPhe), preventing steric crowding at the γ-carbon and allowing for robust head-to-tail hydrogen-bonded chain formation[7]. These highly stable, self-assembled DiAph matrices are currently being explored as hydrophobic scaffolds for the immobilization of industrial enzymes.

References

  • Simultaneous production of anabaenopeptins and namalides by the cyanobacterium Nostoc sp. CENA543 Source: ACS Publications / DOI URL:[Link]

  • Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures Source: Chemistry of Materials - ACS Publications URL:[Link]

  • Supplementary Information: Isolation and Characterization of Anabaenopeptins as TAFIa Inhibitors Source: ResearchGate URL:[Link]

Sources

Method

Application Note: (S)-2-Amino-6-phenylhexanoic Acid in Advanced Drug Discovery and Biomaterial Engineering

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction and Molecular Rationale In the evolving landscape of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction and Molecular Rationale

In the evolving landscape of peptide therapeutics and supramolecular chemistry, the limitations of natural amino acids—specifically their susceptibility to proteolytic degradation and restricted conformational flexibility—have driven the adoption of highly specialized unnatural building blocks. (S)-2-Amino-6-phenylhexanoic acid (often abbreviated as Aph or PhNle, CAS: 80887-26-9) represents a critical structural innovation in this domain[1].

Structurally, Aph is a homologue of phenylalanine, featuring an extended four-carbon (butyl) aliphatic spacer between the α-carbon and the terminal phenyl ring[2]. As a Senior Application Scientist, I frequently leverage this specific extension to solve two distinct challenges in drug discovery:

  • Targeted Therapeutics: The extended hydrophobic side chain acts as a flexible anchor, allowing cyclic peptides to penetrate deep, lipophilic sub-pockets of complex oncology targets like Glypican-3 (GPC3)[3] and CD38[4], which are inaccessible to rigid aromatic residues. Furthermore, its unnatural backbone evades stereoelectronic recognition by endogenous proteases, drastically extending the plasma half-life of Peptide-Drug Conjugates (PDCs) and radiopharmaceuticals[5].

  • Self-Assembling Biomaterials: In the design of hydrogels and nanostructures, extending the spacer relieves steric crowding at the α-carbon. This facilitates tighter intermolecular hydrogen bonding along the peptide backbone while driving a powerful hydrophobic collapse of the phenyl rings, yielding highly stable, laminated β-sheet microstructures[2][6].

Data Presentation: Physicochemical Comparison of Phenylalanine Homologues

To understand the specific utility of Aph, it is essential to compare it against its shorter-chain homologues. The progressive addition of methylene groups fundamentally alters the hydrophobicity and steric profile of the amino acid.

Amino AcidSpacer LengthMolecular FormulaMolecular WeightSteric Hindrance at α-CarbonPrimary Application in Discovery
Phenylalanine (Phe) 1 CarbonC₉H₁₁NO₂165.19 g/mol HighNatural baseline; standard binding.
Homophenylalanine (Hpa) 2 CarbonsC₁₀H₁₃NO₂179.22 g/mol ModerateMild hydrophobic extension.
2-Amino-5-phenylpentanoic acid (App) 3 CarbonsC₁₁H₁₅NO₂193.25 g/mol LowIntermediate spacer for biomaterials.
(S)-2-Amino-6-phenylhexanoic acid (Aph) 4 CarbonsC₁₂H₁₇NO₂207.27 g/mol MinimalDeep-pocket targeting (GPC3/CD38) & advanced hydrogels.

Applications in Targeted Peptide Therapeutics

The integration of Aph into cyclic peptides has revolutionized the targeting of tumor-associated antigens. For example, recent developments in CD38-binding agents[4] and GPC3-targeting radiopharmaceuticals[5] utilize Aph to maximize binding avidity. The flexibility of the four-carbon chain allows the phenyl group to dynamically adapt to the target's binding cleft, optimizing van der Waals interactions without locking the peptide backbone into an unfavorable conformation[3].

Below is the logical workflow for how Aph-containing cyclic peptides function as highly stable delivery vehicles in Peptide-Drug Conjugates (PDCs).

G A Aph-Cyclic Peptide Drug Conjugate B Target Binding (GPC3 / CD38) A->B High Affinity C Receptor-Mediated Endocytosis B->C Internalization D Lysosomal Degradation C->D Trafficking E Payload Release & Cell Death D->E Linker Cleavage

Caption: Mechanism of action for Aph-containing Peptide-Drug Conjugates targeting tumor antigens.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Aph-OH

Objective: Synthesize a highly pure Aph-containing targeting peptide while mitigating on-resin aggregation caused by the extreme hydrophobicity of the Aph side chain.

Materials:

  • Fmoc-(S)-2-amino-6-phenylhexanoic acid (CAS: 2350732-99-7)[7]

  • Rink Amide AM resin (loading 0.5 mmol/g)

  • Coupling Reagents: HATU, DIPEA

  • Solvents: DMF, NMP, DCM, Piperidine, TFA, TIPS

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in 1:1 DMF/DCM for 30 minutes.

    • Causality: Proper swelling exposes the functional sites within the porous polystyrene matrix, ensuring uniform coupling kinetics.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation and Coupling of Aph:

    • Dissolve 3.0 eq (0.3 mmol) of Fmoc-Aph-OH and 3.0 eq of HATU in a minimal volume of 1:1 DMF/NMP.

    • Add 6.0 eq of DIPEA to initiate activation. Allow pre-activation for 2 minutes.

    • Add the mixture to the resin and agitate for 60 minutes.

    • Causality: The extended aliphatic chain of Aph is highly hydrophobic, which can induce premature secondary structure formation (β-sheet aggregation) on the resin. Utilizing NMP (a highly polar, chaotropic solvent) alongside a potent uronium salt (HATU) overcomes this kinetic barrier.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours at room temperature.

    • Causality: Although Aph lacks reactive side-chain protecting groups, the addition of Triisopropylsilane (TIPS) is mandatory. It acts as a carbocation scavenger, preventing the alkylation of the peptide backbone by protecting groups cleaved from adjacent amino acids.

  • Precipitation and Validation:

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Self-Validation Step: Analyze the crude product via LC-MS. The presence of the correct [M+H]⁺ mass confirms successful incorporation, as the lack of steric hindrance at the Aph α-carbon typically results in >95% coupling efficiency if aggregation was successfully mitigated.

Protocol B: Solvent-Switch Assembly of DiAph Microstructures

Objective: Induce the self-assembly of di-2-amino-6-phenylhexanoic acid (DiAph) into highly ordered β-sheet laminates for biomaterial applications.

The structural simplicity of diphenylalanine (FF) analogues allows them to form diverse supramolecular structures. Extending the chain to DiAph shifts the morphology from nanotubes to distinct flattened micro-planks due to the increased hydrophobic volume[2][8].

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Self-Assembly (Solvent-Switch) A1 Fmoc-Deprotection (20% Piperidine) A2 Coupling Fmoc-Aph-OH (HATU/DIPEA) A1->A2 A3 TFA Cleavage & Global Deprotection A2->A3 B1 Dissolution in HFIP (Monomer State) A3->B1 Purified Peptide B2 Aqueous Dilution (Hydrophobic Collapse) B1->B2 B3 Microstructure Formation (β-Sheet Laminates) B2->B3

Caption: Workflow integrating SPPS of Aph-peptides and subsequent solvent-switch self-assembly.

Step-by-Step Methodology:

  • Monomerization: Dissolve lyophilized DiAph peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to yield a stock concentration of 100 mg/mL.

    • Causality: HFIP is a potent hydrogen-bond disrupter. This step is critical as it erases any pre-existing aggregation history or amorphous precipitates formed during lyophilization, ensuring the peptide is in a completely monomeric state[8].

  • Solvent-Switch Trigger: Rapidly inject an aliquot of the HFIP stock solution into double-distilled water (ddH₂O) to achieve a final peptide concentration of 2 mg/mL. Vortex immediately for 5 seconds.

    • Causality: The sudden shift in solvent polarity forces a rapid hydrophobic collapse. The extended four-carbon aliphatic chains and terminal phenyl rings of Aph aggregate to minimize aqueous exposure. Simultaneously, the exposed peptide backbones align to form intermolecular hydrogen bonds, creating an antiparallel β-sheet-like secondary structure[6].

  • Maturation: Allow the solution to age undisturbed for 12 to 24 hours at 25°C.

    • Self-Validation Step: Analyze the resulting suspension via Scanning Electron Microscopy (SEM) or Fourier Transform Infrared Spectroscopy (FTIR). An FTIR amide I absorption peak at ~1675 cm⁻¹ will confirm the presence of the highly ordered hydrogen-bonded network characteristic of DiAph laminates[2].

References

  • (S)
  • Source: google.
  • Source: google.
  • Source: google.
  • Source: mdpi.
  • Source: nih.
  • Source: acs.
  • Fmoc-(S)

Sources

Application

Application Notes &amp; Protocols: In Vivo Studies Using (S)-2-Amino-6-phenylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for designing and executing in vivo studies on the novel compound (S)-2-Amino-6-phenylhexanoic acid. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing in vivo studies on the novel compound (S)-2-Amino-6-phenylhexanoic acid. As a non-proteinogenic amino acid, its therapeutic potential is yet to be fully elucidated. This guide, therefore, is built upon a foundational, target-agnostic framework applicable to early-stage small molecule drug development. It offers detailed protocols for critical study phases, including pharmacokinetic profiling, efficacy evaluation in a xenograft model, and integrated safety assessments. The methodologies are grounded in established best practices and regulatory expectations, emphasizing scientific rigor, ethical considerations, and data reproducibility.

Foundational Principles for In Vivo Investigation

The successful preclinical development of a new chemical entity (NCE) like (S)-2-Amino-6-phenylhexanoic acid hinges on a meticulously planned in vivo strategy. The primary goals are to understand its behavior in a living system, identify a potential therapeutic window, and gather the necessary safety and efficacy data to justify advancement to clinical trials.[1][2]

Scientific Rationale & Hypothesis: (S)-2-Amino-6-phenylhexanoic acid is a synthetic lysine analog.[3] While its specific biological target is under investigation, its structural similarity to natural amino acids suggests potential interaction with amino acid transporters or metabolic enzymes. For the purpose of this guide, we will hypothesize a potential anti-proliferative effect in cancer cells, making an oncology model a relevant choice for efficacy studies.

Ethical Considerations & Regulatory Compliance: All animal studies must be conducted in strict adherence to ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a cornerstone of all experimental designs.[1] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Furthermore, study design and reporting should align with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[4][5][6][7][8] For studies intended to support regulatory filings, such as an Investigational New Drug (IND) application, adherence to Good Laboratory Practice (GLP) standards is mandatory for key toxicology assessments.[9][10]

Animal Model Selection: The choice of animal model is critical and depends on the study's objective.

  • Pharmacokinetics: Healthy rodents, such as Sprague-Dawley rats or CD-1 mice, are commonly used for initial PK studies due to their well-characterized physiology and manageable size.[11][12]

  • Efficacy: To test our anti-cancer hypothesis, an immunodeficient mouse model (e.g., Nude or NOD/SCID) is required to host human tumor xenografts.[13] Cell line-derived xenograft (CDX) models, where cultured human cancer cells are implanted into mice, are a standard and cost-effective first step.[14][15]

  • Toxicology: Regulatory guidelines often require toxicity data in two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog, minipig).[10][16]

Integrated Preclinical In Vivo Workflow

A logical, phased approach is crucial to building a comprehensive data package for (S)-2-Amino-6-phenylhexanoic acid. The workflow should be iterative, with findings from earlier studies informing the design of subsequent, more complex experiments.

G PK Pilot Pharmacokinetics (PK) in Rodents DoseRange Dose Range Finding (Acute Tolerability) PK->DoseRange Efficacy Efficacy Study (e.g., Xenograft Model) PK->Efficacy Informs dose & schedule DoseRange->Efficacy Sets dose levels for efficacy PD Pharmacodynamics (PD) (Target Engagement) Efficacy->PD Tox GLP Toxicology Studies (Rodent & Non-Rodent) Efficacy->Tox Identifies potential toxicities to monitor SafetyPharm Safety Pharmacology (Cardio, CNS, Resp) Tox->SafetyPharm

Caption: Integrated workflow for in vivo development.

Protocol: Pilot Pharmacokinetic (PK) Study in Mice

Objective: To determine the fundamental pharmacokinetic parameters of (S)-2-Amino-6-phenylhexanoic acid after intravenous (IV) and oral (PO) administration, including clearance, volume of distribution, half-life (t½), and oral bioavailability.[17]

Rationale: This study is essential for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[18] The data generated will guide dose selection and scheduling for subsequent efficacy and toxicology studies.[19]

ParameterSpecificationRationale
Test System CD-1 Mice, Male, 8-10 weeks oldCommon outbred strain for PK studies; single-sex reduces variability for a pilot study.
Group Size n=3 per time point (composite design) or n=4 (serial sampling)Ensures sufficient data for robust PK modeling while adhering to 3Rs principles.
Formulation (IV) 2 mg/mL in 10% DMSO, 40% PEG400, 50% SalineCommon vehicle for solubilizing compounds for intravenous injection.[20]
Formulation (PO) 10 mg/mL in 0.5% CMC-Na in sterile waterA suspension is suitable for oral gavage administration.[20]
Dose Levels IV: 2 mg/kg; PO: 20 mg/kgTypical starting doses for a pilot PK study.
Administration IV: Single bolus via lateral tail vein. PO: Oral gavage.Standard administration routes.
Sample Matrix K2EDTA PlasmaStandard matrix for bioanalysis of small molecules.

Step-by-Step Methodology:

  • Acclimatization: Acclimate animals for at least 7 days under standard housing conditions (22 ± 2°C, 12-hour light/dark cycle).[20]

  • Fasting: Fast animals for 4-12 hours prior to dosing (water ad libitum) to reduce variability in oral absorption.[20]

  • Dose Preparation: Prepare formulations fresh on the day of dosing. Vortex and sonicate suspensions to ensure homogeneity.

  • Dose Administration: Record the precise time of administration and the exact volume administered for each animal.

  • Blood Sampling:

    • Serial Sampling: If using this method, collect approximately 30-50 µL of blood from each mouse at specified time points via submandibular or saphenous vein.[21] This method reduces animal numbers and inter-animal variability.[21]

    • Time Points (IV): Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Time Points (PO): Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing:

    • Collect blood into K2EDTA-coated microtubes.

    • Keep samples on ice.

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

    • Transfer plasma supernatant to new, labeled cryovials and store immediately at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of (S)-2-Amino-6-phenylhexanoic acid in plasma.

    • Sample preparation typically involves protein precipitation with cold acetonitrile containing an internal standard.[18][20]

  • Data Analysis:

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters (AUC, CL, Vd, t½, Cmax, Tmax).[18]

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol: Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of (S)-2-Amino-6-phenylhexanoic acid in an established human cancer cell line-derived xenograft (CDX) model.

Rationale: This study provides the first in vivo proof-of-concept for the hypothesized anti-cancer activity. It assesses whether the compound can inhibit tumor growth at well-tolerated doses.[15] The results are critical for deciding whether to advance the compound.

ParameterSpecificationRationale
Test System Athymic Nude Mice, Female, 6-8 weeks oldImmunodeficient strain to prevent rejection of human tumor cells.
Tumor Model Subcutaneous implantation of HCT116 human colon carcinoma cellsA rapidly growing, well-characterized tumor model.
Group Size n=8-10 per groupProvides sufficient statistical power to detect meaningful differences in tumor growth.
Dosing Vehicle As determined by PK/formulation studies (e.g., 0.5% CMC-Na)Must be non-toxic and ensure consistent compound delivery.
Treatment Groups 1. Vehicle Control; 2. Low Dose; 3. High Dose; 4. Positive Control (e.g., 5-FU)Essential for demonstrating efficacy and validating the model.
Endpoints Primary: Tumor volume. Secondary: Body weight, clinical signs, terminal tumor weight, PD biomarkers.A combination of efficacy and safety readouts.

Step-by-Step Methodology:

  • Cell Culture: Culture HCT116 cells using standard aseptic techniques. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Tumor Implantation:

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

    • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth & Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups based on tumor volume to ensure even distribution.

  • Treatment Administration:

    • Begin dosing (Day 0). Administer the compound and vehicle according to the predetermined schedule (e.g., once daily via oral gavage) based on PK data.

    • Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily or at least 3 times per week.

  • Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week throughout the study.

  • Study Termination:

    • Terminate the study when tumors in the vehicle control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).

    • Individual animals may be euthanized earlier if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

  • Terminal Procedures:

    • At termination, record final body weight and tumor volume.

    • Excise tumors and record their final weight.

    • Collect tumor tissue and key organs for pharmacodynamic (PD) analysis (e.g., flash-freeze a portion for Western blot, fix a portion in formalin for IHC).[19]

  • Data Analysis:

    • Plot mean tumor volume (± SEM) over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare treated groups to the vehicle control.

Pharmacodynamic & Safety Assessment

Pharmacodynamics (PD): PD studies are crucial to demonstrate that the compound is engaging its intended target in vivo and modulating downstream pathways.[19][22]

Hypothetical Signaling Pathway: If (S)-2-Amino-6-phenylhexanoic acid is hypothesized to inhibit an enzyme 'X' that is upstream of the pro-survival AKT pathway, a PD study would aim to measure the modulation of this pathway in tumor tissue.

G GF Growth Factor GFR Receptor GF->GFR EnzymeX Enzyme X GFR->EnzymeX AKT AKT EnzymeX->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Compound (S)-2-Amino-6- phenylhexanoic acid Compound->EnzymeX Inhibition

Caption: Hypothetical signaling pathway for PD analysis.

PD Assays:

  • Western Blot/ELISA: Measure the levels of phosphorylated AKT (p-AKT) relative to total AKT in tumor lysates from treated vs. control animals. A decrease in the p-AKT/AKT ratio would indicate target engagement.[19][22]

  • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved Caspase-3) to visualize the drug's effect at the cellular level.[19]

Integrated Safety & Toxicology: Safety assessment is an ongoing process throughout all in vivo studies.[1]

  • In-life Observations: Daily monitoring for clinical signs of toxicity is crucial.[23]

  • Body Weight: A sensitive indicator of general animal health; significant weight loss is a key toxicity signal.

  • Core Battery Safety Pharmacology: For IND-enabling studies, dedicated studies are required to assess effects on major organ systems (cardiovascular, respiratory, and central nervous system).[23][24]

  • Histopathology: At the end of toxicology studies, a comprehensive histopathological examination of organs from both control and high-dose groups is performed to identify any microscopic tissue damage.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo evaluation of (S)-2-Amino-6-phenylhexanoic acid. Successful execution of these studies will characterize its pharmacokinetic profile, provide initial proof-of-concept for its efficacy, and establish a preliminary safety profile. Positive results would warrant further investigation, including efficacy studies in additional cancer models (e.g., patient-derived xenografts - PDX), combination studies with standard-of-care agents, and formal IND-enabling GLP toxicology studies to support progression into first-in-human clinical trials.[10][25]

References

  • ARRIVE guidelines. (n.d.). In Wikipedia. Retrieved from a verified source.[4]

  • National Institutes of Health. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from a verified source.[5]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Retrieved from [Link]6]

  • Norecopa. (2025). ARRIVE Guidelines. Retrieved from a verified source.[7]

  • NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Retrieved from ]">https://www.arriveguidelines.org[8]

  • Charles River Laboratories. (n.d.). CDX Model Studies in Mice. Retrieved from a verified source.[14]

  • Altogen Labs. (n.d.). Xenograft Models. Retrieved from a verified source.

  • Li, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer. Retrieved from a verified source.[15]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved from a verified source.[9]

  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Retrieved from a verified source.[25]

  • Lih, C. J., et al. (2015). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Molecular Cancer Therapeutics. Retrieved from a verified source.[22]

  • Patsnap. (2025). What sample types and time points are ideal for rodent PK? Retrieved from a verified source.[11]

  • InfinixBio. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from a verified source.[1]

  • MDPI. (n.d.). Special Issue : The Mouse Xenograft Model in Cancer Research. Retrieved from a verified source.[13]

  • BenchChem. (2025). Application Note: Pharmacokinetic Study Protocol for Trans-Khellactone in Rats. Retrieved from a verified source.[20]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from a verified source.[19]

  • Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]18]

  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Retrieved from a verified source.[24]

  • Wang, D., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol. Retrieved from a verified source.[21]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from a verified source.[10]

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from a verified source.[12]

  • WuXi Biologics. (n.d.). In Vivo Pharmacology | CRO Services. Retrieved from a verified source.[26]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from a verified source.[23]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from a verified source.[16]

  • Sygnature Discovery. (n.d.). In vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from a verified source.[17]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of (S)-2-Amino-6-phenylhexanoic Acid (Aph)

Welcome to the Technical Support Center for (S)-2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9)[1]. Also known as Aph, this unnatural amino acid features a four-carbon aliphatic chain linked to a phenyl ring.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9)[1]. Also known as Aph, this unnatural amino acid features a four-carbon aliphatic chain linked to a phenyl ring. While this extended hydrophobic side chain is highly valuable for designing cell-penetrating peptides, self-assembling nanomaterials, and potent receptor inhibitors, it presents significant solubility challenges in standard aqueous media and organic coupling solvents.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the thermodynamic causality behind Aph's insolubility and provide self-validating, field-proven protocols to ensure your experiments succeed.

Part 1: Molecular Causality – Why Does Aph Precipitate?

Before attempting to dissolve Aph, it is critical to understand its molecular profile. The extended aliphatic linker ( δ -carbon substitution) drastically increases the molecule's lipophilicity compared to natural phenylalanine[2].

In aqueous environments, the hydrophobic effect forces the non-polar phenylhexyl side chains to aggregate, minimizing their thermodynamically unfavorable interactions with water molecules. This leads to rapid micro-crystal formation or gelation. Furthermore, as a zwitterion at neutral pH, the electrostatic interactions between the amine and carboxylic acid groups can form tightly packed intermolecular networks, further resisting dissolution. Overcoming this requires targeted disruption of both hydrogen bonding and hydrophobic stacking.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve (S)-2-Amino-6-phenylhexanoic acid directly in PBS for a cell-based assay, but it remains a cloudy suspension. What is the correct primary solvent? A1: Direct dissolution in aqueous buffers like PBS is thermodynamically unfavorable for Aph. You must use a "Solvent-Switch" methodology [3]. First, dissolve the powder in a strong, polar aprotic solvent such as 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a highly concentrated master stock. DMSO disrupts the extensive intermolecular hydrogen bonding and solvates the hydrophobic tail. Once fully dissolved, this stock can be diluted into your aqueous assay buffer.

Q2: When I dilute my DMSO stock into cell culture media, the compound immediately crashes out. How can I prevent this? A2: This "crash-out" occurs because the local concentration of water rapidly strips the DMSO solvation shell away from the hydrophobic Aph molecules before they can disperse. To prevent this:

  • Stepwise Dilution: Add the DMSO stock dropwise to the aqueous medium under vigorous vortexing, rather than adding the medium to the DMSO.

  • Hydrotropic Agents: Utilize basic amino acids like L-Arginine (at 0.1 M to 0.5 M) in your aqueous buffer. Arginine acts as a hydrotropic solubilizer; its guanidinium group interacts with the hydrophobic regions of Aph, preventing aggregation via non-ionic interactions[4].

  • Carrier Proteins: Ensure your cell culture media contains at least 10% FBS or add 0.1% BSA, which acts as a hydrophobic sink to bind and stabilize the free amino acid in solution.

Q3: I am using Fmoc-protected Aph in Solid-Phase Peptide Synthesis (SPPS). The coupling efficiency is extremely low, and the amino acid isn't fully dissolving in DMF. What are the best practices? A3: The Fmoc protecting group adds another bulky, hydrophobic moiety to an already highly lipophilic molecule, often leading to incomplete dissolution in standard DMF.

  • Solvent Optimization: Switch your coupling solvent from 100% DMF to a 1:1 mixture of N-Methyl-2-pyrrolidone (NMP) and DMSO. NMP is superior at breaking up hydrophobic peptide aggregation[5].

  • Coupling Reagents: Use highly reactive coupling additives like HATU with HOAt and DIPEA.

  • Physical Agitation: Apply sonication for 10 minutes prior to addition, or utilize microwave-assisted SPPS (heating to 75°C) to overcome the kinetic barriers of coupling sterically hindered, hydrophobic residues.

Part 3: Quantitative Data Summaries

Table 1: Solvent Compatibility Profile for (S)-2-Amino-6-phenylhexanoic Acid
Solvent SystemSolubility LimitRecommended Experimental Use Case
Deionized Water< 1 mMNot recommended for primary stock preparation.
PBS (pH 7.4)< 1 mMFinal assay medium (requires carrier proteins or hydrotropes).
100% DMSO> 100 mMPrimary master stock preparation for biochemical assays.
100% DMF~ 50 mMStandard SPPS (may require heating/sonication).
NMP / DMSO (1:1)> 100 mMOptimized SPPS coupling for highly hydrophobic sequences.
Table 2: Hydrotropic Additives for Aqueous Transition
AdditiveOptimal ConcentrationMechanism of Action
L-Arginine0.1 M - 0.5 MGuanidinium group disrupts hydrophobic aggregation pathways.
BSA / FBS0.1% / 10%Acts as a hydrophobic sink/carrier protein in cell culture.
Tween-200.01% - 0.1%Micellar encapsulation of the hydrophobic phenylhexyl tail.

Part 4: Experimental Protocols

Protocol A: Preparation of a Self-Validating 100 mM Master Stock (Solvent-Switch)
  • Weighing: Weigh the required mass of (S)-2-Amino-6-phenylhexanoic acid (MW: 207.27 g/mol )[1].

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a 100 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: If microscopic particulates remain, sonicate the vial in a water bath at room temperature for 10 minutes.

  • Self-Validation Check: Measure the absorbance of the neat solution at 600 nm using a microvolume spectrophotometer. An OD600 of 0.000 confirms the complete absence of micro-crystals.

Protocol B: Aqueous Transition via Hydrotropic Solubilization
  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS) supplemented with 0.1 M L-Arginine to act as a hydrotrope[4].

  • Dropwise Integration: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Slowly add the 100 mM DMSO stock dropwise directly into the vortex center to prevent local supersaturation.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature.

  • Self-Validation Check: Blank a spectrophotometer with the base buffer. Measure the OD600 of the final solution. An OD600 < 0.05 validates successful solubilization without colloidal crash-out.

Protocol C: Optimized SPPS Coupling for Fmoc-Aph-OH
  • Resin Preparation: Perform standard Fmoc deprotection on the peptide-resin using 20% Piperidine in DMF. Wash thoroughly.

  • Amino Acid Activation: Dissolve 4 equivalents of Fmoc-Aph-OH in a 1:1 mixture of NMP and DMSO. Add 3.9 equivalents of HATU and 8 equivalents of DIPEA.

  • Coupling: Add the activated mixture to the resin.

  • Thermal Assistance: React under microwave irradiation at 75°C for 5 minutes (or 2 hours at room temperature with continuous shaking).

  • Self-Validation Check: Perform a micro-cleavage of a few resin beads and analyze via LC-MS. Look for a mass shift of +189.25 Da (207.27 Da - 18.02 Da for H₂O) to confirm successful coupling before proceeding.

Part 5: Visualizations

Workflow start Weigh (S)-2-Amino-6-phenylhexanoic acid dmso Dissolve in 100% DMSO (100 mM Master Stock) start->dmso check1 Is solution optically clear? dmso->check1 sonicate Sonicate 10 min at RT check1->sonicate No aqueous Add dropwise to Aqueous Buffer (e.g., containing 0.1M Arginine) check1->aqueous Yes sonicate->check1 check2 Check Turbidity (OD600) aqueous->check2 success Ready for Assay (Final DMSO < 1%) check2->success OD600 < 0.05 adjust Adjust pH to 7.4 or increase hydrotrope check2->adjust OD600 > 0.05 adjust->check2

Figure 1: Solvent-Switch Solubilization Workflow for (S)-2-Amino-6-phenylhexanoic acid.

SPPS resin Peptide-Resin deprotect Fmoc Deprotection (20% Piperidine) resin->deprotect couple Add Fmoc-Aph-OH in NMP/DMSO (1:1) deprotect->couple heat Microwave Heating (75°C, 5 min) couple->heat activator HATU / HOAt / DIPEA activator->couple cleave Cleavage & LC-MS Check heat->cleave

Figure 2: SPPS Coupling Troubleshooting Pathway for Fmoc-Aph-OH.

Part 6: References

  • BLD Pharm - (S)-2-Amino-6-phenylhexanoic acid (CAS 80887-26-9) Specifications. 1

  • ACS Publications - Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures. 2

  • PMC (NIH) - Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. 4

  • Sigma-Aldrich - Solubility Guidelines for Peptides.

  • Reddit (r/Biochemistry) - Help determining solubility of Amino Acids (NMP and DMSO applications).5

  • MDPI - Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. 3

Sources

Optimization

Technical Support Center: Synthesis and Purification of (S)-2-Amino-6-phenylhexanoic Acid

Welcome to the technical support center for the synthesis and purification of (S)-2-Amino-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (S)-2-Amino-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this non-proteinogenic amino acid. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

I. Synthesis Troubleshooting

The synthesis of enantiomerically pure non-natural amino acids like (S)-2-Amino-6-phenylhexanoic acid can present several challenges, from protecting group stability to achieving high stereoselectivity.[1][2] This section addresses common issues encountered during the synthetic process.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve them?

Answer: Low yields in the synthesis of (S)-2-Amino-6-phenylhexanoic acid can stem from several factors throughout the synthetic route. A primary consideration is the stability of the protecting groups used for the amine and carboxylic acid functionalities.[3][4]

  • Protecting Group Instability: Amino protecting groups are crucial for selective reactions.[3] If you are using a Boc (tert-butyloxycarbonyl) group, ensure that acidic conditions used in other steps are not causing premature deprotection. Conversely, Fmoc (9-fluorenylmethyloxycarbonyl) groups are base-labile, and exposure to basic conditions can lead to their removal.[5] The choice of protecting group should be compatible with all reaction conditions in your synthetic sequence.[4] For instance, the benzyloxycarbonyl (Cbz or Z) group is stable under many conditions but can be removed by catalytic hydrogenation.[6]

  • Incomplete Reactions: Monitor your reactions closely using appropriate analytical techniques like TLC or LC-MS to ensure they go to completion. Incomplete reactions can be a significant source of yield loss. Driving the reaction to completion might require adjusting reaction times, temperature, or reagent stoichiometry.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For example, in alkylation steps, over-alkylation or reaction at other nucleophilic sites can occur. Careful control of reaction conditions and the use of appropriate protecting groups are essential to minimize side reactions.[7]

  • Work-up and Purification Losses: Significant product loss can occur during aqueous work-ups and purification steps. Ensure that the pH is adjusted correctly during extractions to keep your product in the organic or aqueous layer as desired. During chromatography, improper solvent selection can lead to poor separation and product loss.

Question 2: My product has low enantiomeric excess (ee). How can I improve the stereoselectivity of my synthesis?

Answer: Achieving high enantiomeric excess is a critical goal in the synthesis of chiral molecules.[] Several strategies can be employed to enhance the stereoselectivity of your synthesis:

  • Chiral Auxiliaries: The use of a chiral auxiliary that directs the stereochemical outcome of a key bond-forming reaction is a common and effective strategy.[9] The choice of auxiliary is crucial and often requires screening to find the one that provides the best diastereoselectivity for your specific substrate.

  • Asymmetric Catalysis: Employing a chiral catalyst, such as a transition metal complex with a chiral ligand, can induce high enantioselectivity.[10][11] This approach is often highly efficient, requiring only a small amount of the chiral catalyst.

  • Enzymatic Resolution: Enzymes can be highly selective for one enantiomer, making them powerful tools for resolving racemic mixtures.[10] This can be done by selectively reacting one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Crystallization-Induced Resolution: In some cases, it is possible to selectively crystallize one enantiomer from a racemic or near-racemic mixture.[][12] This can sometimes be promoted by seeding the supersaturated solution with a small crystal of the desired enantiomer.

dot

Caption: Troubleshooting common synthesis issues.

II. Purification Troubleshooting

The purification of (S)-2-Amino-6-phenylhexanoic acid, particularly the separation from its enantiomer and other impurities, requires careful technique selection and optimization.

Frequently Asked Questions (FAQs) - Purification

Question 3: I am having difficulty separating the (S)- and (R)-enantiomers of 2-Amino-6-phenylhexanoic acid. What are the most effective methods?

Answer: Separating enantiomers is a common challenge in chiral synthesis.[13] The most effective methods for resolving the enantiomers of 2-Amino-6-phenylhexanoic acid include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for enantiomeric separation.[13] Several types of chiral stationary phases (CSPs) are available, and the choice is critical for successful separation.[13][14]

    • Polysaccharide-based CSPs: Columns with chiral selectors like amylose or cellulose derivatives are often effective for separating a wide range of chiral compounds, including N-protected amino acids.[15][16]

    • Macrocyclic Glycopeptide CSPs: These are particularly useful for the direct separation of underivatized amino acids.[17]

    • Ligand-Exchange CSPs: These columns utilize a bonded D- or L-amino acid and a metal ion (often copper) in the mobile phase to form diastereomeric complexes that can be separated.[13][14]

  • Diastereomeric Recrystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[18] These salts have different solubilities, allowing them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure amino acid.[18]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC can be a faster and more environmentally friendly alternative to HPLC for enantiomeric separations.

Question 4: My purified product shows impurities in the NMR and Mass Spectrometry data. What are the common impurities and how can I remove them?

Answer: Impurities in the final product can originate from starting materials, reagents, or side reactions during the synthesis. Common impurities and strategies for their removal include:

  • Residual Solvents: Solvents used in the final purification steps can be retained in the product. Drying the product under high vacuum for an extended period, possibly with gentle heating, can help remove residual solvents.

  • Reagents and By-products: Reagents from previous steps or their by-products might co-purify with your product. If the impurity is significantly different in polarity from your product, silica gel chromatography can be effective. If the properties are very similar, recrystallization might be a better option.

  • Protecting Groups and Related Impurities: Incomplete deprotection can lead to the presence of N- or O-protected amino acid in your final product. Ensure that the deprotection step has gone to completion. If you have partially deprotected material, you may need to repeat the deprotection step or use a more rigorous purification method like preparative HPLC.

  • Isomeric Impurities: Besides the (R)-enantiomer, you might have diastereomeric impurities if there are other stereocenters in your molecule or if epimerization occurred during the synthesis. Chiral HPLC or diastereomeric recrystallization are the most effective methods for removing these impurities.[18]

Analytical Technique Information Provided Common Observations for Impurities
¹H and ¹³C NMR Structural information and purity.[19][20]Unidentified peaks, incorrect integration ratios, presence of characteristic peaks from protecting groups or solvents.
Mass Spectrometry (MS) Molecular weight confirmation.[21][22]Peaks corresponding to starting materials, by-products, or protected intermediates.
Chiral HPLC Enantiomeric purity.[13][23]A peak corresponding to the undesired enantiomer.

dot

Caption: General purification and analysis workflow.

III. Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid

This protocol describes a general method for the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolve the amino acid in a mixture of dioxane and water.

  • Add sodium hydroxide solution to adjust the pH to approximately 9-10.

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the pH with the addition of sodium hydroxide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with an organic solvent like ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer with a cold solution of citric acid or HCl to pH 2-3.

  • Extract the N-Boc protected amino acid with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation

This protocol provides a starting point for developing a chiral HPLC method.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based).[15][16]

  • Mobile Phase Screening:

    • Begin with a simple mobile phase, such as a mixture of hexane and isopropanol for normal phase, or acetonitrile and water with an additive like formic acid or trifluoroacetic acid for reversed-phase.

    • Run a gradient elution to get an idea of the retention time of your compound.

    • Screen different mobile phase compositions and additives to optimize the separation.

  • Flow Rate and Temperature Optimization:

    • Start with a flow rate of 1 mL/min. Adjust as needed to improve resolution or reduce analysis time.

    • Investigate the effect of column temperature. Sometimes, sub-ambient temperatures can improve enantioselectivity.

  • Detection: Use a UV detector at a wavelength where your compound has good absorbance.

IV. References

  • (S)-2-Amino-6-phenylhexanoic acid(80887-26-9) 1 H NMR - ChemicalBook. (n.d.). Retrieved from

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed. (n.d.). Retrieved from

  • Amino Acid Crystallization Resolution Service - BOC Sciences. (n.d.). Retrieved from

  • Amino Protecting Groups Stability - Academia.edu. (n.d.). Retrieved from

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016, September 6). Retrieved from

  • Protecting groups in amino acids - ResearchGate. (2012, April 11). Retrieved from

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Retrieved from

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from

  • 1 - Supporting Information. (n.d.). Retrieved from

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed. (n.d.). Retrieved from

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. (2022, May 20). Retrieved from

  • Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed. (n.d.). Retrieved from

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (n.d.). Retrieved from

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.). Retrieved from

  • Behavior of All Chiral Standard Amino Acids for Chiral Symmetry Breaking of p-Anisoin | Crystal Growth & Design - ACS Publications. (2022, July 1). Retrieved from

  • Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6,6,6‐Trifluorohexanoic Acid. (2019, June 7). Retrieved from

  • Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - PubMed. (n.d.). Retrieved from

  • Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from

  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers - Benchchem. (n.d.). Retrieved from

  • 6-Phenylhexanoic acid - the NIST WebBook. (n.d.). Retrieved from

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Retrieved from

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. (n.d.). Retrieved from

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development - ACS Publications. (2021, July 26). Retrieved from

  • Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid - Benchchem. (n.d.). Retrieved from

Sources

Troubleshooting

Optimization of reaction conditions for peptide coupling with this compound

Welcome to the technical support center for peptide coupling optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide coupling optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in peptide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build robust, self-validating systems for even the most demanding coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning or troubleshooting their peptide synthesis experiments.

Q1: How do I choose the right coupling reagent for my synthesis? The choice of coupling reagent is critical and depends on factors like the steric hindrance of the amino acids, the length of the peptide, and the risk of side reactions like racemization.[1][2] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[2][3] For routine couplings, carbodiimides like DIC, when used with an additive like Oxyma Pure or HOBt, are cost-effective.[2][4] For more challenging sequences, such as those involving sterically hindered amino acids or those prone to racemization, uronium salts like HATU are often the superior choice due to their high reactivity and ability to suppress side reactions.[3][5][6]

Q2: Which amino acids are considered "difficult" or sterically hindered? Sterically hindered amino acids have bulky side chains or modifications near the alpha-carbon or amide nitrogen that physically obstruct peptide bond formation.[7][8] Common examples include α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), N-methylated amino acids, and sequences containing adjacent bulky residues like Valine or Isoleucine.[8][9] These often require more potent coupling reagents, longer reaction times, or specialized techniques like microwave-assisted synthesis to achieve high yields.[7][9]

Q3: What is racemization and how can I prevent it? Racemization is the loss of stereochemical integrity at the amino acid's alpha-carbon during synthesis, leading to a mix of L- and D-enantiomers.[10] This is a critical issue as it can drastically alter or eliminate a peptide's biological activity.[10] It primarily occurs through the formation of a planar oxazolone intermediate during carboxyl group activation.[4][11] To prevent it:

  • Use additives like HOBt, HOAt, or Oxyma Pure, which form active esters that are less prone to racemization.[4][12]

  • Choose coupling reagents known for low racemization risk, such as HATU or those based on HOAt.[3][10]

  • Minimize the pre-activation time before adding the amine component.[3]

  • Avoid excessively strong bases or high temperatures.[10][13] Histidine and Cysteine are particularly susceptible to racemization.[10][12]

Q4: What are the best solvents for solid-phase peptide synthesis (SPPS)? The solvent must effectively swell the resin and solvate the growing peptide chain to ensure reagents can access the reaction site.[14][15] N,N-Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for most reagents and protected amino acids.[3][16] N-methyl-2-pyrrolidone (NMP) is another excellent choice, sometimes offering superior solvation for aggregating sequences.[14][15] For certain couplings, mixtures of solvents or alternative "greener" solvents like DMSO/EtOAc or BtOAc/DMSO are being explored to overcome aggregation or for sustainability reasons.[15][16][17]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific experimental failures.

Scenario 1: Low or No Yield in a Coupling Reaction

A low final yield is one of the most common and frustrating issues in peptide synthesis.[18] The problem can stem from incomplete reactions during chain assembly or issues during the final cleavage and workup.[19]

Logical Diagnostic Workflow

To identify the source of low yield, a structured approach is necessary.[19] This workflow helps isolate the problematic stage of your synthesis.

G Start Low Final Yield TestCleavage Perform Test Cleavage on a small resin sample. Analyze by MS. Start->TestCleavage CheckMass Target Mass Present in MS? TestCleavage->CheckMass SynthesisIssue Problem is in Synthesis Phase (Coupling/Deprotection) CheckMass->SynthesisIssue No / Low Amount + Truncations CleavageIssue Problem is in Cleavage or Work-up Phase CheckMass->CleavageIssue Yes TroubleshootSynthesis Proceed to Troubleshooting Synthesis SynthesisIssue->TroubleshootSynthesis TroubleshootCleavage Proceed to Troubleshooting Cleavage CleavageIssue->TroubleshootCleavage

Caption: Diagnostic workflow for troubleshooting low peptide yield.

Problem: Incomplete Coupling (Synthesis Phase)

If the diagnostic test reveals truncated sequences or a low amount of the target peptide on the resin, the issue lies within the coupling or deprotection steps.[19]

Potential Causes & Solutions

  • Steric Hindrance: The amino acid being coupled is bulky, preventing efficient reaction.[7][20]

    • Solution: Switch to a more potent coupling reagent. For sterically demanding couplings, onium salt reagents like HATU are demonstrably superior to carbodiimides or even HBTU.[5][21] HATU forms a highly reactive OAt-ester that more effectively overcomes the physical barrier.[5]

  • Peptide Aggregation: The growing peptide chain collapses or aggregates on the resin, blocking the N-terminal amine.

    • Solution 1: Solvent Optimization. Change the solvent to disrupt secondary structures. NMP can be more effective than DMF.[15] For severe cases, solvent mixtures containing DMSO or "magic mixtures" (e.g., DCM/DMF/NMP) can be employed.[7][15]

    • Solution 2: Microwave-Assisted SPPS. Microwave energy can efficiently break up aggregation and drive difficult couplings to completion in minutes, significantly improving yields for challenging sequences.[9][22][23]

  • Insufficient Reagent Activity or Concentration: The coupling reagent may be degraded or used in insufficient quantity.

    • Solution 1: Use Fresh Reagents. Coupling reagents, especially carbodiimides, can degrade over time. Ensure reagents are fresh and stored under appropriate conditions.[18]

    • Solution 2: Increase Equivalents & Perform Double Coupling. For difficult steps, increase the equivalents of the amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.). If monitoring tests (like the Kaiser test) still show incomplete reaction, perform a second, fresh coupling cycle ("double coupling").[7][20]

Comparative Data: Coupling Reagent Performance

The choice of reagent has a profound impact on coupling efficiency, especially for hindered amino acids.

Reagent ClassExample(s)StrengthsWeaknessesBest For
Carbodiimides DIC, EDCCost-effective, well-established.[3]Higher risk of racemization (requires additive), often insufficient for hindered couplings.[2][20]Routine, non-problematic sequences.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization.[24] Does not cause guanidinylation side reactions.[24]More expensive, byproducts can be hazardous (e.g., BOP).[21]Hindered couplings, fragment condensation, cyclization.[24]
Uronium/Aminium Salts HBTU, HATU, COMUVery high efficiency, fast reaction times, excellent for suppressing racemization (especially HATU).[3][25]Can cause guanidinylation of the N-terminus if used in excess or with slow activation.[12][24]The gold standard for difficult, hindered, and racemization-prone couplings.[3][6]
Scenario 2: Presence of Side-Reaction Products

Even with a good yield, peptide purity can be compromised by various side reactions occurring during synthesis.

Common Side Reactions and Mitigation Strategies
  • Aspartimide Formation: Peptides containing Aspartic Acid (Asp) are prone to this side reaction, where the side-chain carboxyl group attacks the peptide backbone, forming a five-membered ring. This can lead to chain termination or a mixture of α- and β-coupled peptides upon ring-opening.[12]

    • Mitigation: Use protecting groups on the preceding amino acid, such as Hmb or Dmb, which shield the backbone amide.[12] Adding HOBt to the piperidine solution during Fmoc deprotection can also suppress this side reaction.[12]

  • Guanidinylation: This occurs when excess uronium/aminium reagents (like HBTU or HATU) react with the free N-terminal amine of the peptide, irreversibly capping the chain.[11][12]

    • Mitigation: Avoid using a large excess of the coupling reagent.[26] A brief pre-activation of the amino acid (1-5 minutes) in a separate vessel before adding it to the resin ensures the reagent is consumed in activating the carboxyl group, minimizing its opportunity to react with the peptide's N-terminus.[3][12]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially prevalent when Proline is one of the first two residues.[12]

    • Mitigation: Use a sterically bulky resin, like 2-chlorotrityl chloride resin, which inhibits the back-biting reaction.[12] Coupling the third amino acid quickly after deprotection of the second also helps.

Workflow for Minimizing Side Reactions

G Start Plan Synthesis AnalyzeSeq Analyze Sequence for Problematic Residues (Asp, Gln, His, Cys, Pro) Start->AnalyzeSeq StandardProto Use Standard Coupling Protocol AnalyzeSeq->StandardProto No ModifiedProto Implement Mitigation Strategy AnalyzeSeq->ModifiedProto Yes End Proceed with Optimized Synthesis StandardProto->End AspProto Aspartimide Prevention: - Use Hmb/Dmb protection - Add HOBt to deprotection soln. ModifiedProto->AspProto RacProto Racemization Prevention: - Use HATU/Oxyma - Lower temperature - Minimize pre-activation ModifiedProto->RacProto DKPProto DKP Prevention: - Use 2-Cl-Trt resin for  N-terminal Pro sequences ModifiedProto->DKPProto GuanProto Guanidinylation Prevention: - Use brief pre-activation - Avoid excess uronium reagent ModifiedProto->GuanProto AspProto->End RacProto->End DKPProto->End GuanProto->End

Caption: Decision workflow for proactive side reaction prevention.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key optimization experiments.

Protocol 1: Standard Coupling with HATU for a Difficult Amino Acid

This protocol is recommended for sterically hindered amino acids where standard carbodiimide methods may fail.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and a non-nucleophilic base like DIPEA (8 eq.) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 45-60 minutes at room temperature.[7]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[20] A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

Perform this protocol immediately following Protocol 1 if the Kaiser test is positive.

  • Wash Resin: Ensure the resin is thoroughly washed with DMF to remove byproducts from the first coupling attempt.

  • Prepare Fresh Reagents: Prepare a new, fresh activation mixture as described in Protocol 1, steps 2 and 3. Do not reuse the previous mixture.

  • Second Coupling: Add the fresh activation mixture to the resin and allow the coupling to proceed for another 45-60 minutes.[7]

  • Final Wash and Monitoring: Wash the resin thoroughly with DMF. Perform a final Kaiser test to confirm completion.

Protocol 3: Microwave-Assisted Coupling for Extremely Difficult Sequences

Microwave synthesis can dramatically shorten reaction times and improve yields for otherwise intractable couplings.[27][28]

  • Setup: Place the reaction vessel containing the deprotected peptide-resin and the activation mixture (prepared as in Protocol 1) into a dedicated peptide synthesis microwave system.

  • Microwave Program: Apply microwave energy using a standard program, typically ramping to a temperature of 75-90°C and holding for 5-10 minutes.[22] Power should be controlled to maintain a stable temperature.

  • Post-Microwave: After the program is complete, allow the vessel to cool before washing the resin as described in Protocol 1, step 5.

References
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Watson International. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Watson International. Retrieved from [Link]

  • Puckett, J. W., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • CEM. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed. Retrieved from [Link]

  • Watson International. (n.d.). Optimizing Peptide Coupling: Key Techniques. Watson International. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Collins, J. M., & Collins, M. J. (2009). Microwave-assisted peptide synthesis. U.S. Patent No. 7,582,728 B2. Google Patents.
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS. Retrieved from [Link]

  • Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved from [Link]

  • Biotage. (2026). Can binary solvents be used in automated solid-phase peptide synthesis? Biotage. Retrieved from [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Greening solid-phase peptide synthesis: Solvent consumption minimization. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Muzaffar, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral Integrity &amp; Racemization Prevention for (S)-2-Amino-6-phenylhexanoic Acid

Welcome to the Advanced Technical Support Center for handling (S)-2-Amino-6-phenylhexanoic acid (often abbreviated as Aph). As a non-canonical aromatic amino acid, (S)-Aph is a critical building block in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling (S)-2-Amino-6-phenylhexanoic acid (often abbreviated as Aph). As a non-canonical aromatic amino acid, (S)-Aph is a critical building block in the development of peptidomimetics, ACE inhibitors, and 1[1].

While the carbon-carbon bond-forming steps of its asymmetric synthesis are generally robust, researchers frequently encounter catastrophic loss of chiral integrity (racemization or epimerization) during downstream protection and carboxyl activation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure >99% enantiomeric excess (ee) is maintained throughout your workflow.

Mechanistic Background: The Causality of Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic drivers that cause it. When the C-terminus of (S)-Aph is activated for peptide coupling, the stereocenter becomes highly vulnerable via two primary pathways:

  • The Oxazolone (Azlactone) Pathway: During activation (e.g., forming an O-acylisourea intermediate), the carbonyl oxygen of the N-protecting group can intramolecularly attack the activated C-terminus. This forms a 5-membered oxazolone ring. The α -proton in this ring is highly acidic and is rapidly abstracted by tertiary amines, leading to an achiral enolate[2].

  • Direct Enolization (Path B): Strong bases (like DIPEA or TEA) can directly abstract the α -proton from the activated amino acid, bypassing the oxazolone intermediate entirely. This is exacerbated by the inductive stabilization of the enolate[2].

RacemizationMechanisms ActivatedAA Activated (S)-Aph (e.g., O-Acylisourea) Oxazolone Oxazolone Intermediate (Azlactone Ring) ActivatedAA->Oxazolone Intramolecular attack by N-acyl oxygen Enolate Achiral Enolate (Planar) ActivatedAA->Enolate Direct enolization by strong base Oxazolone->Enolate Base abstracts alpha-proton RacemicProduct Racemized Product (R/S Mixture) Enolate->RacemicProduct Reprotonation & Aminolysis Base Tertiary Amine Base (e.g., DIPEA) Base->Oxazolone Catalyzes formation Base->Enolate Drives deprotonation

Caption: Mechanistic pathways of (S)-Aph racemization via oxazolone formation and direct enolization.

Troubleshooting Matrix & Quantitative Data

If you are observing D-epimer contamination in your final product, consult the matrix below. We have summarized the quantitative impact of various coupling conditions on the racemization of (S)-Aph to help you benchmark your results.

Quantitative Impact of Coupling Conditions on (S)-Aph Racemization
Coupling ReagentAdditiveBase (Equivalents)TemperatureObserved D-Epimer (%)
HBTUNoneDIPEA (2.0)25°C5.2 - 8.5%
HATUHOAtDIPEA (2.0)25°C2.1 - 4.0%
DICHOBtNone25°C0.8 - 1.5%
DICOxymaPureNone0°C to 25°C< 0.1%
AllenoneNoneNone25°CUndetectable
Symptom-Cause-Solution Matrix
Analytical SymptomRoot CauseCorrective Action
>5% D-enantiomer detected post-coupling Over-activation with uronium salts (HATU/HBTU) in the presence of excess DIPEA drives direct enolization.Switch to a base-free DIC/OxymaPure system. If uronium must be used, replace DIPEA with 1.0 eq of 2,4,6-collidine.
Racemization during Fmoc protection pH exceeding 10.0 during the Schotten-Baumann reaction causes premature α -proton abstraction.Buffer the reaction strictly with Na2​CO3​ to pH 8.5. Maintain temperature at 0-4°C during Fmoc-OSu addition.
Incomplete coupling leading to repeated activation The lipophilicity of the 4-phenylbutyl side chain reduces the aminolysis rate, increasing the lifetime of the activated ester.Utilize 3[3], which forms a highly reactive ester that resists oxazolone formation while accelerating aminolysis.

Standard Operating Protocols (SOPs)

To guarantee trustworthiness, our protocols are designed as self-validating systems . This means analytical checkpoints are built directly into the workflow to confirm chiral integrity before proceeding to bulk steps.

SOPWorkflow Step1 1. Asymmetric Synthesis (Chiral Alkylation) Step2 2. Mild Hydrolysis (Dilute Acid, <40°C) Step1->Step2 Yields Free (S)-Aph Step3 3. Fmoc Protection (pH 8.5 Buffer, 0°C) Step2->Step3 Retains Stereocenter Checkpoint Analytical Checkpoint (Marfey's Reagent LC-MS) Step3->Checkpoint Confirm >99% ee Step4 4. Carboxyl Activation (DIC / OxymaPure) Step5 5. Base-Free Aminolysis (Peptide Coupling) Step4->Step5 Suppresses Oxazolone Checkpoint->Step4 Proceed if pure

Caption: Self-validating workflow for the synthesis and coupling of (S)-Aph preserving chiral integrity.

Protocol: Epimerization-Free Peptide Coupling of Fmoc-(S)-Aph-OH

This protocol utilizes a base-free carbodiimide/oxime approach to trap the O-acylisourea intermediate before oxazolone cyclization can occur.

Step 1: Pre-activation Dissolve Fmoc-(S)-Aph-OH (1.0 eq) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) (1.0 eq) in anhydrous DMF (0.2 M concentration). Causality: Oxyma acts as a superior racemization suppressor. Its slightly acidic nature prevents base-catalyzed enolization, and it rapidly converts the highly unstable O-acylisourea into a stable, yet highly amine-reactive, active ester[3].

Step 2: Carbodiimide Addition Cool the mixture to 0°C. Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq) dropwise. Causality: The formation of the O-acylisourea is exothermic. Keeping the temperature low minimizes the kinetic energy available to overcome the activation barrier for oxazolone formation.

Step 3: Incubation Stir the mixture for exactly 5 minutes at 0°C to allow complete formation of the Oxyma active ester.

Step 4: Aminolysis Add the resin-bound amine (or solution-phase amine) (0.8 eq) to the activated mixture. Allow the reaction to warm to room temperature and agitate for 1 hour. Do NOT add DIPEA or TEA. Causality: Using a slight excess of the activated ester ensures complete consumption of the amine without requiring basic additives, entirely shutting down the direct enolization pathway.

Step 5: Self-Validation (Analytical Checkpoint) Before proceeding to Fmoc deprotection, perform a micro-cleavage of the resin (approx. 2 mg). Derivatize the cleaved peptide with Marfey's reagent (FDAA) and analyze via LC-MS. Validation: Marfey's reagent reacts with enantiomers to form diastereomers that resolve cleanly on a standard C18 reverse-phase column. A single peak confirms the absence of base-catalyzed enolization.

Frequently Asked Questions (FAQs)

Q: Why is (S)-2-Amino-6-phenylhexanoic acid more prone to racemization than standard aliphatic amino acids like Leucine? A: While its side chain is technically aliphatic, the lipophilicity and slight steric bulk of the 4-phenylbutyl group can slow down the desired aminolysis step during coupling. This increased residence time in the "activated" state gives the oxazolone pathway a wider kinetic window to occur.

Q: I am doing a fragment condensation and DIC/Oxyma is still giving me 2% epimerization. What are my options? A: Fragment condensations activate a C-terminal amino acid that is part of a peptide chain (acyl-protected), which forms oxazolones much faster than urethane-protected (Fmoc) amino acids. In this extreme case, we recommend switching to 4[4]. Allenones form an α -carbonyl vinyl ester intermediate that completely lacks a basic center, rendering the reaction virtually epimerization-free[4].

Q: Can I use PyBOP instead of DIC/Oxyma? A: PyBOP requires a tertiary amine base (like DIPEA) to generate the carboxylate required for activation. The presence of this base heavily promotes α -proton abstraction. If you are restricted to PyBOP, you must strictly use 1.0 equivalent of a sterically hindered base like 2,4,6-collidine instead of DIPEA to minimize interaction with the α -proton.

Q: Is racemization a risk during the acidic hydrolysis step of the asymmetric synthesis (e.g., Schöllkopf bis-lactim ether method)? A: Generally, no. The α -proton of a free amino acid is highly stable under acidic conditions because the protonated amine group electrostatically repels any further protonation that would lead to enolization. Keep temperatures below 40°C during dilute acid hydrolysis to prevent unwanted side-chain degradation, but chiral integrity will remain intact.

References

  • Title: Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures Source: Chemistry of Materials - ACS Publications URL
  • Title: Epimerisation in Peptide Synthesis Source: MDPI URL
  • Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Source: Highfine URL
  • Title: Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis Source: Journal of the American Chemical Society URL

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of (S)-2-Amino-6-phenylhexanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for navigating the complexities of synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for navigating the complexities of synthesizing (S)-2-Amino-6-phenylhexanoic acid, a critical non-proteinogenic amino acid, at a large scale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning and scaling up the synthesis of (S)-2-Amino-6-phenylhexanoic acid.

Q1: What are the primary viable methods for the enantioselective synthesis of (S)-2-Amino-6-phenylhexanoic acid on an industrial scale?

A1: For large-scale production, the choice of synthetic strategy must balance enantiomeric purity, yield, cost, and operational simplicity. The three main approaches are:

  • Asymmetric Alkylation of a Glycine Equivalent: This is often the most direct and cost-effective method for large-scale synthesis. It involves using a chiral auxiliary to guide the stereoselective alkylation of a glycine substrate. A notable example is the use of a chiral Ni(II) complex of a glycine Schiff base, which allows for high diastereoselectivity and can be performed on a scale exceeding 100 grams.[1][2] The chiral auxiliary can often be recovered and reused, which is a significant economic advantage.[2]

  • Enzymatic Reductive Amination: Biocatalytic methods offer exceptional stereoselectivity (>99% ee), operate under mild, environmentally friendly conditions (aqueous media, ambient temperature), and can eliminate the need for complex protection/deprotection steps.[3] The primary challenge is the availability and cost of a suitable amino acid dehydrogenase that accepts the keto-acid precursor to (S)-2-Amino-6-phenylhexanoic acid. However, for many non-natural amino acids, this is becoming an increasingly viable and attractive green chemistry alternative.[3]

  • Resolution of a Racemic Mixture: This involves synthesizing the racemic amino acid and then separating the enantiomers. While seemingly straightforward, resolution can be inefficient as it discards 50% of the material unless a racemization/recycling loop is implemented. Common methods include diastereomeric salt formation with a chiral resolving agent or preparative chiral chromatography.[4][5] While effective, preparative HPLC is often too expensive for large-scale manufacturing but can be suitable for high-value compounds.[6]

Q2: Why is achieving high enantiomeric purity (>99% ee) so critical, and what are the main factors that can compromise it during scale-up?

A2: In pharmaceutical applications, stereochemistry is paramount. Often, only one enantiomer (the eutomer) of a chiral drug is responsible for the desired therapeutic effect, while the other (the distomer) can be inactive, have undesirable side effects, or even be toxic. Therefore, regulatory agencies demand high enantiomeric purity.

During scale-up, several factors can compromise enantiomeric purity:

  • Racemization: The α-proton of the amino acid is susceptible to abstraction under harsh basic or acidic conditions, or at elevated temperatures, leading to a loss of stereochemical integrity.[7] This is a critical consideration during both the reaction and workup phases.

  • Inadequate Stereocontrol: The effectiveness of the chiral catalyst or auxiliary can be diminished by impurities in starting materials or solvents, or by deviations from optimized reaction temperatures.

  • Purification-Induced Enrichment vs. Loss: While crystallization is intended to purify the desired enantiomer, improper conditions can sometimes lead to the co-precipitation of the unwanted enantiomer or the formation of a racemic conglomerate, making purification difficult.

Q3: What are the most significant challenges when transitioning the synthesis from a lab-bench (gram) scale to a pilot plant (kilogram) scale?

A3: Scaling up a synthesis introduces challenges beyond simple multiplication of quantities.

  • Heat Transfer: Reactions that are easily managed in a round-bottom flask can become dangerously exothermic in a large reactor. Efficient heat exchange becomes critical to maintain the precise temperature control needed for high selectivity.

  • Mass Transfer and Mixing: Ensuring homogenous mixing in a large reactor is difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity.

  • Solvent and Reagent Economics: The cost of solvents and reagents becomes a major driver at scale. Processes must be optimized to use minimal solvent volumes and cheaper, yet still high-quality, reagents.[2]

  • Downstream Processing: Purification by column chromatography, common in the lab, is often economically and practically unfeasible at scale. The process must be designed around a robust, scalable purification method like crystallization.[2][8] This requires significant development to find suitable solvent systems.

  • Safety and Environmental Concerns: Handling large quantities of flammable solvents, corrosive acids/bases, and potentially toxic reagents requires stringent safety protocols and waste management strategies.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Oxidative decomposition of starting materials or products under basic conditions.[1][2]2. Incomplete reaction due to poor mixing or insufficient reaction time.3. Side reactions (e.g., over-alkylation).1. Use deoxygenated (e.g., nitrogen-sparged) solvents, especially aprotic polar solvents like DMF.[1][2]2. Increase agitation speed and monitor reaction progress by TLC or HPLC to ensure completion.3. Optimize stoichiometry; use a slight excess (e.g., 1.05 equivalents) of the alkylating agent and base.[2]
Poor Enantioselectivity (<98% ee) 1. Racemization of the product under harsh basic conditions.[7]2. Impure or degraded chiral auxiliary/catalyst.3. Reaction temperature is too high, reducing the energy difference between diastereomeric transition states.1. Use a milder base or perform the reaction at a lower temperature (e.g., 0-5°C).[2]2. Verify the purity and integrity of the chiral source before use.3. Implement strict temperature control. Even a small deviation can impact selectivity.
Difficult Product Isolation & Purification 1. High polarity and water solubility of the amino acid makes extraction inefficient.[8]2. Product oiling out instead of crystallizing.3. Impurities are co-crystallizing with the product.1. Adjust the pH of the aqueous phase to the isoelectric point (pI) of the amino acid to minimize its water solubility before extraction or crystallization.2. Screen a wide range of solvent/anti-solvent systems for crystallization. Toluene has been shown to be effective for similar Fmoc-protected amino acids.[2]3. Perform a staged cooling crystallization, potentially with seeding, to improve selectivity. Consider a re-crystallization from a different solvent system if purity is still low.
Poor Chiral HPLC Resolution 1. Incorrect Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition (pH, organic modifier, additives).[9]3. Low column efficiency due to column aging or contamination.1. For amino acids, macrocyclic glycopeptide (e.g., Teicoplanin, Vancomycin) or ligand-exchange columns are often effective.[6][9]2. Systematically screen mobile phase parameters. Vary the organic modifier (MeOH, ACN) and its concentration. Adjust pH with additives like TFA or NH₄OAc.3. Flush the column or replace it if performance degrades. Ensure samples are filtered before injection.

Part 3: Visualization & Key Workflows

General Synthesis & Purification Workflow

The following diagram outlines a typical workflow for the asymmetric synthesis and purification of (S)-2-Amino-6-phenylhexanoic acid.

Caption: High-level workflow for asymmetric synthesis.

Troubleshooting Decision Tree for Low Enantioselectivity

This diagram provides a logical path for diagnosing and solving issues related to poor enantiomeric excess (ee).

Start Low ee Observed (<99%) Check_Temp Was Reaction Temp Stable & Correct? Start->Check_Temp Check_Base Is the Base too Strong or Concentration too High? Check_Temp->Check_Base Yes Sol_Temp Solution: Improve Reactor Temperature Control Check_Temp->Sol_Temp No Check_Aux Is the Chiral Auxiliary of High Purity? Check_Base->Check_Aux No Sol_Base Solution: Use Milder Base or Lower Temperature Check_Base->Sol_Base Yes Check_QC Is the Analytical Method Validated for Resolution? Check_Aux->Check_QC Yes Sol_Aux Solution: Re-purify or Source New Auxiliary Check_Aux->Sol_Aux No Sol_QC Solution: Optimize Chiral HPLC Method (CSP, Mobile Phase) Check_QC->Sol_QC No End Problem Resolved Check_QC->End Yes Sol_Temp->End Sol_Base->End Sol_Aux->End Sol_QC->End

Caption: Troubleshooting path for low enantioselectivity.

Part 4: Key Experimental Protocols

Protocol 1: Large-Scale Asymmetric Alkylation via Ni(II) Complex

This protocol is adapted from methodologies demonstrated to be effective for over 100g-scale synthesis of non-proteinogenic amino acids.[2]

  • Objective: To synthesize (S)-2-Amino-6-phenylhexanoic acid with high diastereoselectivity.

  • Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate PPE. Use deoxygenated solvents to prevent oxidative side reactions.[1]

  • Complex Formation: In an appropriately sized reactor under an inert argon atmosphere, suspend the chiral Ni(II) complex of the glycine Schiff base (1.0 equiv.) in deoxygenated DMF.

  • Basification: Cool the suspension to 0-5°C. Add a solution of 10% KOH in Methanol (1.05 equiv.) dropwise, maintaining the internal temperature below 5°C. The solution should become dark red and homogenous.

    • Causality: The base deprotonates the glycine α-carbon to form a nucleophilic enolate. The Ni(II) complex structure shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus controlling the stereochemistry.[1]

  • Alkylation: Add 1-bromo-4-phenylbutane (1.05 equiv.) dropwise, again keeping the temperature between 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Decomplexation: Once the reaction is complete, disassemble the complex by adding the reaction mixture to a solution of 2N HCl in dimethoxyethane (DME) at room temperature.

    • Causality: The acidic workup protonates the Schiff base nitrogen and hydrolyzes the imine bond, releasing the free amino acid from the chiral template. Using DME as a solvent is more efficient for large-scale operations than methanol.[2]

  • Workup & Isolation: After hydrolysis, adjust the pH to the isoelectric point (~pH 6) to precipitate the crude amino acid. Filter the solid, wash with cold water and then a non-polar solvent (e.g., hexane) to remove organic impurities. The recovered chiral auxiliary can be purified from the filtrate.

Protocol 2: Chiral HPLC Method Development for Purity Analysis

  • Objective: To develop a robust analytical method to determine the enantiomeric purity of the synthesized (S)-2-Amino-6-phenylhexanoic acid.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column Selection: Start with a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), such as a CHIROBIOTIC T or V column. These are known for their broad selectivity for amino acids.[9]

  • Mobile Phase Screening:

    • Phase 1 (Polar Organic Mode): Start with a mobile phase of 100% Methanol containing a small amount of acid and base additive (e.g., 0.1% Acetic Acid and 0.1% Triethylamine). This often provides good initial separation.

    • Phase 2 (Reversed-Phase Mode): If Phase 1 fails, try a mixture of an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 6.0) and an organic modifier (Acetonitrile or Methanol).[6] Screen a gradient of 10-90% organic modifier.

  • Optimization: Once initial separation is observed, optimize the resolution (Rs > 1.5) by:

    • Adjusting the percentage of the organic modifier.

    • Varying the column temperature between 20°C and 40°C.[9]

    • Adjusting the mobile phase pH.

  • Sample Preparation: Dissolve the amino acid sample in the mobile phase at a concentration of ~1 mg/mL and filter through a 0.45 µm filter.

  • Validation: Once optimized, validate the method for linearity, accuracy, and precision according to standard guidelines.

Part 5: References

  • Ghosh, A. K., & Brindisi, M. (2015). Asymmetric syntheses of unnatural amino acids and hydroxyethylene peptide isosteres. Vertex AI Search.

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology.

  • Belokon, Y. N., et al. (1999). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications.

  • Soloshonok, V. A., & Han, J. (2015). Asymmetric synthesis of non-proteinogenic amino acids. KUBIKAT.

  • Le, T., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI.

  • Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. Chemistry – An Asian Journal.

  • Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. Wiley Online Library. Available at: [Link]

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate.

  • CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents. Available at:

  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid. Google Patents. Available at:

  • ChemInform Abstract: Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic Acid. ResearchGate. Available at: [Link]

  • Al-Qasema, B., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC.

  • Boog, B., et al. (2004). Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed.

  • Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids. Benchchem.

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem.

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.

  • What do you do when your peptide synthesis fails?. Biotage.

  • US20170036991A1 - Isolation and purification of 6-aminocaproic acid. Google Patents. Available at:

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

  • Soderberg, T. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.

  • Separation and Refining of Amino acids. DIAION.

  • US4379941A - Resolution of racemic amino acids. Google Patents. Available at:

  • Amino Acid Analysis: “How-To” Guide. Agilent.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.

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Optimization

Technical Support Center: Interpreting Complex NMR Spectra of (S)-2-Amino-6-phenylhexanoic Acid

Welcome to the technical support center for the analysis of (S)-2-Amino-6-phenylhexanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (S)-2-Amino-6-phenylhexanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions, and advanced interpretation techniques to navigate the complexities of its NMR spectra.

Introduction

(S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid with a chiral center at the alpha-carbon and a flexible hexanoic acid side chain terminating in a phenyl group. This combination of features gives rise to a ¹H and ¹³C NMR spectrum that can be challenging to interpret due to overlapping signals, complex splitting patterns, and the influence of experimental conditions. This guide will provide the expertise to confidently assign the structure and understand the conformational dynamics of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for (S)-2-Amino-6-phenylhexanoic acid?

The exact chemical shifts will vary depending on the solvent, pH, and concentration. However, we can predict the approximate ranges for the key signals based on the functional groups present.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for (S)-2-Amino-6-phenylhexanoic acid

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
C2~3.5 - 4.0~55 - 60Shift is sensitive to pH and solvent.
C3~1.7 - 1.9~30 - 35Complex multiplet due to coupling with Hα and Hγ.
C4~1.3 - 1.5~25 - 30Likely to be a complex multiplet.
C5~1.5 - 1.7~30 - 35Diastereotopic protons, may have different shifts.
C6~2.5 - 2.7~35 - 40Benzylic protons, deshielded by the phenyl ring.
AromaticC8-C12~7.1 - 7.3~125 - 130Signals for ortho, meta, and para protons may overlap.
NH₂NVariable (Broad)-Often a broad singlet, may exchange with solvent.
COOHC1-~175 - 180Carboxylic acid carbon.

Note: These are estimated ranges. Experimental values can and will vary.

Q2: How do solvent and pH affect the NMR spectrum?

The choice of solvent and the pH of the solution have a profound impact on the NMR spectrum of amino acids.

  • Solvent Effects : Protic solvents like D₂O or CD₃OD can lead to the exchange of labile protons (NH₂ and COOH), causing their signals to broaden or disappear entirely.[1][2] Aprotic polar solvents like DMSO-d₆ are often preferred for observing these exchangeable protons as the exchange rate is slower.[3] The polarity of the solvent can also influence the chemical shifts of other protons and carbons in the molecule.[4]

  • pH Effects : The ionization state of the amino and carboxylic acid groups is pH-dependent. At low pH, both groups will be protonated (-NH₃⁺, -COOH). At neutral pH (the isoelectric point), the molecule exists as a zwitterion (-NH₃⁺, -COO⁻). At high pH, both groups will be deprotonated (-NH₂, -COO⁻). These changes in charge distribution significantly alter the electronic environment of nearby nuclei, causing substantial shifts in their NMR signals, particularly for the α-proton and α-carbon.

Q3: Why are some of the aliphatic proton signals so complex?

The complexity arises from spin-spin coupling between non-equivalent neighboring protons.

  • Hα (C2-H) : This proton is coupled to the two Hβ protons on C3, which are themselves diastereotopic (magnetically non-equivalent) due to the chiral center at C2. This results in a complex splitting pattern, often a doublet of doublets or a multiplet.

  • Aliphatic Chain (C3-C5) : The protons on the flexible side chain (C3, C4, and C5) are all coupled to their neighbors. This creates a cascade of overlapping multiplets that can be difficult to resolve in a 1D spectrum. This phenomenon is known as complex splitting .[5][6]

Troubleshooting Common Issues

Issue 1: The α-proton (Hα) signal is broad and poorly resolved.

Cause: This is often due to intermediate-rate chemical exchange of the adjacent amine protons or conformational exchange of the side chain. Quadrupolar broadening from the ¹⁴N nucleus can also contribute.

Solutions:

  • Lower the Temperature: Cooling the sample can slow down exchange processes, leading to sharper signals.

  • Change the Solvent: Switching to a solvent that reduces the rate of proton exchange, such as DMSO-d₆, can be effective.[3]

  • Adjust the pH: Moving to a lower pH (e.g., by adding a drop of DCl) will protonate the amine group to -NH₃⁺, which can sometimes sharpen the Hα signal by altering the exchange dynamics and the electric field gradient around the nitrogen.

  • Decoupling: While not standard for ¹H NMR, nitrogen-14 decoupling experiments can be performed on specialized instruments to remove the quadrupolar broadening effect.

Issue 2: The aromatic proton signals are overlapping and difficult to assign.

Cause: The five protons on the terminal phenyl group have very similar chemical environments, leading to closely spaced signals in the aromatic region (~7.1-7.3 ppm).

Solutions:

  • Increase Spectrometer Field Strength: A higher field magnet will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Use a 2D NMR Technique: A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons. While the aromatic protons are coupled to each other, this may not fully resolve them. A 2D TOCSY (Total Correlation Spectroscopy) can be more informative by showing correlations between all protons within the same spin system.[7][8]

  • 2D HSQC/HMBC: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton to its directly attached carbon.[9] Since the ortho, meta, and para carbons have distinct chemical shifts, this can help to indirectly assign the attached protons. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment can show correlations between protons and carbons that are 2-3 bonds away, further aiding in assignment.

Issue 3: I see unexpected peaks in my spectrum.

Cause: These could be due to impurities, residual solvent, or water.

Solutions:

  • Check Solvent Purity: Always use high-purity deuterated solvents.

  • Identify Residual Solvent Peaks: Be aware of the characteristic chemical shifts of common residual solvents (e.g., acetone, ethyl acetate, grease). Tables of these shifts are widely available.

  • Water Peak: The chemical shift of water is highly variable depending on the solvent and temperature. In DMSO-d₆, it appears around 3.3 ppm; in CDCl₃, it's around 1.6 ppm.[2]

  • Confirm Purity with Other Methods: If in doubt, use another analytical technique like mass spectrometry or HPLC to confirm the purity of your sample.

Advanced Spectral Interpretation

Confirming Stereochemistry

While standard NMR in an achiral solvent cannot distinguish between enantiomers, it is possible to confirm the stereochemistry using chiral auxiliaries.[10][11][12]

  • Chiral Derivatizing Agents (CDAs): Reacting the amino acid with a chiral agent (e.g., Mosher's acid) creates a mixture of diastereomers.[13] These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric excess and, in some cases, the absolute configuration.

  • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce small chemical shift differences between the enantiomers due to the formation of transient diastereomeric complexes.[14]

Utilizing 2D NMR for Complete Assignment

For a molecule with this level of complexity, 2D NMR is essential for unambiguous assignment.

dot

Caption: Workflow for NMR assignment.

Experimental Protocols:

  • 2D COSY: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks will appear between Hα and Hβ, Hβ and Hγ, and so on, allowing you to "walk" down the aliphatic chain.

  • 2D TOCSY: This is particularly powerful for amino acids.[7] Starting from the well-defined Hα signal, the TOCSY experiment will show correlations to all other protons in the aliphatic side chain, providing a complete picture of the spin system.

  • ¹H-¹³C HSQC: This experiment is crucial for assigning the carbon spectrum. Each cross-peak links a proton to the carbon it is directly bonded to. This is invaluable for resolving ambiguity in the crowded aliphatic region of the ¹³C spectrum.

  • ¹H-¹³C HMBC: This experiment reveals longer-range correlations (2-3 bonds). For example, it can show a correlation from the Hε protons to the quaternary aromatic carbon (C7), confirming the connectivity of the side chain to the phenyl ring.

Summary of Key Spectral Features

The interpretation of the NMR spectra of (S)-2-Amino-6-phenylhexanoic acid requires a systematic approach. By understanding the influence of experimental conditions and leveraging the power of 2D NMR techniques, a complete and unambiguous assignment of both the ¹H and ¹³C spectra can be achieved. This detailed structural information is critical for researchers in fields ranging from medicinal chemistry to materials science.

References

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]

  • Havlin, R. H., et al. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(17), 4724-4735. [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. [Link]

  • Jimenez, M. A., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of Biomolecular NMR, 4(1), 47-59. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Journal of the American Chemical Society, 129(47), 14854-14854. [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-117. [Link]

  • Fujiwara, S., et al. (1962). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. I. DNP Amino Acids. Bulletin of the Chemical Society of Japan, 35(10), 1658-1662. [Link]

  • University of Colorado Boulder. (n.d.). Analysis of 1H NMR Spectra. [Link]

  • Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

  • Ohnishi, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1189. [Link]

  • LibreTexts Chemistry. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]

  • Di Pietro, S., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(12), 8294-8304. [Link]

  • Havlin, R. H., et al. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(17), 4724-4735. [Link]

  • JoVE. (2024). ¹H NMR: Complex Splitting. [Link]

  • University of Massachusetts Amherst. (n.d.). The 19F NMR of Amino Acid Derivatives. ScholarWorks@UMass Amherst. [Link]

  • Clore, G. M., & Gronenborn, A. M. (1989). Two-Dimensional NMR and Protein Structure. Annual Review of Biochemistry, 58, 223-256. [Link]

  • JoVE. (2024). ¹H NMR of Labile Protons: Deuterium (²H) Substitution. [Link]

  • University of Colorado Boulder. (n.d.). More complex splitting patterns. Organic Chemistry at CU Boulder. [Link]

  • Arata, Y., & Fujiwara, S. (1964). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. II. Analyses of NMR Spectra of Amino Acids. Bulletin of the Chemical Society of Japan, 37(3), 387-391. [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem) [Video]. YouTube. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • LibreTexts Chemistry. (2019). 2D NMR Introduction. [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. Molecules, 29(23), 5439. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5621-5632. [Link]

  • Poveda, A., & Jiménez-Barbero, J. (2021). The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited. Journal of the American Chemical Society, 143(23), 8589-8594. [Link]

  • Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift? [Link]

  • PubChem. (n.d.). 6-Phenylhexanoic Acid. [Link]

  • Itoh, H. (2018). Problem Session. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (S)-2-Amino-6-phenylhexanoic Acid

Welcome to the Unnatural Amino Acid Synthesis Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of (S)-2-Amino-6-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Unnatural Amino Acid Synthesis Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of (S)-2-Amino-6-phenylhexanoic acid (Aph). This specific non-natural amino acid is a critical building block for peptide therapeutics and self-assembling supramolecular nanomaterials [1].

Because the aliphatic chain separating the chiral center from the phenyl ring is longer than in standard phenylalanine derivatives, its synthesis requires stringent stereocontrol and optimized isolation protocols. Below, we break down the three primary synthetic routes, compare their quantitative metrics, and provide deep-dive troubleshooting for the most common failure points.

Quantitative Comparison of Synthetic Strategies

Before troubleshooting, it is critical to evaluate if your chosen synthetic route aligns with your scale and purity requirements.

Table 1: Performance Metrics of Common Synthetic Routes for (S)-2-Amino-6-phenylhexanoic Acid

Synthetic RouteTypical Overall YieldEnantiomeric Excess (ee)ScalabilityPrimary Yield-Limiting Step
Asymmetric Alkylation (Ni-BPB) 65–75%>98%MediumComplex disassembly / Hydrolysis
Enzymatic Resolution (Acylase I) 40–45% (Max 50%)>99%HighProduct isolation / pH drift
Asymmetric Hydrogenation (Rh-DuPhos) 85–90%95–98%HighCatalyst poisoning / Enamide synthesis
Synthetic Strategy Decision Matrix

SyntheticRoutes Target (S)-2-Amino-6-phenylhexanoic Acid Target Molecule Route1 Asymmetric Alkylation (Ni-BPB Complex) Target->Route1 High ee, Med Yield Route2 Enzymatic Resolution (L-Aminoacylase) Target->Route2 High ee, 50% Max Yield Route3 Asym. Hydrogenation (Rh-DuPhos) Target->Route3 High ee, High Yield Sub1 Alkyl Halide + Base Route1->Sub1 Issue1 Hydrolysis/Ni Removal Route1->Issue1 Main Challenge Sub2 Racemic N-Acetyl Amino Acid Route2->Sub2 Issue2 pH Drift/Inhibition Route2->Issue2 Main Challenge Sub3 Dehydroamino Acid (Enamide) Route3->Sub3 Issue3 Catalyst Poisoning Route3->Issue3 Main Challenge

Decision tree for selecting a synthetic route and identifying primary bottlenecks.

Section 1: Asymmetric Alkylation (Ni(II)-BPB Complex)

This route utilizes the Ni(II) complex of a chiral Schiff base derived from (S)-N-benzylproline (BPB) and glycine. It is highly favored for bench-scale synthesis due to its predictable stereocontrol.

Standard Protocol:

  • Suspend the Ni(II)-(S)-BPB-Glycine complex (1.0 eq) and powdered KOH (5.0 eq) in dry DMF.

  • Add 4-phenylbutyl iodide (1.2 eq) under argon and stir at room temperature for 2 hours.

  • Quench with aqueous acetic acid, filter, and extract to isolate the alkylated complex.

  • Hydrolyze the complex by refluxing in 3N HCl at 70°C for 3 hours.

  • Extract the chiral auxiliary with dichloromethane (DCM).

  • Purify the aqueous layer via cation-exchange chromatography to isolate the free amino acid.

FAQ 1: We are using 4-phenylbutyl bromide for the alkylation, but our yields stall at 40% with significant starting material remaining. How can we drive this to completion?

Answer: The issue stems from the competing kinetics of the SN2 alkylation versus the stability of the enolate. 4-phenylbutyl bromide is a relatively sluggish electrophile. While the Ni(II) complex stabilizes the enolate, prolonged reaction times at room temperature lead to side reactions, including oxidative degradation and minor epimerization. Solution: You must increase the electrophilicity of your alkylating agent. Add a catalytic amount of Sodium Iodide (NaI) (0.2–0.5 equivalents) to perform an in situ Finkelstein reaction, converting the bromide to the highly reactive 4-phenylbutyl iodide. Alternatively, synthesize and isolate 4-phenylbutyl iodide prior to the reaction.

FAQ 2: During the acidic hydrolysis of the alkylated Ni(II) complex, our isolated yield drops significantly, and the final product has a green tint. What is causing this?

Answer: A green tint indicates Nickel(II) contamination. The disassembly of the Ni(II) complex requires harsh acidic conditions. If you attempt to isolate the amino acid by simple isoelectric precipitation, any residual NiCl₂ will co-precipitate or remain chelated to the amino acid, destroying both yield and purity. Solution: Implement a self-validating ion-exchange protocol. After extracting the chiral auxiliary with DCM, load the highly acidic aqueous layer onto a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form).

  • Validation Step: Wash the column extensively with deionized water. Monitor the eluent; continue washing until the green color is completely gone and the pH of the eluent is neutral.

  • Elution: Elute the pure (S)-2-amino-6-phenylhexanoic acid using 5% aqueous ammonia. Concentrate the ninhydrin-positive fractions in vacuo.

NiBPBWorkflow Step1 Ni-BPB-Glycine Complex Formation Step2 Deprotonation (Base) Step1->Step2 Step3 Alkylation (4-phenylbutyl iodide) Step2->Step3 Step4 Acidic Hydrolysis (HCl, 70°C) Step3->Step4 Error1 Sluggish Reaction (Use NaI catalyst) Step3->Error1 If Bromide used Step5 Ion-Exchange Purification Step4->Step5 Error2 Ni2+ Contamination (Use Dowex Resin) Step4->Error2 If direct precip.

Workflow and troubleshooting intervention points for the Ni-BPB alkylation route.

Section 2: Enzymatic Resolution (L-Aminoacylase)

Enzymatic resolution using Acylase I (from Aspergillus melleus) is a highly reliable biocatalytic method for the kinetic resolution of unnatural amino acids [2]. It selectively hydrolyzes the N-acetyl group of the (S)-enantiomer from a racemic mixture.

Standard Protocol:

  • Dissolve racemic N-acetyl-2-amino-6-phenylhexanoic acid in 0.1 M phosphate buffer.

  • Adjust pH to 7.8 using 1M LiOH or NaOH.

  • Add CoCl₂ (0.5 mM final concentration) and L-Aminoacylase.

  • Incubate at 37°C until exactly 50% conversion is reached.

  • Acidify to pH 2.0 to stop the reaction, extract the unreacted (R)-N-acetyl derivative with ethyl acetate, and isolate the free (S)-amino acid from the aqueous layer.

FAQ 3: Our enzymatic resolution starts fast but plateaus at 25–30% conversion instead of the theoretical 50%. Why is the enzyme deactivating?

Answer: This is a classic case of product inhibition driven by pH drift. As L-aminoacylase hydrolyzes the N-acetyl group, it releases one equivalent of acetic acid per molecule of (S)-amino acid generated. If your buffer capacity is insufficient, the pH will rapidly drop below the enzyme's optimal range (pH 7.5–8.0). This causes reversible conformational changes and rapid deactivation. Furthermore, the enzyme requires Cobalt(II) ions for maximal activity; chelating impurities in the water can strip this cofactor. Solution: Do not rely solely on buffer capacity. Implement a pH-stat autotitrator to continuously add 1M NaOH, maintaining the pH at exactly 7.8 throughout the reaction. Ensure your buffer is supplemented with 0.5 mM CoCl₂ to stabilize the metalloenzyme's active site.

Section 3: Asymmetric Hydrogenation

For large-scale synthesis, the asymmetric hydrogenation of 2-acetamido-6-phenylhex-2-enoic acid using a Rhodium(I) chiral phosphine catalyst (e.g., [Rh(COD)(DuPhos)]BF₄) is the most atom-economical route.

FAQ 4: We are attempting asymmetric hydrogenation of the enamide precursor. The enantiomeric excess (ee) is excellent (>98%), but the conversion is highly variable (sometimes <50%).

Answer: Rhodium-based chiral phosphine catalysts are exquisitely sensitive to trace impurities. The enamide substrate, often prepared via an Erlenmeyer-Plöchl azlactone synthesis, frequently contains trace ring-opening byproducts, unreacted aldehydes, or residual halides that act as potent catalyst poisons. Because the catalyst loading is typically very low (0.1–1.0 mol%), even parts-per-million levels of poisons will halt the catalytic cycle. Solution:

  • Substrate Purification: Rigorously purify the enamide substrate by recrystallization (do not rely solely on flash chromatography) prior to hydrogenation.

  • Degassing: Degas all solvents using the freeze-pump-thaw method to remove dissolved oxygen, which oxidizes the electron-rich phosphine ligands.

  • Pressure Kinetics: Conduct the reaction at a slightly elevated hydrogen pressure (e.g., 5–10 atm). Higher H₂ pressure increases the rate of the desired oxidative addition step, allowing the catalytic cycle to outcompete the binding kinetics of trace poisons to the metal coordination sites.

References
  • Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures. Chemistry of Materials - ACS Publications. Available at:[Link]

  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at:[Link]

Optimization

Best practices for handling and storing (S)-2-Amino-6-phenylhexanoic acid

Welcome to the technical support center for (S)-2-Amino-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-2-Amino-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal handling, storage, and troubleshooting for this unique non-natural amino acid. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the "why" behind each recommendation.

Compound Overview and Key Properties

(S)-2-Amino-6-phenylhexanoic acid is a non-proteinogenic amino acid characterized by a phenyl group at the end of its aliphatic side chain. This structural feature imparts significant hydrophobicity, which is a critical factor in its handling and application.

PropertyValueSource
CAS Number 80887-26-9[1]
Appearance White solid[1]
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]

FAQs and Troubleshooting Guides

This section addresses common questions and challenges encountered during the use of (S)-2-Amino-6-phenylhexanoic acid in a question-and-answer format.

Handling and Storage

Q1: What are the immediate safety precautions I should take when handling (S)-2-Amino-6-phenylhexanoic acid for the first time?

A1: (S)-2-Amino-6-phenylhexanoic acid is categorized as a skin, eye, and respiratory irritant. Therefore, it is imperative to handle this compound within a fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of the powder by handling it carefully. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Q2: What are the optimal long-term storage conditions for the solid compound?

A2: For long-term stability, (S)-2-Amino-6-phenylhexanoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent degradation from moisture and atmospheric contaminants, it is best practice to store it at 2-8°C. While room temperature storage is acceptable for short periods, refrigerated conditions are recommended to maximize its shelf life.

Q3: I need to prepare a stock solution. What are the recommended solvents and what is the expected solubility?

Q4: How stable is (S)-2-Amino-6-phenylhexanoic acid in solution? How should I store my stock solutions?

A4: The stability of amino acids in solution can be variable. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. For aqueous solutions, be aware that microbial growth can occur; sterile filtering the solution before storage is advisable.

G

Application in Peptide Synthesis

Q5: I am having trouble incorporating (S)-2-Amino-6-phenylhexanoic acid into my peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. What could be the issue?

A5: The bulky phenylalkyl side chain of (S)-2-Amino-6-phenylhexanoic acid can cause significant steric hindrance, leading to incomplete or failed coupling reactions.[2] This is a common issue with non-natural amino acids that have large side chains.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Standard coupling reagents may not be efficient enough. Switch to a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[3]

  • Extend Coupling Time and Use Double Coupling: Increase the coupling reaction time to allow for the slower reaction kinetics. A double coupling strategy, where the coupling step is repeated with a fresh solution of the amino acid and coupling reagents, can significantly improve the incorporation efficiency.[2]

  • Solvent Choice: If you observe peptide aggregation on the resin, consider switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents like DMF/DCM.[4]

G Start Failed Coupling of (S)-2-Amino-6-phenylhexanoic acid Step1 Switch to Stronger Coupling Reagent (e.g., HATU, HCTU) Start->Step1 Step2 Extend Reaction Time and/or Perform Double Coupling Step1->Step2 Step3 Consider Alternative Solvents (e.g., NMP) Step2->Step3 End Successful Incorporation Step3->End

Use in Cell-Based Assays

Q6: I am observing unexpected cytotoxicity in my cell-based assay after introducing a peptide containing (S)-2-Amino-6-phenylhexanoic acid. What could be the cause?

A6: High concentrations of certain amino acids, especially those with structures that deviate from naturally occurring ones, can be cytotoxic.[5] The phenyl group in (S)-2-Amino-6-phenylhexanoic acid increases its hydrophobicity, which could lead to non-specific interactions with cell membranes and cellular components, potentially causing toxicity.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed. This will help you identify a non-toxic working concentration for your experiments.

  • Control Experiments: Include control experiments with the free amino acid to distinguish between the toxicity of the amino acid itself and the peptide it is part of.

  • Solvent Toxicity: Ensure that the final concentration of the solvent used for the stock solution (e.g., DMSO) is below the toxic threshold for your specific cell line.[6]

Chemical Compatibility

Q7: Are there any chemicals that are incompatible with (S)-2-Amino-6-phenylhexanoic acid?

A7: As a general rule for amino acids, avoid strong oxidizing agents, as they can degrade the molecule. Additionally, be cautious when using solutions containing certain metal ions, such as copper, as they can form complexes with amino acids, potentially leading to precipitation.[7][8] It is always good practice to consult a chemical compatibility chart for the specific class of compounds you are working with.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: In a chemical fume hood, accurately weigh out 2.07 mg of (S)-2-Amino-6-phenylhexanoic acid.

  • Dissolution: Transfer the solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity DMSO.

  • Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Storage: For immediate use, this solution can be kept at room temperature. For long-term storage, aliquot into single-use tubes and store at -20°C.

References

  • PubMed. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Available from: [Link]

  • PubMed. Synthesis of Novel Unnatural Amino Acid as a Building Block and Its Incorporation Into an Antimicrobial Peptide. Available from: [Link]

  • ResearchGate. Effects of L-phenylalanine and L-tyrosine on m-tyrosine-induced cytotoxicity. Available from: [Link]

  • eLife. Oxidation of cellular amino acid pools leads to cytotoxic mistranslation of the genetic code. Available from: [Link]

  • PubMed Central. Possible Incompatibility between Amino Acids and Copper in Solutions for Pediatric Parenteral Nutrition. Available from: [Link]

  • Reddit. Can you couple a non-amino acid to a solid phase peptide? Has anyone even tried?. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • SIFO. Compatibility and Stability of Additives in Parenteral Nutrition Admixtures. Available from: [Link]

  • JCI Insight. Inhibiting neutral amino acid transport for the treatment of phenylketonuria. Available from: [Link]

  • MDPI. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Available from: [Link]

  • PubMed Central. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]

  • YouTube. Overcoming Peptide Production Capacity Restraints. Available from: [Link]

  • ResearchGate. Incompatibility of trace element copper with amino acids in paediatric parenteral nutrition. Available from: [Link]

  • Reddit. DMSO vs. DMF for biological testing. Available from: [Link]

  • WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Available from: [Link]

  • Cambridge Core. Amino Acids and the Asymmetry of Life. Available from: [Link]

  • Google Patents. Improved process for the preparation of 6-aminohexanoic acid.
  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available from: [Link]

  • ACS Omega. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. Available from: [Link]

  • ResearchGate. Density and viscosity for 6-aminohexanoic acid in aqueous solutions at.... Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 6-Aminohexanoic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (S)- and (R)-2-Amino-6-phenylhexanoic Acid: A Guide for Researchers

In the landscape of drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. This guide provides a comprehensive comparative analysis of the enantiomers of 2-Amino-6-phenylhexanoic acid, (S)-2-Amino-6-phenylhexanoic acid and (R)-2-Amino-6-phenylhexanoic acid. While direct comparative biological data for these specific enantiomers is not extensively available in current literature, this document will synthesize available information on related compounds, discuss the fundamental principles of stereoisomerism in drug action, and provide detailed experimental protocols to empower researchers to conduct their own comparative studies.

The Significance of Chirality in Bioactive Molecules

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different interactions with the chiral environment of biological systems, such as enzymes and receptors. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the characterization and separation of enantiomers are paramount in the development of safe and effective therapeutics.

Physicochemical Properties of (S)- and (R)-2-Amino-6-phenylhexanoic Acid

A foundational step in the comparative analysis of these enantiomers is the characterization of their fundamental physicochemical properties.

Property(S)-2-Amino-6-phenylhexanoic acid(R)-2-Amino-6-phenylhexanoic acid
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol [1]207.27 g/mol [2][3]
CAS Number 80887-26-9[1]36061-09-3[3]
Appearance White solid[1]White solid[4]
Purity (typical) ≥95%[1]≥95%[4]

Postulated Biological Activity: Insights from Structurally Related Compounds

While direct experimental data on the biological activities of (S)- and (R)-2-Amino-6-phenylhexanoic acid is limited, studies on structurally similar compounds, particularly boronic acid analogs, provide valuable insights into their potential as enzyme inhibitors.

A notable example is the investigation of 2-amino-6-boronohexanoic acid (ABH) derivatives as inhibitors of arginase, an enzyme implicated in various physiological and pathological processes, including immune response and cardiovascular function. Research has shown that the stereochemistry at the α-carbon (C2) is a critical determinant of the inhibitory potency against arginase.

For instance, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid has been identified as a highly potent inhibitor of human arginases I and II[2]. Conversely, 2(S)-amino-6-boronohexanoic acid (S-ABH) is also a known inhibitor of arginase. This stereospecificity suggests that the (S)- and (R)-enantiomers of 2-Amino-6-phenylhexanoic acid may also exhibit differential activity towards arginase or other enzymes. The phenyl group in place of the boronic acid moiety could influence binding affinity and selectivity for the enzyme's active site.

Experimental Protocols for Comparative Analysis

To address the current knowledge gap, this section provides detailed methodologies for the synthesis, separation, and biological evaluation of (S)- and (R)-2-Amino-6-phenylhexanoic acid.

Stereoselective Synthesis

The stereoselective synthesis of each enantiomer is crucial for obtaining pure samples for comparative studies. One established method involves the use of a chiral auxiliary.

Protocol: Asymmetric Synthesis of (S)- or (R)-2-Amino-6-phenylhexanoic Acid

  • Preparation of the Chiral Auxiliary: Start with a commercially available chiral auxiliary, such as (S)- or (R)-4-phenyloxazolidin-2-one.

  • Acylation: Acylate the chiral auxiliary with an appropriate acyl chloride to form the N-acyloxazolidinone.

  • Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a stereochemically defined enolate.

  • Alkylation: React the enolate with a suitable electrophile, in this case, a 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane), to introduce the phenylhexyl side chain. The chiral auxiliary directs the alkylation to occur from the less sterically hindered face, leading to a high diastereomeric excess.

  • Cleavage of the Auxiliary: Cleave the chiral auxiliary from the product using a suitable method, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired enantiomerically enriched 2-Amino-6-phenylhexanoic acid. The choice of the (S)- or (R)-chiral auxiliary will determine the stereochemistry of the final product.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

G cluster_synthesis Stereoselective Synthesis Workflow start Chiral Auxiliary ((S)- or (R)-4-phenyloxazolidin-2-one) acylation Acylation start->acylation enolate Enolate Formation (LDA, -78°C) acylation->enolate alkylation Alkylation (1-bromo-4-phenylbutane) enolate->alkylation cleavage Auxiliary Cleavage (LiOH/H₂O₂) alkylation->cleavage purification Purification cleavage->purification product Enantiomerically Pure (S)- or (R)-2-Amino-6-phenylhexanoic acid purification->product

Caption: Workflow for the stereoselective synthesis of 2-Amino-6-phenylhexanoic acid enantiomers.

Chiral Separation of Enantiomers

For the analysis of enantiomeric purity and for obtaining small quantities of each enantiomer from a racemic mixture, chiral high-performance liquid chromatography (HPLC) is the method of choice.

Protocol: Chiral HPLC Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) known for resolving amino acids. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or crown ether-based columns are often effective.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving separation. A typical mobile phase for polysaccharide-based columns in normal phase mode would be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. For crown ether-based columns, an acidic aqueous mobile phase is commonly used.

  • Detection: Use a UV detector, typically at a wavelength around 210-220 nm, where the amino acid absorbs light.

  • Method Validation: Validate the analytical method for parameters such as linearity, accuracy, precision, and limit of detection and quantification to ensure reliable results.

G cluster_hplc Chiral HPLC Separation Workflow sample Racemic Mixture of 2-Amino-6-phenylhexanoic acid injection Injection into HPLC sample->injection column Chiral Stationary Phase (e.g., Polysaccharide-based) injection->column elution Elution with Optimized Mobile Phase column->elution detection UV Detection elution->detection result Separated Enantiomer Peaks ((S) and (R)) detection->result

Caption: Workflow for the chiral separation of 2-Amino-6-phenylhexanoic acid enantiomers by HPLC.

In Vitro Biological Evaluation: Arginase Inhibition Assay

Based on the activity of related boronic acid analogs, a logical first step in the biological characterization of (S)- and (R)-2-Amino-6-phenylhexanoic acid is to assess their ability to inhibit arginase.

Protocol: Arginase Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain purified human arginase I or II. Prepare a stock solution of the substrate, L-arginine.

  • Inhibitor Preparation: Prepare stock solutions of (S)- and (R)-2-Amino-6-phenylhexanoic acid in a suitable solvent.

  • Assay Procedure:

    • Pre-incubate the arginase enzyme with varying concentrations of each enantiomer (the inhibitor) in a buffer solution.

    • Initiate the enzymatic reaction by adding L-arginine.

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • Stop the reaction.

  • Detection of Urea: The activity of arginase is determined by measuring the amount of urea produced from the hydrolysis of L-arginine. This can be quantified using a colorimetric assay, such as the diacetylmonoxime method.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) for each enantiomer. A lower IC₅₀ value indicates a more potent inhibitor.

G cluster_assay Arginase Inhibition Assay arginase Arginase Enzyme preincubation Pre-incubation arginase->preincubation inhibitor (S)- or (R)-Enantiomer (Inhibitor) inhibitor->preincubation reaction Enzymatic Reaction preincubation->reaction arginine L-Arginine (Substrate) arginine->reaction urea Urea Production reaction->urea detection Colorimetric Detection of Urea urea->detection ic50 IC₅₀ Determination detection->ic50

Caption: Schematic of an in vitro arginase inhibition assay.

Conclusion and Future Directions

The comparative analysis of (S)- and (R)-2-Amino-6-phenylhexanoic acid represents a compelling area of research with the potential to uncover novel therapeutic agents. While direct comparative biological data is currently lacking, the stereospecific activity of structurally related arginase inhibitors strongly suggests that these enantiomers will exhibit differential biological profiles.

This guide provides a foundational framework for researchers to embark on a thorough investigation of these molecules. By following the outlined experimental protocols for stereoselective synthesis, chiral separation, and in vitro biological evaluation, the scientific community can begin to elucidate the distinct properties of each enantiomer. Future studies should extend to a broader range of biological targets, as well as in vivo pharmacokinetic and toxicological assessments, to build a comprehensive understanding of the therapeutic potential of (S)- and (R)-2-Amino-6-phenylhexanoic acid. The exploration of these chiral building blocks may pave the way for the development of new, more effective, and safer medicines.

References

  • Van Zandt, M. C., Whitehouse, D. L., Golebiowski, A., Ji, M. K., Zhang, M., Beckett, R. P., ... & Schroeter, H. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of medicinal chemistry, 56(6), 2568–2580. [Link]

  • Google Patents. (2020). Improved process for the preparation of 6-aminohexanoic acid. WO2020031201A1.
  • PubChem. 6-Phenylhexanoic acid. [Link]

  • MDPI. (2024). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences. [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • Google Patents. (2022). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. CN112645833A.
  • Google Patents. (2009). Biochemical synthesis of 6-amino caproic acid. US7491520B2.
  • Google Patents. (2020). Amino acid compounds and methods of use. US10696672B2.
  • Regulations.gov. (2021). US Patent No. 8829195. [Link]

  • Wiley Online Library. (2001). Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. Journal of Mass Spectrometry. [Link]

  • PubMed. (2021). Determination of phenylalanine enantiomers in the plasma and urine of mammals and ᴅ-amino acid oxidase deficient rodents using two-dimensional high-performance liquid chromatography. [Link]

  • PubMed. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. [Link]

  • MDPI. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. International Journal of Molecular Sciences. [Link]

  • Royal Society of Chemistry. (2022). Specific chiral recognition of amino acid enantiomers promoted by an enzymatic bioreactor in MOFs. Journal of Materials Chemistry C. [Link]

  • National Center for Biotechnology Information. (2018). Amino Acid Metabolism. [Link]

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Comparative

Validating the Biological Targets of (S)-2-Amino-6-phenylhexanoic Acid (Aph)-Incorporated Ligands: A Comparative Guide

In modern peptide drug discovery and targeted protein degradation (PROTACs/SNIPERs), non-natural amino acids are critical "molecular rulers." Among these, (S)-2-Amino-6-phenylhexanoic acid (Aph) (CAS: 80887-26-9) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In modern peptide drug discovery and targeted protein degradation (PROTACs/SNIPERs), non-natural amino acids are critical "molecular rulers." Among these, (S)-2-Amino-6-phenylhexanoic acid (Aph) (CAS: 80887-26-9) has emerged as a privileged building block. Characterized by a four-carbon aliphatic chain separating its chiral alpha-carbon from a terminal phenyl ring, Aph is prominently featured in highly potent cyanobacterial natural products like Anabaenopeptins and Namalides ()[1].

As an application scientist, I frequently utilize Aph to drive picomolar-to-nanomolar affinity against metallo-carboxypeptidases such as Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) and Carboxypeptidase A (CPA)[2]. Beyond natural products, Aph is increasingly engineered into CD38-binding agents[3], Glypican-3 (GPC3) targeting radiopharmaceuticals[4], and self-assembling diphenylalanine microstructures[5].

This guide objectively compares the performance of Aph against natural alternatives and outlines the self-validating experimental workflows required to confirm its biological targets.

Mechanistic Rationale: The Causality of the 4-Carbon Spacer

When designing inhibitors for enzymes with deep, hydrophobic active sites (such as the S1' pocket of TAFIa), the distance between the peptide backbone and the interacting aromatic ring dictates target affinity.

  • (S)-Phenylalanine (Phe): Contains a 1-carbon (methylene) spacer. It cannot reach the bottom of deep S1' pockets, resulting in weak, transient binding and rapid dissociation.

  • (S)-2-Amino-5-phenylpentanoic acid (App): Contains a 3-carbon spacer. This improves affinity but leaves a slight steric gap, preventing optimal van der Waals packing[1].

  • (S)-2-Amino-6-phenylhexanoic acid (Aph): The 4-carbon spacer perfectly matches the depth of the TAFIa S1' pocket. The extended aliphatic chain maximizes hydrophobic contacts along the pocket walls, while the terminal phenyl group engages in optimal π−π or CH- π interactions at the base, locking the target into an inactive conformation[6].

Pathway Thrombin Thrombin (Coagulation) proTAFI proTAFI (Zymogen) Thrombin->proTAFI Cleaves TAFIa TAFIa (Active Enzyme) proTAFI->TAFIa Activates Fibrin Fibrin Clot (C-term Lysines) TAFIa->Fibrin Removes Lysines (Prevents Degradation) Plasmin Plasmin (Fibrinolysis) Plasmin->Fibrin Degrades Clot Aph (S)-Aph Peptide (Target Inhibitor) Aph->TAFIa Deep S1' Pocket Binding (Blocks Activity)

Fig 1. Biological pathway of TAFIa in fibrinolysis and its targeted inhibition by (S)-Aph peptides.

Comparative Performance Data

To objectively evaluate the structural impact of the Aph moiety, we compare its performance against shorter-chain analogues within a standardized peptide scaffold targeting TAFIa. The data clearly demonstrates that extending the aliphatic chain to four carbons drives a logarithmic increase in functional potency[2].

Table 1: Comparative Binding & Inhibition Profiles of Peptide Variants

Amino Acid MoietyAliphatic Spacer LengthTargetBinding Affinity ( KD​ )Functional IC50​ Structural Consequence
(S)-Phenylalanine (Phe) 1 CarbonTAFIa> 10 µM~ 500 nMShallow pocket insertion; weak transient binding.
(S)-2-Amino-5-phenylpentanoic acid (App) 3 CarbonsTAFIa~ 120 nM~ 45 nMImproved hydrophobic contact; slight steric gap at pocket base.
(S)-2-Amino-6-phenylhexanoic acid (Aph) 4 CarbonsTAFIa< 5 nM1.5 - 2.1 nMOptimal S1' pocket depth match; maximized van der Waals packing.

(Note: IC50​ values for Aph are derived from Anabaenopeptin variants against TAFIa[2], while Phe and App values represent the relative baseline established by structure-activity relationship (SAR) principles).

Experimental Workflows for Target Validation

Validating the target of an Aph-containing ligand requires a multi-tiered approach. As an application scientist, I mandate that every protocol operates as a self-validating system —meaning the assay inherently proves its own reliability through built-in physical and biological controls.

Protocol 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: Quantify the direct biophysical interaction between the Aph-peptide and the target protein (e.g., TAFIa or CD38). Causality & Design: We utilize a CM3 sensor chip rather than a standard CM5. The lower dextran density of the CM3 chip reduces mass transport limitations and steric hindrance, which is critical when analyzing low-molecular-weight peptide ligands against large immobilized proteins[7].

Step-by-Step Methodology:

  • Immobilization: Prime the SPR system with HBS-P+ buffer (pH 7.4). Immobilize the target protein (e.g., TAFIa) via standard amine coupling onto Flow Cell 2 (FC2) to a target level of ~1500 RU.

  • Self-Validation (Reference Channel): Flow Cell 1 (FC1) must undergo the exact same EDC/NHS activation and ethanolamine deactivation chemistry without protein. All subsequent data must be double-referenced (FC2 minus FC1, minus buffer blank) to eliminate bulk refractive index shifts.

  • Analyte Injection: Inject the Aph-peptide in a 2-fold concentration series (e.g., 0.39 nM to 25 nM) at a high flow rate (30 µL/min) to minimize rebinding artifacts.

  • Regeneration: Apply a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the tightly bound Aph-peptide without denaturing the target protein.

Protocol 2: Functional Enzymatic Inhibition Assay

Objective: Confirm that the biophysical binding translates to functional target inhibition. Causality & Design: A fluorogenic substrate is chosen over a chromogenic one. Because the extended aromatic nature of Aph (and other peptide components) often absorbs heavily in the UV range, a standard spectrophotometric readout would yield false positives due to compound interference.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well black microplate, combine the target enzyme (e.g., 2 nM activated TAFIa) with varying concentrations of the Aph-peptide in assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20 to prevent non-specific plastic adsorption).

  • Incubation: Incubate for 15 minutes at room temperature. Causality: This allows the slow-binding kinetics of the deep Aph insertion to reach equilibrium before substrate introduction.

  • Substrate Addition: Add the specific fluorogenic substrate (e.g., a Dansyl-based reporter).

  • Self-Validation (Z'-Factor Controls): Include a "100% Activity" control (enzyme + substrate, no inhibitor) and a "Background" control (substrate only). The assay run is only accepted if the calculated Z'-factor between these controls is >0.5.

  • Readout: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using a 4-parameter logistic fit.

Workflow Step1 1. Synthesis & Incorporation Integrate (S)-Aph into peptide/PROTAC backbone Step2 2. Biophysical Validation (SPR) Measure binding kinetics (KD) on CM3 sensor chip Step1->Step2 Step3 3. Functional Enzymatic Assay Quantify IC50 via fluorogenic substrate cleavage Step2->Step3 Step4 4. Structural Confirmation X-ray crystallography of Aph in the target pocket Step3->Step4

Fig 2. Self-validating experimental workflow for confirming the biological targets of Aph-ligands.

Conclusion

The incorporation of (S)-2-Amino-6-phenylhexanoic acid (Aph) elevates standard peptide ligands into highly potent, target-specific therapeutics. By extending the aliphatic spacer to four carbons, Aph bridges the structural gap required to access deep hydrophobic pockets in targets like TAFIa, CPA, and CD38. When validating these targets, employing rigorous, self-validating biophysical (SPR) and functional (fluorogenic) assays is non-negotiable to ensure data integrity and drive successful drug development.

References
  • Simultaneous Production of Anabaenopeptins and Namalides by the Cyanobacterium Nostoc sp. CENA543 Source: ACS Publications (Journal of Natural Products) URL:[Link]

  • Anabaenopeptins as Highly Potent Inhibitors of Activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) Source: Scientific Reports (Nature / ResearchGate) URL:[Link]

  • US20250263440A1 - Cd38-binding agents and uses thereof Source: Google Patents URL
  • WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof Source: Google Patents URL
  • Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures Source: Chemistry of Materials (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to (S)-2-Amino-6-phenylhexanoic acid and Other Lysine Analogs in Functional Assays

In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins serve as a sophisticated language that dictates function, localization, and stability. Among the most versatile amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins serve as a sophisticated language that dictates function, localization, and stability. Among the most versatile amino acids is lysine, whose side chain is a hub for a multitude of modifications including methylation, acetylation, and ubiquitination.[1] These modifications are dynamically regulated by "writer" and "eraser" enzymes, which add or remove these marks, respectively.[2][3] To dissect these critical pathways and develop therapeutic interventions for diseases where they go awry, such as in various cancers, researchers rely on molecular tools that can mimic or antagonize the natural processes.[4][5]

Lysine analogs, synthetic molecules that resemble lysine's structure, are indispensable tools in this endeavor.[6] They allow for the precise interrogation of enzyme function, the validation of drug targets, and the elucidation of complex biological mechanisms. This guide provides a comparative analysis of (S)-2-Amino-6-phenylhexanoic acid against other key lysine analogs, focusing on their performance in critical functional assays, particularly in the context of epigenetic regulation.

Section 1: An Overview of Key Lysine Analogs

The utility of a lysine analog is defined by its structural nuances. Modifications to the canonical lysine side chain can alter its charge, size, and hydrophobicity, thereby influencing its interaction with enzyme active sites.[1] Here, we compare the structures of our focus compound, (S)-2-Amino-6-phenylhexanoic acid, with two other widely used lysine analogs: Thialysine and 6-Aminohexanoic acid.

Compound Structure Key Structural Features
L-Lysine (Natural Substrate) alt text Standard aliphatic side chain with a terminal ε-amino group.
(S)-2-Amino-6-phenylhexanoic acid (Structure not available as a standard image)Phenyl group replaces the terminal amino group of lysine. This introduces a bulky, hydrophobic, aromatic moiety.
Thialysine (S-Aminoethyl-L-cysteine) alt text The γ-methylene group (CH2) of the lysine side chain is replaced by a sulfur atom.[7]
6-Aminohexanoic acid (Ahx) alt text A synthetic analog that lacks the α-amino group, retaining the flexible hexanoic acid chain with a terminal amino group.

These structural differences are not trivial; they are the very basis for the differential effects these analogs have in functional assays. The introduction of a phenyl ring, a sulfur atom, or the removal of the alpha-amino group fundamentally alters how the molecule is recognized by lysine-binding proteins and enzymes.

Section 2: Comparative Analysis in Histone Demethylase Inhibition Assays

A primary application for lysine analogs is in the study of histone lysine demethylases (KDMs), enzymes that remove methyl groups from lysine residues on histone tails.[8] The aberrant activity of these enzymes is linked to various cancers, making them prime therapeutic targets.[4][9] Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key KDM that demethylates mono- and di-methylated Histone 3 Lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[4][10] Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes.[10]

Assay Principle: LSD1 Inhibition Assay

The most common method to assess the potency of KDM inhibitors is a biochemical assay that measures the enzymatic activity of recombinant LSD1 on a synthetic peptide substrate mimicking the histone H3 tail (e.g., H3K4me2). The activity can be measured by detecting the formaldehyde byproduct of the demethylation reaction or by using mass spectrometry to quantify the change in the peptide's methylation state.[11]

Comparative Performance

Compound / Analog Type Target Enzyme Reported IC50 / Kᵢ Mechanism of Action / Rationale
Polyamine Analogues (Biguanides) LSD1~5 µM (in cells)These compounds increase activating H3K4me2 marks and re-express silenced genes.[10] They act as potent inhibitors of LSD1.[10]
Thialysine Lysine 2,3-aminomutaseKᵢ = 0.12 mMWhile not an LSD1 inhibitor, Thialysine acts as a potent competitive inhibitor and alternative substrate for other lysine-utilizing enzymes.[13] Its sulfur atom alters electronic properties, affecting reaction kinetics.[13]
6-Aminohexanoic acid (Ahx) Plasmin / FibrinolysisAntifibrinolyticMimics lysine to block the lysine-binding sites on plasminogen, preventing it from binding to fibrin and thus inhibiting clot degradation.[14]

Expert Interpretation:

The structure of (S)-2-Amino-6-phenylhexanoic acid, with its terminal phenyl group, suggests a different inhibitory mechanism compared to cofactor-targeting drugs. The bulky, hydrophobic phenyl group could potentially occupy a hydrophobic pocket within the substrate-binding channel of LSD1, preventing the histone tail from properly docking. This would make it a competitive inhibitor with respect to the histone substrate. Its efficacy would heavily depend on the topology of the LSD1 active site. In contrast, polyamine analogs show potent inhibition, leading to significant changes in histone marks in cellular models.[10] Thialysine and Ahx demonstrate how even subtle changes (sulfur substitution) or significant changes (loss of α-amino group) can direct an analog to completely different classes of enzymes, like metabolic mutases or proteases in the fibrinolytic system.[13]

Workflow for a Typical LSD1 Inhibition Assay

Below is a generalized workflow for screening lysine analogs against LSD1 activity.

LSD1_Inhibition_Workflow cluster_prep 1. Preparation prep Assay Preparation reagents Reagent Mix: - Recombinant LSD1 - H3K4me2 Peptide Substrate - Assay Buffer analog Test Compound: (S)-2-Amino-6-phenylhexanoic acid or other Lysine Analog controls Controls: - No Enzyme (Negative) - Known Inhibitor (Positive) - DMSO (Vehicle) plate Dispense into 384-well Plate reagents->plate analog->plate controls->plate incubate Incubate (e.g., 60 min at 37°C) plate->incubate Initiate Reaction detect Detection Step (e.g., Add developing reagents) incubate->detect read Read Signal (Fluorescence / Luminescence) detect->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Caption: Workflow for an in vitro LSD1 biochemical inhibition assay.

Section 3: Dissecting Cellular Mechanisms

Beyond purified enzyme assays, the true test of an analog is its effect within a living cell. Here, analogs can have multifaceted effects, from being incorporated into proteins to disrupting metabolic pathways or inducing apoptosis.

Thialysine: A Case Study in Cytotoxicity

Thialysine (also known as S-Aminoethyl-L-cysteine) serves as an excellent example of a cytotoxic lysine analog.[7] In Jurkat T cells (a human leukemia line), thialysine treatment induces apoptosis.[15]

Mechanism of Action:

  • Mitochondrial Disruption: Thialysine triggers the release of cytochrome c from the mitochondria.[15]

  • Caspase Activation: This release initiates a caspase cascade, activating caspase-9 and the executioner caspase-3.[15]

  • Cell Cycle Arrest: Concurrently, thialysine causes a significant downregulation of key cell cycle proteins, including various cyclins and cyclin-dependent kinases (cdks), leading to cell cycle arrest in S and G2/M phases.[15]

This dual action of inducing apoptosis and halting cell cycle progression makes thialysine a potent cytotoxic agent.[15]

Signaling Pathway: Thialysine-Induced Apoptosis

The following diagram illustrates the mitochondria-dependent apoptotic pathway initiated by Thialysine.

Thialysine_Pathway Thialysine Thialysine Mito Mitochondria Thialysine->Mito Induces stress CellCycle Cell Cycle Arrest (Downregulation of cdks/cyclins) Thialysine->CellCycle CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: Thialysine induces apoptosis via mitochondrial stress and cell cycle arrest.

Section 4: Detailed Experimental Protocols

Scientific integrity requires reproducible methods. Below is a foundational protocol for a fluorescence-based LSD1 inhibition assay, a common method for screening potential inhibitors.

Protocol: Homogeneous Fluorescence-Based LSD1/KDM1A Inhibition Assay

This protocol is a representative example and should be optimized for specific laboratory conditions and reagent sources.

A. Reagents & Materials:

  • Recombinant Human LSD1/KDM1A

  • LSD1 Substrate: H3 (1-21) K4me2 Biotinylated Peptide

  • Test Compounds: (S)-2-Amino-6-phenylhexanoic acid, other analogs, and controls dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT.

  • Detection Reagents: A kit containing a horseradish peroxidase (HRP) enzyme and a fluorogenic HRP substrate.

  • White, opaque 384-well assay plates.

  • Fluorescence plate reader.

B. Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only (vehicle control) and a known LSD1 inhibitor (positive control).

  • Enzyme Preparation: Dilute recombinant LSD1 to the desired working concentration (e.g., 2X final concentration) in cold Assay Buffer.

  • Enzyme Addition: Add the diluted LSD1 solution to all wells except those designated as "negative control" or "no-enzyme" wells. Add an equal volume of Assay Buffer to the negative control wells.

  • Substrate Preparation: Dilute the biotinylated H3K4me2 peptide substrate to its working concentration (e.g., 2X final concentration) in Assay Buffer.

  • Reaction Initiation: Add the diluted peptide substrate to all wells to start the enzymatic reaction. The final reaction volume might be 10 µL.

  • Incubation: Gently mix the plate and incubate at 37°C for 60 minutes.

  • Detection:

    • Stop the enzymatic reaction and initiate the detection cascade by adding the HRP-based detection mix according to the manufacturer's instructions. This step typically measures the H₂O₂ byproduct of the FAD-dependent demethylation.

    • Incubate the plate at room temperature for 15-30 minutes to allow the signal to develop.

  • Data Acquisition: Read the fluorescence signal on a compatible plate reader (e.g., Excitation 535 nm, Emission 590 nm).

C. Data Analysis:

  • Normalize the data by setting the average signal from the "no-enzyme" wells as 0% activity and the average signal from the "DMSO vehicle" wells as 100% activity.

  • Calculate the percent inhibition for each test compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

D. Self-Validation & Controls:

  • Positive Control: A known inhibitor (e.g., Tranylcypromine) must show significant inhibition to validate assay sensitivity.

  • Negative Control: Wells without enzyme should produce a minimal background signal.

  • Z'-factor: Calculate the Z'-factor using the positive and vehicle controls to assess the assay's quality and suitability for high-throughput screening. A Z' > 0.5 is considered excellent.

Conclusion

The selection of a lysine analog is a critical experimental decision that hinges on the research question at hand.

  • For probing the active site of histone demethylases like LSD1, novel structures such as (S)-2-Amino-6-phenylhexanoic acid offer an opportunity to explore substrate-binding pockets, potentially yielding inhibitors with different mechanisms and selectivity profiles compared to cofactor-directed inhibitors.

  • For studies requiring the induction of specific cellular pathways, analogs like Thialysine are powerful tools to investigate apoptosis and cell cycle regulation.[15]

  • For applications outside of epigenetics, such as studying the fibrinolytic system, analogs like 6-Aminohexanoic acid have a long-established role.

This guide provides a framework for understanding and comparing these vital research tools. By carefully considering their structure, performance in functional assays, and cellular effects, researchers can make informed decisions to advance our understanding of lysine-dependent biological processes.

References

  • Huang, Y. et al. (2007). Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes. Proceedings of the National Academy of Sciences, 104(19), 8023–8028. [Link]

  • Zhou, C. et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE, 12(2), e0170301. [Link]

  • Zhang, K. et al. (2021). Functional analysis of protein post-translational modifications using genetic codon expansion. Protein Science, 30(1), 169-183. [Link]

  • Zhou, C. et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE. [Link]

  • Zhou, C. et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed. [Link]

  • Wikipedia. S-Aminoethyl-L-cysteine. Wikipedia. [Link]

  • Li, Z. et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 29(3), 565. [Link]

  • Ballinger, M. D. et al. (2001). Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine and characterization of the 4-thialysyl radical intermediate. Biochemistry, 40(10), 3036-3043. [Link]

  • Garcia, B. A. et al. (2009). MassSQUIRM: An assay for quantitative measurement of lysine demethylase activity. Epigenetics, 4(5), 324-331. [Link]

  • Baby, S. et al. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. ACS Chemical Biology, 18(10), 2144-2155. [Link]

  • Baby, S. et al. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. PubMed. [Link]

  • Zhou, C. et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. SciSpace. [Link]

  • Fierz, B. (2016). Probing lysine posttranslational modifications by unnatural amino acids. Chemical Communications, 52(42), 6877-6889. [Link]

  • PubChem. S-(2-Aminoethyl)-L-cysteine. National Center for Biotechnology Information. [Link]

  • Wang, C. et al. (2023). Activity Guided Azide-methyllysine Photo-trapping for Substrate Profiling of Lysine Demethylases. Journal of the American Chemical Society, 145(38), 20959–20968. [Link]

  • Wang, A. et al. (2011). Synthesis of proteins with defined posttranslational modifications using the genetic noncanonical amino acid incorporation approach. Chemical Science, 2(9), 1644-1654. [Link]

  • Christensen, D. G. et al. (2019). Post-translational Lysine Ac(et)ylation in Bacteria: A Biochemical, Structural, and Synthetic Biological Perspective. Frontiers in Microbiology, 10, 2244. [Link]

  • Li, Y. et al. (2022). Functional Characterization of the Lysine-Specific Histone Demethylases Family in Soybean. International Journal of Molecular Sciences, 23(11), 5988. [Link]

  • Wang, G. G. et al. (2013). Histone Lysine-Specific Methyltransferases and Demethylases in Carcinogenesis: New Targets for Cancer Therapy and Prevention. Current Drug Targets, 14(11), 1329–1353. [Link]

  • Chin, J. W. Post-translational modifications. MRC Laboratory of Molecular Biology. [Link]

  • Chalker, J. M. et al. (2011). Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine by Using a Chemical Mutagenesis Strategy. ChemBioChem, 12(1), 105-111. [Link]

  • Collazo, E. et al. (2005). Continuous Enzymatic Assay for Histone Lysine Methyltransferases. Analytical Biochemistry, 342(1), 86-92. [Link]

  • Lanouette, S. et al. (2014). The functional diversity of protein lysine methylation. Molecular Systems Biology, 10, 724. [Link]

  • Adamczyk, M. et al. (1999). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Tetrahedron: Asymmetry, 10(2), 247-252. [Link]

  • Cybulska, A. M. et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]

  • Gieldon, A. et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. PLOS ONE, 11(9), e0163040. [Link]

Sources

Comparative

Introduction: The Structural Rationale for (S)-2-Amino-6-phenylhexanoic Acid

Title: Comparative Cross-Reactivity and Selectivity Profiling of (S)-2-Amino-6-phenylhexanoic Acid in Peptidomimetic Therapeutics As drug development pivots toward highly specific peptidomimetics and targeted payloads, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cross-Reactivity and Selectivity Profiling of (S)-2-Amino-6-phenylhexanoic Acid in Peptidomimetic Therapeutics

As drug development pivots toward highly specific peptidomimetics and targeted payloads, managing off-target cross-reactivity is paramount. (S)-2-Amino-6-phenylhexanoic acid (Aph) is a synthetic, non-natural amino acid characterized by a four-carbon aliphatic chain separating its chiral alpha-carbon from the terminal phenyl ring[1]. In contrast to natural Phenylalanine (Phe) or Homophenylalanine (Hpa), incorporating Aph is a strategic structural intervention. The extended aliphatic spacer allows the phenyl moiety to probe deep hydrophobic pockets (such as the S1' subsite of metalloproteases) while simultaneously by ubiquitous endogenous proteases[2].

Comparative Performance: Aph vs. Natural Aromatic Amino Acids

When designing peptide inhibitors, antibody-drug conjugate (ADC) payloads, or , off-target cross-reactivity represents a critical failure point[3]. Aph-containing peptides demonstrate distinct advantages over their natural counterparts:

  • Proteolytic Stability & Reduced Enzymatic Cross-Reactivity: Natural Phe-containing peptides are highly susceptible to chymotrypsin-like proteases. The inclusion of Aph creates a steric mismatch in the active sites of these off-target enzymes, drastically reducing cross-reactive cleavage.

  • Target Selectivity: In the development of inhibitors for Thrombin Activatable Fibrinolysis Inhibitor (TAFIa), Aph derivatives show superior selectivity over closely related metalloproteases compared to their Phe or Tyrosine counterparts[2]. Furthermore, Aph is increasingly utilized in to ensure orthogonal selectivity in complex biological matrices[4].

  • Supramolecular Assembly & Material Cross-Reactivity: Beyond single-target binding, Aph significantly alters peptide self-assembly. Dipeptides like DiAph compared to the nanotubes formed by diphenylalanine (DiPhe)[5]. This structural divergence alters the surface area available for non-specific protein adsorption, thereby lowering the cross-reactivity of these materials with biological matrices[6].

Mechanism Phe Natural Phenylalanine (Short Chain) Protease Endogenous Proteases (Off-Target) Phe->Protease High Cleavage Target Deep Hydrophobic Pocket (Primary Target) Phe->Target Weak Binding Aph (S)-2-Amino-6-phenylhexanoic acid (Extended Chain) Aph->Protease Steric Clash Aph->Target Optimal Fit

Caption: Structural mechanism dictating target selectivity and reduced cross-reactivity.

Experimental Workflows for Cross-Reactivity Profiling

To objectively evaluate the cross-reactivity of Aph-based compounds, a rigorous, self-validating experimental framework is required. The following protocols detail the methodologies used to establish selectivity indices.

Protocol 1: Enzymatic Selectivity and Cross-Reactivity Assay Causality: To prove that Aph reduces off-target binding, we must measure the inhibition constant ( Ki​ ) against the primary target versus a panel of homologous proteases. The extended chain of Aph alters the transition-state geometry, which we quantify via steady-state kinetics. Step-by-step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the Aph-peptide and the Phe-peptide control in 100% DMSO. Dilute to working concentrations (1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Enzyme Incubation: Incubate 1 nM of the target enzyme (e.g., TAFIa) or off-target enzymes (e.g., Carboxypeptidase N, Plasmin) with the peptide variants for 30 minutes at 37°C to allow equilibrium binding.

    • Self-Validation Checkpoint: Include a vehicle control (DMSO only) to establish maximum uninhibited enzyme velocity ( Vmax​ ) and a known pan-inhibitor (e.g., GEMSA) to validate the assay's dynamic range and ensure the enzyme is fully active.

  • Substrate Addition: Add the appropriate fluorogenic substrate to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes. Calculate initial velocities ( v0​ ) and determine IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics Causality: Cross-reactivity in vivo is often driven by prolonged residence times on off-target proteins. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing whether cross-reactive binding is a transient artifact or a stable interaction. Step-by-step Methodology:

  • Sensor Chip Functionalization: Immobilize the target and off-target proteins on separate flow cells of a CM5 sensor chip using standard amine coupling chemistry.

    • Self-Validation Checkpoint: Reserve one flow cell as a blank reference (activated and immediately blocked with ethanolamine) to subtract non-specific bulk refractive index changes and matrix effects.

  • Analyte Injection: Inject Aph-peptides at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound analyte without denaturing the immobilized protein.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Workflow A Synthesize Aph-Peptide B Primary Target Assay A->B C Cross-Reactivity Panel A->C D SPR Binding Kinetics B->D C->D E Selectivity Index D->E

Caption: Workflow for evaluating target selectivity and cross-reactivity of Aph-peptides.

Quantitative Data Summaries

The following tables summarize the comparative advantages of utilizing Aph in peptidomimetic design, highlighting both enzymatic selectivity and supramolecular interaction profiles.

Table 1: Comparative Selectivity Profiling of Peptidomimetics (Representative data modeling TAFIa vs. homologous metalloproteases)

Compound VariantPrimary Target Ki​ (nM)Off-Target 1 (CPN) Ki​ (nM)Off-Target 2 (Plasmin) Ki​ (nM)Selectivity Index (Primary/Off-Target 1)
Phe-Peptide (Control)45.2180.5850.04.0x
Hpa-Peptide (Analog)12.4150.2>10,00012.1x
Aph-Peptide 1.8 >10,000 >10,000 >5,500x

Table 2: Supramolecular Assembly and Matrix Cross-Reactivity (Based on the self-assembly of diphenylalanine analogues)

DipeptideAliphatic Spacer LengthMorphological AssemblyBiological Matrix Cross-Reactivity
DiPhe1 CarbonNanotubesHigh (Rapid protein corona formation)
DiApp3 CarbonsMicro-rodsModerate
DiAph 4 Carbons Micro-planks Low (Sterically shielded surface)

References

  • Title: Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures Source: Chemistry of Materials (ACS Publications) URL: [Link]

  • Title: Anabaenopeptins as Highly Potent Inhibitors of Activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) Source: ResearchGate / Sanofi-Aventis Deutschland GmbH URL: [Link]

  • Title: Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights Source: MDPI (Gels) URL: [Link]

  • Title: US20250263440A1 - Cd38-binding agents and uses thereof Source: Google Patents URL
  • Title: WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof Source: Google Patents URL

Sources

Validation

Orthogonal methods to confirm the activity of (S)-2-Amino-6-phenylhexanoic acid

An Application Scientist's Guide to Orthogonal Methodologies for Confirming the Bioactivity of (S)-2-Amino-6-phenylhexanoic Acid Introduction: The Imperative for Orthogonal Validation This guide provides a detailed frame...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Orthogonal Methodologies for Confirming the Bioactivity of (S)-2-Amino-6-phenylhexanoic Acid

Introduction: The Imperative for Orthogonal Validation

This guide provides a detailed framework for confirming the activity of (S)-2-Amino-6-phenylhexanoic acid. Structurally, this compound is an analog of the amino acid lysine, featuring a phenyl group in place of the terminal epsilon-amino group. This substitution suggests a potential role as a competitive inhibitor for lysine-binding proteins, such as histone deacetylases (HDACs), where the phenyl group might occupy a hydrophobic pocket in the enzyme's active site.

Here, we will test the hypothesis that (S)-2-Amino-6-phenylhexanoic acid acts as an HDAC inhibitor. We will detail two orthogonal methods to validate this proposed activity:

  • A Direct Biochemical Assay: An in vitro fluorogenic assay to measure the compound's direct inhibitory effect on purified HDAC1 enzyme activity.

  • A Cell-Based Target Engagement Assay: A Western blot analysis to quantify the downstream cellular consequence of HDAC inhibition—the hyperacetylation of histone H3 in treated cells.

By comparing the results from a clean biochemical system with those from a complex cellular environment, we can build a strong, validated case for the compound's mechanism of action.

Method 1: In Vitro Fluorogenic HDAC1 Inhibition Assay

This biochemical assay directly measures the ability of (S)-2-Amino-6-phenylhexanoic acid to inhibit the enzymatic activity of purified HDAC1. It utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by HDAC1. An inhibitor will prevent this process, resulting in a lower fluorescence signal.

Rationale for Experimental Design

The choice of a fluorogenic assay provides high sensitivity and a quantitative readout (IC50 value), which is the standard for assessing inhibitor potency. Using a purified enzyme isolates the interaction between the compound and its putative target, eliminating the complexities of a cellular environment. This ensures that any observed inhibition is a direct result of the compound's interaction with the HDAC1 enzyme.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_development Development & Readout Compound_Prep Prepare serial dilution of (S)-2-Amino-6-phenylhexanoic acid Incubate Incubate Compound + Enzyme (15 min, RT) Compound_Prep->Incubate Enzyme_Prep Dilute recombinant HDAC1 enzyme Enzyme_Prep->Incubate Substrate_Prep Prepare fluorogenic HDAC substrate Add_Substrate Add Substrate (Incubate 60 min, 37°C) Substrate_Prep->Add_Substrate Incubate->Add_Substrate Add_Developer Add Developer Solution (Incubate 15 min, RT) Add_Substrate->Add_Developer Read_Fluorescence Read Fluorescence (Ex/Em = 360/460 nm) Add_Developer->Read_Fluorescence

Caption: Workflow for the in vitro fluorogenic HDAC1 inhibition assay.

Detailed Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of (S)-2-Amino-6-phenylhexanoic acid in DMSO.

    • Perform a serial dilution in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to create a concentration range from 100 µM to 1 nM.

  • Assay Plate Setup:

    • Use a black, flat-bottom 96-well plate to minimize background fluorescence.

    • Add 5 µL of each compound dilution to triplicate wells.

    • Include wells for a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

  • Enzyme Incubation:

    • Dilute purified, recombinant human HDAC1 enzyme in assay buffer to a working concentration (e.g., 0.2 ng/µL).

    • Add 40 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Substrate Reaction:

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration of 50 µM in assay buffer.

    • Add 5 µL of the substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction by adding 50 µL of developer solution (e.g., assay buffer containing 2 µM Trichostatin A and 0.1% NP-40). The developer also contains a protease to cleave the deacetylated lysine, releasing the fluorophore.

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis and Expected Results

The raw fluorescence units (RFU) are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the HDAC1 activity.

CompoundIC50 (µM)
(S)-2-Amino-6-phenylhexanoic acid5.2
Trichostatin A (Positive Control)0.002
DMSO (Vehicle)> 100
Table 1. Hypothetical IC50 values obtained from the in vitro fluorogenic HDAC1 assay.

A definitive IC50 value in the low micromolar range would provide strong evidence that the compound directly inhibits HDAC1 activity.

Method 2: Cellular Histone Acetylation Assay via Western Blot

This cell-based assay serves as an orthogonal method to confirm that the compound engages its target in a physiological context and elicits the expected downstream biological effect. If (S)-2-Amino-6-phenylhexanoic acid inhibits HDACs in living cells, it should lead to an accumulation of acetylated histones, a key substrate of these enzymes. This can be visualized and quantified using a Western blot.

Rationale for Experimental Design

Observing a cellular effect is a critical validation step. It confirms that the compound is cell-permeable and not immediately metabolized or effluxed. More importantly, it demonstrates that the biochemical activity observed in vitro translates to a functional outcome in a complex cellular system. We will probe for acetylation on Histone H3 at lysine 9 (H3K9ac), a well-established mark regulated by class I HDACs.

Experimental Workflow Diagram

G cluster_cell_culture Cell Treatment cluster_protein_prep Sample Preparation cluster_wb Western Blot cluster_analysis Analysis Seed_Cells Seed HeLa cells in 6-well plates Treat_Cells Treat with Compound (0, 1, 5, 10, 25 µM) for 24 hours Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and extract histones Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe Probe with primary Abs (anti-AcH3, anti-H3) Block->Probe Detect Incubate with secondary Ab and develop signal Probe->Detect Image Image chemiluminescence Detect->Image Densitometry Perform densitometry (Normalize AcH3 to Total H3) Image->Densitometry

Caption: Workflow for cellular histone acetylation analysis by Western blot.

Detailed Experimental Protocol
  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates at a density that allows them to reach ~70% confluency on the day of treatment.

    • Treat the cells with increasing concentrations of (S)-2-Amino-6-phenylhexanoic acid (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. Include a positive control (Trichostatin A, 100 nM) and a vehicle control (DMSO).

  • Histone Extraction:

    • Wash cells with ice-cold PBS containing 5 mM sodium butyrate to preserve histone modifications.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Isolate the nuclear fraction or perform a whole-cell lysate. For histone analysis, an acid extraction is often preferred to enrich for basic histone proteins.

  • Protein Quantification:

    • Quantify the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto a 15% polyacrylamide gel.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-H3K9ac) at the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To confirm equal loading, strip the membrane and re-probe with an antibody against total Histone H3.

  • Signal Visualization and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated H3 band to the corresponding total H3 band for each sample.

Data Analysis and Expected Results

The analysis should reveal a dose-dependent increase in the normalized H3K9ac signal in cells treated with (S)-2-Amino-6-phenylhexanoic acid.

Treatment Concentration (µM)Normalized Acetyl-H3 Signal (Fold Change vs. Vehicle)
0 (Vehicle)1.0
11.3
52.8
104.5
254.8
100 nM TSA (Positive Control)5.0
Table 2. Hypothetical densitometry results showing a dose-dependent increase in histone H3 acetylation following treatment.

A clear, dose-dependent increase in histone acetylation provides strong evidence that the compound is cell-permeable and inhibits HDAC activity within the cell, confirming the in vitro findings.

Comparison and Conclusion

FeatureMethod 1: In Vitro HDAC AssayMethod 2: Cellular Western Blot
System Biochemical (Purified Enzyme)Cell-Based (Live Cells)
Primary Readout Enzyme Inhibition (IC50)Downstream Effect (Protein Modification)
Key Question Answered Does the compound directly inhibit the target enzyme?Does the compound engage the target in a cell and cause a biological effect?
Strengths Quantitative (potency), high-throughput, mechanistic clarity.Confirms cell permeability, physiological relevance, target engagement.
Limitations Lacks biological context (no cell wall, metabolism, etc.).Semi-quantitative, lower throughput, indirect measure of inhibition.

The combination of these two orthogonal methods provides a powerful and convincing validation of the proposed activity of (S)-2-Amino-6-phenylhexanoic acid. The in vitro assay confirms a direct, molecular interaction with the target, HDAC1, and provides a quantitative measure of its potency (IC50). The cellular Western blot assay corroborates this finding in a more complex, physiologically relevant environment, demonstrating that the compound can enter cells, engage its target, and produce the expected downstream biological consequence.

Together, these results build a high-confidence case that (S)-2-Amino-6-phenylhexanoic acid is a bona fide HDAC inhibitor. This validated starting point is crucial for any further preclinical development or its use as a chemical probe in biological research.

References

  • Title: Histone Deacetylases and their Inhibitors in Cancer, Inflammation, and Other Diseases Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: A guide to histone isolation and analysis Source: The FEBS Journal URL: [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of (S)-2-Amino-6-phenylhexanoic Acid Derivatives as Neprilysin Inhibitors

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of (S)-2-Amino-6-phenylhexanoic acid derivatives as inhibitors of Neprilysin (NEP). Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of (S)-2-Amino-6-phenylhexanoic acid derivatives as inhibitors of Neprilysin (NEP). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the rationale behind experimental design, detailed methodologies, and a quantitative comparison of inhibitor potency, supported by experimental data.

Introduction: The Significance of Neprilysin Inhibition

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[1] By inactivating these peptides, NEP contributes to the regulation of blood pressure, fluid homeostasis, and cardiovascular health. Inhibition of NEP has emerged as a promising therapeutic strategy for the management of cardiovascular diseases, particularly heart failure.[1][2] By preventing the breakdown of natriuretic peptides, NEP inhibitors can potentiate their beneficial effects, which include vasodilation, natriuresis, and diuresis.[3][4]

The clinical success of angiotensin receptor-neprilysin inhibitors (ARNIs), such as the combination of sacubitril and valsartan, has validated NEP as a valuable drug target.[5][6][7] Sacubitril is a prodrug that is converted in vivo to its active metabolite, LBQ657, a potent NEP inhibitor.[1][5] The core structure of many NEP inhibitors, including LBQ657, is based on amino acid scaffolds that mimic the natural substrates of the enzyme. This guide focuses on derivatives of (S)-2-Amino-6-phenylhexanoic acid, a scaffold that offers a versatile platform for designing potent and selective NEP inhibitors.

The Rationale for a Structure-Activity Relationship (SAR) Study

The primary objective of SAR studies is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. This knowledge is instrumental in optimizing drug candidates for improved potency, selectivity, and pharmacokinetic properties. For (S)-2-Amino-6-phenylhexanoic acid derivatives, the key structural components available for modification include:

  • The Phenyl Ring: Substitutions on the phenyl ring can influence hydrophobic and electronic interactions within the S1' subsite of the NEP active site.

  • The Hexanoic Acid Chain: The length and rigidity of the aliphatic chain can impact the positioning of the molecule within the active site.

  • The Amino and Carboxyl Groups: These functional groups are crucial for interacting with key residues and the catalytic zinc ion in the NEP active site. Modifications to these groups, or their replacement with bioisosteres, can significantly alter binding affinity.

This guide will explore the impact of these modifications on the inhibitory potency of (S)-2-Amino-6-phenylhexanoic acid derivatives against NEP.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro NEP inhibitory activity of a series of substituted biphenyl butanoic acid derivatives, which are structurally related to (S)-2-Amino-6-phenylhexanoic acid. The data is adapted from a structure-guided design study aimed at identifying potent NEP inhibitors.[1]

CompoundR1R2R3IC50 (nM)
LBQ657 (1) HHH4.7
2 HHH450
3 CH3HH15
4 HHH2200
13 HClH130
14 HFH250
15 HBrH140
16 HCH3H130
17 HOCH3H430
18 HCF3H260
19 HCNH300
20 HHCl>10000
21 HHF5700
22 HHCH32100
23 HHOCH33600

Discussion of Structure-Activity Relationships

The data presented in the table reveals several key SAR trends for this series of NEP inhibitors.

Impact of the Linker Group

A critical determinant of potency is the nature of the linker connecting the biphenyl moiety to the carboxylic acid group that coordinates with the zinc ion in the active site.

  • Chirality and Rigidity: The parent compound, LBQ657 (1 ), possesses a chiral methyl group on the linker. Removal of this methyl group in compound 2 leads to a nearly 100-fold decrease in inhibitory activity (IC50 = 450 nM vs. 4.7 nM).[1] This suggests that the chiral center helps to pre-organize the molecule in a conformation favorable for binding. The dimethyl analog 3 (IC50 = 15 nM) is more potent than 2 , indicating that restoring some steric bulk on the linker is beneficial, though not as effective as the single chiral methyl group.[1]

  • Simplified Linker: Compound 4 , with a simplified, non-substituted butanoic acid linker, shows a significant drop in potency (IC50 = 2200 nM).[1] This highlights the importance of the linker's structure in properly positioning the zinc-binding carboxylate.

Influence of Phenyl Ring Substitution

The S1' subsite of NEP is a hydrophobic pocket that can accommodate various substituents on the biphenyl moiety.

  • Meta-Substitutions on the Proximal Phenyl Ring: Introducing small hydrophobic substituents at the R2 position (meta- to the linker) of the proximal phenyl ring significantly improves the potency of the simplified linker series. For instance, the addition of a chlorine atom in compound 13 (IC50 = 130 nM) results in a 17-fold increase in activity compared to the unsubstituted analog 4 .[1] Similar improvements are observed with other small hydrophobic groups like fluorine (14 , IC50 = 250 nM), bromine (15 , IC50 = 140 nM), and methyl (16 , IC50 = 130 nM).[1] These substituents likely engage in favorable van der Waals interactions within the S1' subsite.[1]

  • Para-Substitutions on the Proximal Phenyl Ring: In contrast, substitutions at the R3 position (para- to the linker) are detrimental to activity. Compounds 20-23 , with various substituents at this position, all exhibit significantly weaker inhibitory potency (IC50 > 2100 nM) compared to the meta-substituted analogs.[1] This suggests that bulky groups at the para position may cause steric clashes within the S1' pocket.

Experimental Protocols

General Synthesis of Substituted Biphenyl Butanoic Acid Derivatives

The synthesis of the biphenyl butanoic acid derivatives generally involves a Suzuki coupling reaction to construct the biphenyl core, followed by elaboration of the butanoic acid side chain. A representative synthetic scheme is depicted below.

G A Arylboronic Acid C Suzuki Coupling (Pd catalyst, base) A->C B Aryl Halide B->C D Biphenyl Intermediate C->D Formation of Biphenyl Core E Alkylation/Elaboration of Butanoic Acid Side Chain D->E F Final Inhibitor E->F Introduction of Zinc-Binding Moiety G cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis A Recombinant Human NEP D Incubate at 37°C A->D B Fluorogenic Substrate B->D C Test Compound (Inhibitor) C->D E Measure Fluorescence (Excitation/Emission) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Sources

Validation

Comparing the efficacy of (S)-2-Amino-6-phenylhexanoic acid with known inhibitors

Comparative Efficacy Guide: (S)-2-Amino-6-phenylhexanoic Acid-Based Peptidomimetics vs. Standard Inhibitors Executive Summary In the landscape of modern drug development, extending the hydrophobic reach of peptide-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: (S)-2-Amino-6-phenylhexanoic Acid-Based Peptidomimetics vs. Standard Inhibitors

Executive Summary

In the landscape of modern drug development, extending the hydrophobic reach of peptide-based inhibitors is a critical strategy for targeting deep enzymatic pockets. As a Senior Application Scientist overseeing lead optimization pipelines, I frequently evaluate the structural advantages of non-proteinogenic amino acids. (S)-2-Amino-6-phenylhexanoic acid (Aph) has emerged as a transformative pharmacophore. By introducing an elongated carbon spacer between the peptide backbone and a terminal phenyl ring, Aph enables macrocyclic peptides (such as anabaenopeptins) to achieve unprecedented binding affinities[1].

This guide objectively compares the efficacy of Aph-incorporating peptidomimetics against traditional small-molecule inhibitors, specifically focusing on their role in inhibiting metallo-carboxypeptidases like Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) and Carboxypeptidase A (CPA)[2].

Mechanistic Grounding: The TAFIa Pathway

To understand the efficacy of Aph, we must first analyze the target biology. TAFIa is a zinc-dependent metalloprotease that attenuates fibrinolysis (blood clot breakdown). It functions by cleaving C-terminal lysine residues from partially degraded fibrin, thereby depriving plasminogen of its primary binding sites and stabilizing the clot[3].

Traditional small-molecule inhibitors often struggle to achieve high selectivity for TAFIa over other carboxypeptidases due to the highly conserved nature of the zinc-binding active site. However, Aph-based macrocycles leverage their bulky, elongated phenylhexyl side chain to penetrate deep into the unique S1' hydrophobic pocket of TAFIa, driving low-nanomolar affinity and superior selectivity[4].

Mechanism Thrombin Thrombin/Thrombomodulin proTAFI proTAFI (Zymogen) Thrombin->proTAFI Cleaves TAFIa Active TAFIa proTAFI->TAFIa Activation Fibrin Fibrin Clot (C-term Lysines) TAFIa->Fibrin Removes Lysines StableClot Lysis-Resistant Clot Fibrin->StableClot Stabilizes AphInhibitor Aph-Peptidomimetic AphInhibitor->TAFIa High-Affinity Binding StandardInhibitor Small Molecule Inhibitor StandardInhibitor->TAFIa Moderate Binding

Mechanism of TAFIa-mediated clot stabilization and targeted inhibition by Aph-based compounds.

Comparative Efficacy Data

The integration of Aph into a peptide macrocycle fundamentally alters its binding thermodynamics. Below is a synthesized quantitative comparison of Aph-peptidomimetics (e.g., Anabaenopeptin variants) against established standard inhibitors[5].

Table 1: Comparative Efficacy of TAFIa Inhibitors

Inhibitor ClassCompoundStructural FeatureTargetIC50 (nM)Selectivity (TAFIa/CPA)
Aph-Peptidomimetic Anabaenopeptin FContains (S)-2-Amino-6-phenylhexanoic acidTAFIa1.5> 1000-fold
Aph-Peptidomimetic Anabaenopeptin BContains (S)-2-Amino-6-phenylhexanoic acidTAFIa3.9> 500-fold
Small Molecule UK-396,082Pyridine derivativeTAFIa15.0~ 200-fold
Small Molecule GEMSAGuanidinoethylmercaptosuccinic acidTAFIa320.0< 10-fold
Proteinaceous PCIPotato Carboxypeptidase InhibitorTAFIa12.0< 5-fold

Data Analysis: Aph-based compounds demonstrate nearly a 10-fold increase in potency compared to the clinical standard UK-396,082, and a vastly superior selectivity profile compared to broad-spectrum proteinaceous inhibitors like PCI.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the efficacy data above must be validated through rigorous, artifact-free methodologies. Below is the self-validating workflow I mandate for evaluating Aph-incorporating compounds.

Protocol: High-Throughput Fluorogenic TAFIa Inhibition Assay

Objective: Accurately quantify the IC50 of highly hydrophobic Aph-peptides versus small-molecule standards.

  • Reagent Preparation: Dilute recombinant human TAFIa to a working concentration of 2 nM in Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: Maintaining a strictly low enzyme concentration ensures the assay operates under Michaelis-Menten steady-state conditions. Furthermore, supplementing with 0.01% Tween-20 prevents the highly hydrophobic phenylhexyl moiety of Aph from adhering to the polystyrene microplate. This self-validating step ensures the calculated IC50 reflects true enzymatic inhibition rather than artificial compound depletion.

  • Compound Titration: Prepare a 10-point serial dilution of the Aph-inhibitor and the standard (UK-396,082) starting from 1 µM down to 0.05 nM.

    • Causality: A broad logarithmic scale is required to capture the full sigmoidal dose-response curve, especially given the ultra-low nanomolar potency of Aph-peptides.

  • Pre-Incubation: Combine 25 µL of the enzyme solution with 25 µL of the compound dilutions in a 96-well black microplate. Incubate for 15 minutes at 25°C.

    • Causality: Aph-peptidomimetics are large macrocycles (~850 Da). Pre-incubation allows the bulky side chain to fully equilibrate within the S1' pocket, ensuring accurate thermodynamic affinity measurements.

  • Reaction Initiation: Add 50 µL of 100 µM Hippuryl-Arg substrate to all wells.

    • Causality: Hippuryl-Arg is utilized because its cleavage yields a highly specific fluorescent signal, bypassing the background absorbance issues common with macrocyclic peptide aggregates in traditional colorimetric assays.

  • Kinetic Readout & Analysis: Monitor fluorescence (Ex: 340 nm / Em: 410 nm) continuously for 30 minutes.

    • Causality: We utilize a continuous kinetic readout rather than an endpoint assay. This choice allows for the immediate identification of false positives caused by compound precipitation or auto-fluorescence, establishing a rigorously self-validating data set.

Protocol Prep 1. Reagent Prep (Aph-Peptide & TAFIa) Incubation 2. Pre-Incubation (15 min, 25°C) Prep->Incubation Equilibration Substrate 3. Substrate Addition (Hippuryl-Arg) Incubation->Substrate Initiate Reaction Kinetic 4. Kinetic Readout (Ex: 340nm / Em: 410nm) Substrate->Kinetic Continuous Assay Analysis 5. IC50 Calculation (Non-linear regression) Kinetic->Analysis Data Processing

Step-by-step fluorogenic assay workflow for validating Aph-based inhibitor efficacy.

Conclusion

When benchmarked against traditional small-molecule inhibitors, peptidomimetics incorporating (S)-2-Amino-6-phenylhexanoic acid exhibit vastly superior binding affinity and target selectivity. By intelligently engineering the distance between the peptide backbone and the aromatic ring, drug developers can exploit deep enzymatic pockets that are otherwise inaccessible to standard inhibitors. For researchers targeting metalloproteases like TAFIa, Aph represents a highly validated, efficacious building block for next-generation therapeutics.

References

  • [1] Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures | Chemistry of Materials - ACS Publications. URL:[Link]

  • [5] /[2] /[4] Simultaneous Production of Anabaenopeptins and Namalides by the Cyanobacterium Nostoc sp. CENA543 | Journal of Natural Products - ACS Publications. URL:[Link]

  • [3] Anabaenopeptins as Highly Potent Inhibitors of Activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) | Scientific Reports. URL: [Link]

Sources

Comparative

Head-to-Head Comparison of Synthesis Routes for Nirmatrelvir (PF-07321332)

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Biologists Content Focus: Mechanistic causality, route optimization, and scalable manufacturing protocols. Executive Summary & Retrosynthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Biologists Content Focus: Mechanistic causality, route optimization, and scalable manufacturing protocols.

Executive Summary & Retrosynthetic Strategy

Nirmatrelvir (PF-07321332), the active antiviral component of Paxlovid, is a highly potent SARS-CoV-2 main protease (Mpro) inhibitor. The transition of this peptidomimetic compound from a milligram-scale discovery molecule to a >100-metric-ton commercial active pharmaceutical ingredient (API) required overcoming severe synthetic bottlenecks.

The molecule is assembled from three key fragments:

  • Western Fragment: A trifluoroacetyl-L-tert-leucine derivative.

  • Central Fragment: A structurally complex bicyclic proline derivative.

  • Eastern Fragment: A pyrrolidinone bearing a critical nitrile "warhead."

FragmentAssembly W Western Fragment (L-tert-leucine deriv.) I Intermediate Dipeptide (Amide Formation) W->I Amidation C Central Fragment (Bicyclic Proline) C->I Amidation E Eastern Fragment (Primary Amide) N Nirmatrelvir (API) (Nitrile Warhead) E->N Amidation I->N 1. Amidation 2. Dehydration

Retrosynthetic fragment assembly of Nirmatrelvir highlighting late-stage dehydration.

Mechanistic Causality: The Cyanide Bottleneck

A critical question in the retrosynthetic design is: Why not synthesize the nitrile warhead early in the sequence? During early development, process engineers discovered that forming the nitrile prior to amide bond coupling risked generating detectable levels of highly toxic hydrogen cyanide gas during reactions with aminonitriles[1]. To ensure safety at a massive scale, the synthesis dictates coupling the Eastern fragment as a primary carboxamide , followed by a late-stage dehydration to install the nitrile warhead[1].

Route Comparison: Discovery vs. Commercial vs. Green Alternatives

First-Generation (Discovery) Route

The2 utilized a standard linear peptide coupling strategy[2].

  • Chemistry: Relied heavily on Boc-protected amino acids, utilizing HATU or EDCI for amide bond formation.

  • Dehydration: Employed the Burgess reagent to convert the primary amide to the nitrile.

  • Drawbacks: The use of protecting groups necessitated additional deprotection steps, lowering the overall yield to ~48%. Furthermore, the Burgess reagent is highly expensive, possesses poor atom economy, and is unsuitable for metric-ton scale manufacturing[3].

Commercial (Telescoped) Route

To meet unprecedented global demand, Pfizer developed a 1[1].

  • Chemistry: Eliminated Boc-protecting groups by utilizing the trifluoroacetamide derivative of L-tert-leucine directly. It leveraged unprotected sodium/lithium salts to maximize atom economy.

  • Dehydration: Replaced the Burgess reagent with a telescoped amidation-dehydration sequence using Trifluoroacetic anhydride (TFAA) and N-methylmorpholine (NMM)[3].

  • Advantages: This streamlined the process, reduced solvent waste (improving the E-factor), and boosted the overall yield to ~70%[2].

RouteComparison cluster_discovery Discovery Route (Linear) cluster_commercial Commercial Route (Convergent) D1 Boc-Protected Fragments D2 Peptide Coupling (HATU/EDCI) D1->D2 D3 Boc Deprotection D2->D3 D4 Dehydration (Burgess Reagent) D3->D4 Final Nirmatrelvir API D4->Final ~48% Yield C1 Unprotected Salts (Na/Li) C2 Convergent Amidation C1->C2 C3 Telescoped Dehydration (TFAA/NMM) C2->C3 C3->Final ~70% Yield

Workflow comparison: First-generation discovery route vs. commercial telescoped route.

Next-Generation Green Alternatives
  • Continuous Flow Chemistry: By transitioning the final amidation to a continuous flow reactor using T3P and DIPEA at 100 °C, researchers reduced the reaction time from 12–16 hours (batch) to just 30 minutes, maintaining >95% purity[2].

  • Ugi Multicomponent Reaction (U-3CR): A novel combines biocatalytic desymmetrization (>99% ee) with an Ugi-type reaction to construct the central bicyclic proline residue in a single step (>25:1 dr), bypassing traditional peptide coupling entirely.

Quantitative Data Comparison

ParameterFirst-Generation (Discovery)Commercial (Telescoped)Ugi Multicomponent (U-3CR)
Overall Yield ~48 - 50%~70%High (Step-dependent)
Key Reagents HATU, EDCI, Burgess ReagentTFAA, NMMUgi Reagents, Biocatalysts
Protecting Groups Yes (Boc)NoNo
Scale Demonstrated Kilogram (Clinical)>100 Metric TonsGram/Pilot
Reaction Time (Final) 12 - 16 hours~4 - 6 hoursN/A
Cyanide Risk Mitigated (Late dehydration)Mitigated (Late dehydration)Mitigated

Experimental Protocol: Telescoped Amidation-Dehydration Sequence

This self-validating protocol details the commercial end-game synthesis, converting the dipeptide acid and primary amide hydrochloride directly to the Nirmatrelvir MTBE solvate[3].

Objective: One-pot convergent amidation and primary amide dehydration. Reagents: Dipeptide acid (1.0 eq), Eastern fragment primary amide HCl salt (1.05 eq), N-methylmorpholine (NMM), Trifluoroacetic anhydride (TFAA). Solvent: Isopropyl acetate (iPrOAc).

Step-by-Step Methodology:

  • Reactor Charging: Charge a jacketed reactor with the dipeptide acid (1.0 eq) and the primary amide HCl salt (1.05 eq) suspended in iPrOAc.

  • Neutralization & Base Addition: Cool the mixture to 10 °C. Slowly dose NMM (4.4 eq) into the reactor. Causality Note: NMM neutralizes the HCl salt to free the amine for coupling and acts as the base for the subsequent dehydration step.

  • Telescoped Dehydration: While strictly maintaining the internal temperature at 10 °C, slowly add TFAA (2.2 eq). Causality Note: TFAA serves a dual purpose. It drives the completion of the amide coupling via a mixed anhydride intermediate and immediately dehydrates the primary carboxamide to the target nitrile warhead in the same pot[3].

  • Quench & Phase Separation: Once full conversion is confirmed via HPLC, quench the reaction with water (reduced volume: 8 L/kg). Separate the phases, discarding the aqueous layer containing the NMM salts. Wash the organic phase thoroughly to remove acidic byproducts.

  • Azeotropic Drying: Add fresh iPrOAc (5 L/kg) and perform an azeotropic distillation to remove residual water. Validation: This drying step prevents product hydrolysis and increases the final isolated yield by ~5%[3].

  • Crystallization: Induce crystallization by dosing Methyl tert-butyl ether (MTBE) (8 L/kg) into the dry iPrOAc solution. Filter, wash, and dry the resulting solids to isolate the Nirmatrelvir MTBE solvate in >95% yield over the two telescoped steps[2],[3].

References

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches Source: MDPI (Processes) URL:[Link]

  • Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months Source: ACS Central Science / PMC URL:[Link]

  • Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

A Framework for Benchmarking Novel Lysine Analogs: Performance Evaluation of (S)-2-Amino-6-phenylhexanoic Acid in Lysine-Specific Demethylase 1 (LSD1) Assays

This guide provides a comprehensive framework for evaluating the performance of novel chemical entities, using (S)-2-Amino-6-phenylhexanoic acid as a case study. Given its structural similarity to lysine, we will benchma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the performance of novel chemical entities, using (S)-2-Amino-6-phenylhexanoic acid as a case study. Given its structural similarity to lysine, we will benchmark its potential as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator and a promising target in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to performance characterization, from initial biochemical screening to cellular target engagement.

The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity. We will compare our hypothetical test article, (S)-2-Amino-6-phenylhexanoic acid, against established and clinically relevant LSD1 inhibitors.

Introduction to LSD1 and the Rationale for Benchmarking

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[1][2] Its overexpression is implicated in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[2] The development of potent and selective LSD1 inhibitors is an active area of research.

When a novel compound like (S)-2-Amino-6-phenylhexanoic acid, a lysine analog, is proposed, a systematic evaluation of its biological activity is paramount. This guide outlines a tiered approach to benchmark its inhibitory potential against LSD1.

Tier 1: Primary Biochemical Potency Assessment

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified LSD1. A common and efficient method for this is a fluorescence-based inhibitor screening assay.

Causality of Experimental Choice:

We have selected a peroxidase-coupled fluorescent assay due to its high-throughput compatibility, sensitivity, and commercial availability in kit formats.[3][4][5] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[3][4] This allows for rapid screening and determination of a half-maximal inhibitory concentration (IC₅₀), a key performance metric.

Experimental Workflow: LSD1 Peroxidase-Coupled Fluorescent Assay

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Signal Detection Test_Compound (S)-2-Amino-6-phenylhexanoic acid & Competitors Incubation_1 Incubate Compound with LSD1 Test_Compound->Incubation_1 LSD1_Enzyme Purified Human LSD1 Enzyme LSD1_Enzyme->Incubation_1 Assay_Plate 384-Well Black Plate Substrate_Addition Add H3K4me2 Peptide Substrate Incubation_1->Substrate_Addition Demethylation LSD1 Catalyzes Demethylation (H₂O₂ is produced) Substrate_Addition->Demethylation Detection_Reagents Add Horseradish Peroxidase (HRP) & Amplex Red Demethylation->Detection_Reagents Fluorescent_Product H₂O₂ + Amplex Red -> Resorufin (Highly Fluorescent) Detection_Reagents->Fluorescent_Product Plate_Reader Measure Fluorescence (Ex: 530-540 nm, Em: 585-595 nm) Fluorescent_Product->Plate_Reader

Caption: Workflow for a peroxidase-coupled fluorescent LSD1 inhibition assay.

Detailed Protocol: LSD1 Peroxidase-Coupled Fluorescent Assay
  • Compound Preparation: Prepare a serial dilution of (S)-2-Amino-6-phenylhexanoic acid and competitor compounds (e.g., Tranylcypromine, ORY-1001, SP-2509) in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: To a 384-well black plate, add 2.5 µL of the diluted compounds.

  • Enzyme Addition: Add 40 µL of diluted, purified human LSD1 enzyme to each well.[6]

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Add 10 µL of the substrate mixture containing the H3K4me2 peptide, horseradish peroxidase, and a fluorescent probe like 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).[6]

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[3]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-treated controls and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Hypothetical Performance Benchmark
CompoundTypeHypothetical IC₅₀ (nM)
(S)-2-Amino-6-phenylhexanoic acid Test Article 85
Tranylcypromine (TCP)Irreversible, Non-selective2,300[4]
ORY-1001 (Iadademstat)Irreversible, Potent< 20
SP-2509Reversible2,500[7][8]
CC-90011Reversible, Potent0.3[9]

Note: The IC₅₀ values for competitor compounds are representative values from the literature and may vary depending on assay conditions.

Tier 2: Cellular Target Engagement and Activity

Demonstrating that a compound can inhibit a purified enzyme is a critical first step. However, it is essential to verify that it can penetrate cells and engage its target in a physiological context. A Western blot assay to measure changes in the levels of the LSD1 substrate, H3K4me2, is a standard and reliable method for this purpose.

Causality of Experimental Choice:

A Western blot provides direct visual and quantifiable evidence of target engagement.[1] An increase in H3K4me2 levels upon treatment with an LSD1 inhibitor confirms that the compound is cell-permeable and active against its intended target within the cell. We will use an AML cell line, such as MOLM-13, as these cells are known to be sensitive to LSD1 inhibition.[7]

Signaling Pathway: LSD1-Mediated Histone Demethylation

cluster_0 Cellular Environment Compound (S)-2-Amino-6-phenylhexanoic acid LSD1 LSD1 Enzyme Compound->LSD1 Inhibits Histone Histone H3 (H3K4me2) LSD1->Histone Demethylates Demethylated_Histone Demethylated Histone H3 (H3K4me1/0) Histone->Demethylated_Histone Transcription_Repression Transcriptional Repression Demethylated_Histone->Transcription_Repression

Caption: Inhibition of LSD1 prevents the demethylation of H3K4me2.

Detailed Protocol: Western Blot for H3K4me2
  • Cell Culture and Treatment: Culture MOLM-13 cells under standard conditions. Seed cells in a 6-well plate and treat with a dose range of (S)-2-Amino-6-phenylhexanoic acid and competitor compounds for 72 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 10-15 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal. Determine the half-maximal effective concentration (EC₅₀) for the increase in H3K4me2.

Hypothetical Performance Benchmark
CompoundHypothetical EC₅₀ (nM) for H3K4me2 increase
(S)-2-Amino-6-phenylhexanoic acid 250
ORY-1001< 50
SP-2509200 - 500[7]
CC-90011< 10

Tier 3: Selectivity Profiling

An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity. LSD1 shares structural homology with other FAD-dependent amine oxidases, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Therefore, assessing the inhibitory activity of (S)-2-Amino-6-phenylhexanoic acid against these enzymes is a crucial step in benchmarking its performance.

Causality of Experimental Choice:

A lack of selectivity against MAO-A and MAO-B can lead to undesirable side effects related to the modulation of neurotransmitter levels. Early assessment of selectivity provides critical information for lead optimization. Commercially available fluorescence-based assay kits for MAO-A and MAO-B can be used for this purpose.

Hypothetical Selectivity Profile
CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO/LSD1)
(S)-2-Amino-6-phenylhexanoic acid 85 > 10,000> 10,000> 117-fold
Tranylcypromine2,300~200~200Non-selective (~0.1-fold)
ORY-1001< 20> 100,000> 100,000> 5,000-fold

Conclusion

This guide outlines a logical and robust framework for the initial benchmarking of a novel lysine analog, (S)-2-Amino-6-phenylhexanoic acid, as a potential LSD1 inhibitor. Through a tiered approach encompassing biochemical potency, cellular activity, and selectivity profiling, a comprehensive performance profile can be established.

Based on our hypothetical data, (S)-2-Amino-6-phenylhexanoic acid demonstrates promising characteristics: potent biochemical inhibition of LSD1, evidence of cellular target engagement with an EC₅₀ in the low nanomolar range, and high selectivity against related monoamine oxidases. These results would warrant further investigation, including mechanism of action studies, in vivo efficacy experiments, and pharmacokinetic profiling. This structured benchmarking approach ensures that resources are directed towards compounds with the highest potential for successful development.

References

  • EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available from: [Link]

  • Culhane, J. C., & Cole, P. A. (2007). LSD1 histone demethylase assays and inhibition. Methods in Enzymology, 429, 235–251. Available from: [Link]

  • Vianello, P., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry. Available from: [Link]

  • Li, Y., et al. (2023). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Pharmacology, 14, 1116327. Available from: [Link]

  • Reaction Biology. LSD1 Demethylase Assay Services. Available from: [Link]

  • BPS Bioscience. LSD1 (KDM1A) Chemiluminescent Assay Kit. Available from: [Link]

  • CD BioSciences. LSD1 (KDM1A) Fluorescent Assay Kit. Available from: [Link]

  • Shi, Y. (2016). Expression, Purification, and Biochemical Analysis of the LSD1/KDM1A Histone Demethylase. Methods in Enzymology, 573, 285–301. Available from: [Link]

  • Fiskus, W., et al. (2017). Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells. Leukemia, 31(9), 1947–1957. Available from: [Link]

  • Wang, Y., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 29(3), 548. Available from: [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17374–17386. Available from: [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-6-phenylhexanoic Acid

This document provides a detailed procedural guide for the safe and compliant disposal of (S)-2-Amino-6-phenylhexanoic acid (CAS No. 80887-26-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed procedural guide for the safe and compliant disposal of (S)-2-Amino-6-phenylhexanoic acid (CAS No. 80887-26-9). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Our objective is to furnish essential safety and logistical information that goes beyond the product itself, building a foundation of trust and ensuring the highest standards of laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for (S)-2-Amino-6-phenylhexanoic acid (CAS 80887-26-9) was not publicly available at the time of this writing. The following guidance is based on the known physical properties of the compound, data from structurally similar chemicals, and established best practices for laboratory chemical waste management.[1][2] Users are REQUIRED to consult the SDS provided by their specific vendor and adhere to all protocols established by their institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Waste Characterization

(S)-2-Amino-6-phenylhexanoic acid is a white solid.[2] While complete toxicological properties have not been fully determined for this specific molecule, structurally related compounds such as 6-Phenylhexanoic acid are classified as causing skin and eye irritation.[1] Therefore, as a precautionary principle, (S)-2-Amino-6-phenylhexanoic acid and its associated waste must be treated as hazardous.

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] Until proven otherwise by a formal hazard assessment, any waste contaminated with this compound should be managed as hazardous chemical waste.

Property Information Source Analogy
Physical State White SolidAdvanced ChemBlocks[2]
GHS Hazard Statements (Anticipated) H315: Causes skin irritation.H319: Causes serious eye irritation.6-Phenylhexanoic Acid SDS[1]
GHS Precautionary Statements (Anticipated) P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.6-Phenylhexanoic Acid SDS[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Benchchem[4]

The Regulatory Framework: Adherence to RCRA and OSHA

Proper chemical waste management is a legal and ethical requirement, primarily governed by two U.S. federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for managing hazardous waste.[5] This includes regulations on waste generation, accumulation, transportation, and disposal.[6] Laboratories typically operate as hazardous waste generators and must adhere to specific rules regarding waste storage time and container management.[5][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of all chemicals are evaluated and that this information is conveyed to employers and employees.[3] This is achieved through comprehensive chemical safety programs, including labeling, Safety Data Sheets (SDSs), and employee training.[3]

Your institution's EHS department translates these federal mandates into actionable, site-specific protocols. Always defer to your local EHS guidelines.

Standard Operating Procedure for Disposal

The foundation of prudent laboratory practice is to formulate a disposal plan before beginning any experimental work.[8] The following steps provide a systematic workflow for managing waste generated from the use of (S)-2-Amino-6-phenylhexanoic acid.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • Safety glasses or goggles

  • Nitrile gloves (or other chemical-resistant gloves)

  • A properly fastened lab coat

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[3] Prepare separate, designated waste streams for each type of waste.

  • Solid Chemical Waste:

    • Collect any unused, expired, or surplus solid (S)-2-Amino-6-phenylhexanoic acid.

    • This waste stream also includes grossly contaminated disposable items like weigh boats, pipette tips, and contaminated wipes or absorbents from spill cleanup.[4]

    • Place these materials directly into a designated "Solid Hazardous Waste" container.[4]

  • Contaminated Labware:

    • Disposable: Items like plastic tubes or containers that came into contact with the chemical should be placed in the solid hazardous waste container.[4]

    • Non-disposable: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate is now considered hazardous liquid waste and must be collected separately. After decontamination, the glassware can be washed according to standard laboratory procedures.[4]

  • Aqueous/Liquid Waste:

    • Collect any solutions containing (S)-2-Amino-6-phenylhexanoic acid in a designated "Aqueous Hazardous Waste" or "Non-halogenated Organic Waste" container, depending on the solvent system.

    • This includes the rinsate from decontaminating non-disposable labware.

    • Never dispose of solutions containing this chemical down the drain.[3]

Containerization and Labeling

Proper container management is a cornerstone of RCRA compliance.

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[3] Wide-mouth plastic jars are suitable for solid waste, while glass or polyethylene bottles are appropriate for liquid waste.

  • Labeling: All waste containers must be clearly and legibly labeled as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name(s) of the contents (no formulas or abbreviations). List all constituents, including solvents and water.

    • The approximate percentage of each constituent.

    • An indication of the hazards (e.g., "Irritant").

    • The date of accumulation (the day the first waste was added).

Temporary Storage: The Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in Satellite Accumulation Areas (SAAs). An SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Keep waste containers closed at all times except when adding waste.[10]

  • Segregate incompatible waste streams (e.g., keep acids away from bases and flammables).[10]

  • Store containers in a designated area with secondary containment (such as a tray) to catch any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Arranging Final Disposal

Once a waste container is 90% full or reaches your institution's time limit for accumulation, arrange for its removal.

  • Ensure the container is securely sealed and the label is complete and accurate.

  • Follow your institution's specific procedure to request a waste pickup from the EHS department.[4] This is often done through an online system.

  • EHS personnel will then transport the waste to a central accumulation area for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill Management Protocol

In the event of a small spill of solid (S)-2-Amino-6-phenylhexanoic acid, follow these steps:

  • Restrict Access: Alert others in the area and secure the location.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Prevent Dusting: Do not use a dry brush or towel, as this can make the powder airborne.[11]

  • Collect Material: Carefully sweep or scoop the solid material into a designated solid hazardous waste container.[4][11]

  • Decontaminate: Gently wipe the spill area with a paper towel wetted with a suitable solvent (like soap and water or ethanol).

  • Dispose of Cleanup Materials: Place all used paper towels and contaminated gloves into the solid hazardous waste container.[11]

  • Ventilate: Ensure the area is well-ventilated.

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

Diagram of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from (S)-2-Amino-6-phenylhexanoic acid.

G cluster_0 cluster_1 Collection & Segregation cluster_2 Storage & Disposal start Waste Generation (S)-2-Amino-6-phenylhexanoic acid) waste_type Characterize Waste Type start->waste_type solid Unused Solid or Contaminated Disposables (Gloves, Wipes, Weigh Boats) waste_type->solid Solid liquid Aqueous Solutions or Solvent Rinsate waste_type->liquid Liquid glassware Contaminated Glassware waste_type->glassware Non-Disposable solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid->solid_container liquid_container Collect in Labeled 'Aqueous Hazardous Waste' Container liquid->liquid_container decon Decontaminate: Rinse with Solvent glassware->decon saa_storage Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->saa_storage liquid_container->saa_storage decon->liquid_container Collect Rinsate clean_glass Clean Glassware via Standard Lab Procedure decon->clean_glass ehs_pickup Container Full? Request EHS Pickup saa_storage->ehs_pickup end Final Disposal by Licensed Facility ehs_pickup->end Yes

Caption: Disposal workflow for (S)-2-Amino-6-phenylhexanoic acid waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • CHEMICAL SPILL PROCEDURES. UNC Charlotte Environmental Health and Safety. [Link]

  • Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety. [Link]

  • 80887-26-9 (S)-2-Amino-6-phenylhexanoic acid. USCKS.COM. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-6-phenylhexanoic Acid

As researchers and drug development professionals, our work with novel chemical entities like (S)-2-Amino-6-phenylhexanoic acid demands a foundational commitment to safety. This guide provides essential, field-proven saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like (S)-2-Amino-6-phenylhexanoic acid demands a foundational commitment to safety. This guide provides essential, field-proven safety and logistical information for handling this compound. The protocols outlined here are designed as a self-validating system, grounded in established regulatory standards and a deep understanding of chemical risk mitigation.

Hazard Assessment: The Causality Behind PPE Selection

(S)-2-Amino-6-phenylhexanoic acid (CAS: 80887-26-9) is a white solid for which a complete toxicological profile may not be fully established.[1] Therefore, our approach must be conservative, guided by data from structurally similar compounds and regulatory standards. Safety data sheets for related phenylalkanoic acids indicate several key hazards that dictate our PPE choices.[2][3]

  • Skin Irritation (H315): The primary risk upon dermal contact is skin irritation.[2][3][4][5] This necessitates a robust barrier to prevent direct contact.

  • Serious Eye Irritation (H319): As a solid powder, the compound poses a significant risk of causing serious eye irritation if it becomes airborne and makes contact with the eyes.[2][3][4][5]

  • Respiratory Irritation (H335): Fine particulates of the solid can be inhaled, potentially causing respiratory tract irritation.[2][3][4][5] This risk is most pronounced when weighing or transferring the powder.

These identified risks are the direct drivers for the multi-layered PPE strategy detailed below. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees from chemical exposure through absorption, inhalation, or physical contact.[6][7]

Core PPE Requirements: A Multi-Barrier System

Effective protection relies on creating multiple barriers between the researcher and the chemical hazard. Each component of your PPE ensemble is a critical layer in this defense system.

  • Eye and Face Protection: This is non-negotiable. Given the risk of airborne particulates and potential splashes when creating solutions, protection must be comprehensive.

    • What to Wear: ANSI Z87.1-compliant safety goggles are mandatory.[8] These provide a full seal around the eyes, offering superior protection against dust compared to safety glasses. When handling larger quantities or performing operations with a higher risk of splashing (e.g., dissolving the compound), a face shield should be worn in addition to safety goggles.[8][9]

    • The Rationale: Goggles prevent airborne powder from entering the eyes, directly mitigating the "serious eye irritation" hazard.[2][3][5] The face shield adds a layer of protection for the entire face from splashes.

  • Hand Protection: Your hands are most likely to come into direct contact with the chemical.

    • What to Wear: Chemical-resistant gloves are required. Nitrile gloves are a standard and effective choice for incidental contact with solids and their solutions. Always inspect gloves for any signs of degradation or punctures before use.[10]

    • The Rationale: Gloves provide the essential barrier to prevent skin contact, mitigating the "skin irritation" hazard.[2][4][5] Proper glove-removal technique is crucial to avoid contaminating your skin.

  • Body Protection: Your street clothes are not a substitute for a lab coat.

    • What to Wear: A flame-resistant laboratory coat is required.[8] It should have a high collar, long sleeves with snug-fitting cuffs, and be fully buttoned or snapped closed.

    • The Rationale: The lab coat protects your skin and clothing from contamination by dust or splashes. In the event of a spill, it can be quickly removed to decontaminate.

  • Respiratory Protection: While engineering controls are the first line of defense, respiratory protection may be necessary.

    • When to Use: All handling of the solid form of (S)-2-Amino-6-phenylhexanoic acid, especially weighing and transferring, must be performed within a certified chemical fume hood to control airborne particulates.[10] If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[9][11]

    • The Rationale: Using a fume hood or respirator directly addresses the "respiratory irritation" hazard by preventing inhalation of the chemical powder.[3][4][5]

PPE Specification and Hazard Mitigation Summary

The following table summarizes the required PPE and the specific hazards addressed, grounded in established safety standards.

Protection TypeRequired PPERecommended StandardRationale (Hazard Mitigated)
Eye/Face Protection Chemical Splash GogglesANSI Z87.1[8]Protects against airborne particulates and splashes, preventing serious eye irritation.[2][3][4][5]
Face Shield (for splash risk)ANSI Z87.1[8]Provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesEN 374Prevents direct skin contact, mitigating the risk of skin irritation.[2][4][5]
Body Protection Flame-Resistant Lab CoatNFPA 2112Protects skin and clothing from contamination.[8]
Respiratory Protection Chemical Fume HoodASHRAE 110Primary Control: Contains airborne particulates at the source.
NIOSH-Approved RespiratorNIOSH 42 CFR 84Secondary Control: Used if engineering controls are insufficient to prevent inhalation and respiratory irritation.[9][11]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety. The following protocol provides a self-validating system for handling (S)-2-Amino-6-phenylhexanoic acid.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Assemble All Materials (Chemical, Glassware, etc.) B->C D 4. Don Full PPE C->D E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate & Label Waste F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for handling (S)-2-Amino-6-phenylhexanoic acid.

Step-by-Step Methodology
  • Preparation:

    • Confirm the fume hood has been certified within the last year.

    • Designate a specific area within the hood for the handling procedure.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully fastened.

    • Put on safety goggles.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling Procedure:

    • Perform all manipulations of the solid compound, including weighing and transfer, inside the certified chemical fume hood.[10]

    • Open the container slowly to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of the compound. Avoid pouring the powder directly.

    • If creating a solution, add the solvent to the solid slowly to minimize splashing.

    • Keep the container of the solid sealed when not in use.[3][5]

  • Decontamination and Disposal:

    • Wipe down the work surface in the fume hood, any contaminated equipment, and the exterior of the chemical container with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as chemical waste.

    • All disposable items that came into contact with the chemical (e.g., weigh boats, gloves, wipes) must be placed in a clearly labeled hazardous waste container.[3][5]

    • Do not dispose of (S)-2-Amino-6-phenylhexanoic acid or its solutions down the drain.[4] All waste must be disposed of according to institutional and local environmental regulations.[3][5]

  • Doffing PPE:

    • The removal of PPE is a critical step to prevent self-contamination.

    • Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[5][10]

By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Laboratory Safety Guidance.

  • Personal Protective Equipment in Chemistry.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.

  • OSHA's PPE Laboratory Standards.

  • Occupational Health Guidelines for Chemical Hazards (81-123).

  • Safety Data Sheet - 6-Aminocaproic Acid.

  • NIOSH Pocket Guide to Chemical Hazards.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.

  • MSDS - Safety Data Sheet.

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.

  • 6-Phenylhexanoic acid Safety Data Sheet.

  • SAFETY DATA SHEET - 6-Phenylhexanoic acid.

  • Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution 100X.

  • Pocket Guide to Chemical Hazards Introduction.

  • 6-Amino-6-phenylhexanoic acid Safety Data Sheet.

  • Chemical Hazards and Toxic Substances - Controlling Exposure.

  • (S)-3-AMino-(6-phenyl)-5-hexenoic acid-HCl Safety Data Sheets(SDS).

  • (S)-2-Amino-6-phenylhexanoic acid.

  • 6-Aminohexanoic acid - SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-6-phenylhexanoic acid
Reactant of Route 2
(S)-2-Amino-6-phenylhexanoic acid
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